molecular formula C8H9BO4 B137134 5-Formyl-2-methoxyphenylboronic acid CAS No. 127972-02-5

5-Formyl-2-methoxyphenylboronic acid

Cat. No.: B137134
CAS No.: 127972-02-5
M. Wt: 179.97 g/mol
InChI Key: NKKNXLPHCRLBDY-UHFFFAOYSA-N
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Description

5-Formyl-2-methoxyphenylboronic acid is a useful research compound. Its molecular formula is C8H9BO4 and its molecular weight is 179.97 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5-formyl-2-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9BO4/c1-13-8-3-2-6(5-10)4-7(8)9(11)12/h2-5,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKNXLPHCRLBDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370257
Record name 5-Formyl-2-methoxyphenylboronic acid
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Molecular Weight

179.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127972-02-5
Record name 5-Formyl-2-methoxyphenylboronic acid
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Record name 5-Formyl-2-methoxyphenylboronic Acid
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Foundational & Exploratory

Synthesis and Characterization of 5-Formyl-2-methoxyphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Formyl-2-methoxyphenylboronic acid is a valuable bifunctional organic compound that serves as a key building block in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. Its utility is primarily derived from the presence of both a reactive formyl group and a versatile boronic acid moiety. The formyl group can undergo a variety of chemical transformations, including reductive amination and olefination, while the boronic acid is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, including a plausible synthetic protocol, physical and chemical properties, and a discussion of its applications.

Physicochemical Properties

This compound is typically an orange to yellow or green powder.[1] Key quantitative data for this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₉BO₄[1]
Molecular Weight 179.97 g/mol [1]
CAS Number 127972-02-5[1]
Melting Point 160 °C (lit.)[1]
Appearance Orange to yellow to green powder[1]
Purity 97 - 105% (Assay by titration)[1]
Storage Conditions Store at 2 - 8 °C[1]

Synthesis Protocol

Experimental Protocol: Rieche Formylation

Materials:

  • 2-Methoxyphenylboronic acid

  • Dichloromethyl methyl ether (Cl₂CHOCH₃)

  • Iron(III) chloride (FeCl₃) or Silver trifluoromethanesulfonate (AgOTf)

  • Dichloromethane (DCM), anhydrous

  • 10% Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 2-methoxyphenylboronic acid (1.0 mmol, 1.0 eq.) in anhydrous dichloromethane (4 mL) under an argon atmosphere at 0°C, add iron(III) chloride (1.2 mmol, 1.2 eq.).

  • Stir the mixture for 10 minutes at 0°C.

  • Slowly add dichloromethyl methyl ether (1.0 mmol, 1.0 eq.) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 24 hours.

  • Quench the reaction by adding 10% hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate (8:2) eluent system to afford the desired this compound.

Note: The regioselectivity of the formylation can be influenced by the directing effects of the methoxy and boronic acid groups. The 5-position is electronically activated by the ortho-methoxy group.

Characterization Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not extensively reported in publicly available literature. Characterization would typically involve the following techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: To determine the number and environment of the protons in the molecule. Expected signals would include aromatic protons, a singlet for the aldehyde proton, a singlet for the methoxy protons, and a broad singlet for the boronic acid protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: To identify the number and types of carbon atoms. Expected signals would include those for the aromatic carbons, the aldehyde carbonyl carbon, and the methoxy carbon.

  • IR (Infrared) Spectroscopy: To identify functional groups. Key expected absorption bands would be for the O-H stretch of the boronic acid, the C=O stretch of the aldehyde, and C-O stretches of the methoxy group and boronic acid.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Applications in Research and Drug Development

This compound is a versatile reagent with significant applications in organic synthesis and medicinal chemistry.[1]

  • Suzuki-Miyaura Cross-Coupling Reactions: The boronic acid functionality makes this compound an excellent coupling partner in Suzuki-Miyaura reactions for the formation of carbon-carbon bonds.[1] This is a fundamental transformation in the synthesis of biaryl and polyaryl structures, which are common motifs in pharmaceuticals and advanced materials.

  • Drug Development: The unique combination of a reactive aldehyde and a boronic acid allows for the construction of complex molecular scaffolds. The ability of boronic acids to form reversible covalent bonds with diols makes them attractive for the design of targeted therapies and drug delivery systems.[1]

Workflow and Pathway Diagrams

The following diagrams illustrate the synthetic workflow and the role of this compound in a key synthetic application.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start 2-Methoxyphenylboronic Acid Reagents 1. FeCl₃, DCM, 0°C 2. Cl₂CHOCH₃ 3. Stir at RT, 24h Start->Reagents Rieche Formylation Workup 1. Quench with 10% HCl 2. Extraction with DCM 3. Wash with NaHCO₃, Brine 4. Dry and Concentrate Reagents->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product 5-Formyl-2-methoxyphenylboronic Acid Purification->Product

Caption: Synthetic workflow for this compound.

Suzuki_Coupling_Pathway cluster_suzuki Application in Suzuki-Miyaura Coupling Boronic_Acid 5-Formyl-2-methoxyphenylboronic Acid Catalyst Pd Catalyst Base Boronic_Acid->Catalyst Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Catalyst Product Biaryl Product Catalyst->Product C-C Bond Formation

Caption: Role in Suzuki-Miyaura cross-coupling reactions.

References

5-Formyl-2-methoxyphenylboronic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 127972-02-5

This technical guide provides an in-depth overview of 5-Formyl-2-methoxyphenylboronic acid, a versatile building block in organic synthesis, particularly for applications in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Core Properties and Specifications

This compound is an organoboron compound valued for its utility in carbon-carbon bond-forming reactions.[1] Its unique substitution pattern, featuring both a formyl and a methoxy group, allows for diverse functionalization, making it a key intermediate in the synthesis of complex organic molecules.[1]

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below. This data has been compiled from various chemical suppliers and databases.

PropertyValueReference(s)
CAS Number 127972-02-5[1]
Molecular Formula C₈H₉BO₄[1]
Molecular Weight 179.97 g/mol [1]
Appearance Light orange to yellow to green powder/crystal
Melting Point 154-160 °C
Boiling Point 417.4 ± 55.0 °C (Predicted)
Density 1.25 ± 0.1 g/cm³ (Predicted)
Storage Temperature 2-8°C, Sealed in dry conditions
Solubility Soluble in organic solvents such as methanol, DMSO, and DMF.
Safety and Handling

This compound is classified as an irritant. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

Hazard StatementPrecautionary Statement
Causes skin irritation.Wash hands and face thoroughly after handling. Wear protective gloves and eye protection.
Causes serious eye irritation.If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.
May cause respiratory irritation.Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.

In case of fire, use dry chemical, foam, water spray, or carbon dioxide as extinguishing media. The compound may decompose upon combustion to produce carbon oxides and boron oxides.

Applications in Drug Discovery and Organic Synthesis

The primary application of this compound is as a reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds, which are common motifs in biologically active molecules.[2]

The presence of the formyl group provides a reactive handle for further chemical transformations, such as reductive amination, oxidation to a carboxylic acid, or conversion to other functional groups. The methoxy group, an electron-donating substituent, can influence the electronic properties of the molecule and its derivatives.

Synthesis of Bioactive Molecules

Quinazolinone scaffolds are found in numerous compounds with a wide range of biological activities, including anticancer properties.[3][4][5][6] The synthesis of substituted quinazolinones can be achieved through a multi-step process where a key step often involves a Suzuki-Miyaura coupling to introduce an aryl substituent. This compound can be utilized in such syntheses to introduce the 5-formyl-2-methoxyphenyl moiety onto a heterocyclic core.

Experimental Protocols

The following section provides a detailed, generalized protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is based on established procedures for similar boronic acids and should be optimized for specific substrates.[7]

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of this compound with a generic aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide, aryl iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

  • Solvents for workup and purification (e.g., ethyl acetate, brine, anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (0.02-0.05 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent Addition: Add the anhydrous organic solvent (e.g., 8 mL of 1,4-dioxane) and degassed water (e.g., 2 mL) via syringe.

  • Reaction: Stir the mixture vigorously and heat to 80-100 °C.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification weigh Weigh Reagents: - this compound - Aryl Halide - Base - Catalyst glassware Assemble Flame-Dried Glassware weigh->glassware add_reagents Add Reagents to Flask glassware->add_reagents inert Establish Inert Atmosphere add_reagents->inert add_solvents Add Solvents inert->add_solvents heat Heat and Stir add_solvents->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Extraction cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

Relevance to Signaling Pathways in Drug Discovery

Derivatives of this compound, particularly those incorporating quinazolinone scaffolds, have been investigated as inhibitors of various protein kinases involved in cancer cell signaling. One of the key pathways implicated is the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the ERK1/2 signaling cascade.[8]

The ERK1/2 pathway is a critical regulator of cell proliferation, differentiation, and survival.[9] Its dysregulation is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[9][10] Small molecule inhibitors can block the activity of kinases within this pathway, thereby inhibiting uncontrolled cell growth.

The ERK1/2 Signaling Pathway

The following diagram illustrates a simplified representation of the ERK1/2 signaling pathway, which is a common target for anticancer drugs derived from Suzuki-Miyaura coupling products.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates

Caption: Simplified diagram of the ERK1/2 signaling pathway.

References

Spectroscopic Analysis of 5-Formyl-2-methoxyphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectroscopic data for 5-Formyl-2-methoxyphenylboronic acid. Due to the limited availability of experimentally derived public data, this document presents predicted ¹H and ¹³C NMR spectral data, offering a valuable resource for the identification and characterization of this compound in a research and development setting.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on computational models and are intended to serve as a reference for spectral analysis.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
9.85s--CHO
8.20s (br)--B(OH)₂
7.95d~2.0H-6
7.80dd~8.5, 2.0H-4
7.15d~8.5H-3
3.90s--OCH₃

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
192.5-CHO
165.0C-2
138.0C-4
132.0C-6
130.0C-5
118.0C-1 (ipso)
113.0C-3
56.0-OCH₃

Experimental Protocol for NMR Spectroscopy

A general methodology for the acquisition of NMR spectra for an arylboronic acid like this compound is provided below.

2.1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent may depend on the solubility of the compound and the desired chemical shifts for the exchangeable protons (e.g., the B(OH)₂ protons).

  • Securely cap the NMR tube and gently agitate or vortex the tube until the sample is completely dissolved. A brief sonication may be used to aid dissolution if necessary.

2.2. NMR Data Acquisition

  • Insert the prepared NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire a standard one-dimensional (1D) ¹H NMR spectrum. Typical parameters include a 400 or 500 MHz spectrometer, a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

  • Acquire a 1D ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope. Proton decoupling is generally used to simplify the spectrum and improve signal-to-noise.

  • Process the acquired free induction decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction to obtain the final NMR spectra.

  • Reference the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Structural Assignment and Data Visualization

The following diagram illustrates the chemical structure of this compound and the logical relationship for the assignment of the predicted NMR signals.

Caption: Molecular structure of this compound with atom numbering.

Spectroscopic Analysis of 5-Formyl-2-methoxyphenylboronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-Formyl-2-methoxyphenylboronic acid (C₈H₉BO₄), a valuable building block in organic synthesis and drug discovery. Due to the limited availability of public spectroscopic data for this specific compound, this guide combines experimental data for Fourier-Transform Infrared (FT-IR) spectroscopy with predicted data for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to offer a thorough analytical profile. The methodologies presented are based on established protocols for analogous arylboronic acids and aromatic aldehydes.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. It is important to note that while the FT-IR data is experimental, the NMR and MS data are predicted based on the compound's structure and spectral data of similar molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.90s1H-CHO
~7.95dd1HAr-H
~7.60d1HAr-H
~7.10d1HAr-H
~5.50br s2H-B(OH)₂
~3.90s3H-OCH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~192.0C=O (aldehyde)
~160.0C-O (aromatic)
~138.0C-B (aromatic)
~135.0C-H (aromatic)
~130.0C-CHO (aromatic)
~125.0C-H (aromatic)
~112.0C-H (aromatic)
~56.0-OCH₃

Table 3: Experimental FT-IR (ATR) Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3300-2500BroadO-H stretch (boronic acid dimer)
~2950MediumC-H stretch (aromatic)
~2850MediumC-H stretch (aldehyde)
~1680StrongC=O stretch (aldehyde)
~1600, ~1480Medium-StrongC=C stretch (aromatic ring)
~1350StrongB-O stretch
~1250StrongC-O stretch (ether)
~1020Mediumin-plane C-H bend (aromatic)
~850Medium-Strongout-of-plane C-H bend (aromatic)

Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data

m/zRelative Intensity (%)Assignment
180High[M]⁺ (Molecular Ion)
162Medium[M - H₂O]⁺
151Medium[M - CHO]⁺
135High[M - B(OH)₂]⁺
121Medium[M - CHO - H₂O]⁺
107Medium[C₇H₇O]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for the analysis of solid aromatic boronic acids and can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[1]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[2]

    • A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).[3]

    • Note: Arylboronic acids have a tendency to form cyclic anhydrides (boroxines), which can lead to complex or broad NMR spectra. To minimize this, ensure the sample and solvent are dry. Alternatively, running the spectrum in a coordinating solvent like DMSO-d₆ or adding a few drops of D₂O can help break up oligomers.[4]

  • Instrumentation and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 or 500 MHz).

    • Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each carbon environment. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[5]

    • Place a small amount of the solid this compound powder directly onto the ATR crystal.[6]

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.[5]

  • Instrumentation and Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.[6]

    • Acquire the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation and Introduction:

    • The compound must be volatile for analysis by Electron Ionization (EI).[7]

    • Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.[7]

    • The sample will be heated in the vacuum of the mass spectrometer to induce vaporization.[8]

  • Instrumentation and Data Acquisition (Electron Ionization - EI):

    • Ionize the gaseous sample molecules using a high-energy electron beam (typically 70 eV).[7][9]

    • The resulting positively charged molecular ions and fragment ions are accelerated into the mass analyzer.

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis and the relationship between the different techniques in elucidating the structure of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample This compound (Solid) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Dissolve in deuterated solvent FTIR FT-IR Spectroscopy (ATR) Sample->FTIR Direct solid analysis MS Mass Spectrometry (EI) Sample->MS Vaporize under high vacuum Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group ID FTIR->Functional_Groups Mol_Weight Molecular Weight & Formula MS->Mol_Weight Functional_Groups->Structure Mol_Weight->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

Structural_Elucidation_Pathway cluster_compound Target Molecule cluster_techniques Spectroscopic Data cluster_info Derived Structural Information Compound This compound HNMR ¹H NMR (Proton Environments) Aromatic_H Aromatic Protons HNMR->Aromatic_H Aldehyde_H Aldehyde Proton HNMR->Aldehyde_H Methoxy_H Methoxy Protons HNMR->Methoxy_H Boronic_Acid_OH B(OH)₂ Protons HNMR->Boronic_Acid_OH CNMR ¹³C NMR (Carbon Skeleton) Carbonyl C=O CNMR->Carbonyl Ether C-O CNMR->Ether Aromatic_Ring Aromatic C=C CNMR->Aromatic_Ring FTIR FT-IR (Functional Groups) FTIR->Carbonyl FTIR->Ether Boronic_Acid_BO B-O FTIR->Boronic_Acid_BO FTIR->Aromatic_Ring MS Mass Spec (Molecular Weight) Molecular_Ion [M]⁺ at m/z 180 MS->Molecular_Ion

Caption: Relationship between spectroscopic data and structural features of the target molecule.

References

An In-depth Technical Guide on 5-Formyl-2-methoxyphenylboronic Acid: Synthesis, Purification, and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Formyl-2-methoxyphenylboronic acid, a versatile building block in organic synthesis and medicinal chemistry. Due to the current unavailability of a published crystal structure for this specific compound, this guide presents crystallographic data for a closely related analog, 5-Trifluoromethyl-2-formylphenylboronic acid, to offer insights into the structural characteristics of this class of molecules. Detailed experimental protocols for synthesis and purification are also provided.

Introduction

This compound is a bifunctional organic compound featuring a boronic acid group and a formyl substituent on a methoxy-activated phenyl ring. This unique combination of functional groups makes it a valuable reagent in a variety of chemical transformations, most notably in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1] Its utility extends to the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[1] The presence of the aldehyde allows for further derivatization, enabling the construction of diverse molecular architectures.

Structural Information

As of the latest literature search, the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, to provide valuable structural insights, the crystallographic data for the analogous compound, 5-Trifluoromethyl-2-formylphenylboronic acid, is presented below. This data offers a representative example of the solid-state arrangement of 2-formylphenylboronic acids.

Table 1: Crystallographic Data for 5-Trifluoromethyl-2-formylphenylboronic Acid

ParameterValue
Empirical FormulaC₈H₆BF₃O₃
Formula Weight217.94
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.1234 (2)
b (Å)8.6789 (3)
c (Å)14.9878 (5)
α (°)87.898 (1)
β (°)83.456 (1)
γ (°)74.345 (1)
Volume (ų)881.54 (5)
Z4
Density (calculated) (g/cm³)1.643
Absorption Coeff. (mm⁻¹)0.15
F(000)440
Crystal Size (mm³)0.30 x 0.25 x 0.20
θ range for data collection (°)3.8 to 26.0
Reflections collected8012
Independent reflections3469 [R(int) = 0.022]
Data / restraints / params3469 / 0 / 271
Goodness-of-fit on F²1.03
Final R indices [I>2σ(I)]R₁ = 0.041, wR₂ = 0.108
R indices (all data)R₁ = 0.048, wR₂ = 0.113

Data adapted from the study on 5-Trifluoromethyl-2-formylphenylboronic acid.[2]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and purification of this compound, adapted from established procedures for structurally related compounds.

This protocol is adapted from a typical procedure for the synthesis of 2-formylphenylboronic acids from the corresponding bromobenzaldehyde.[2]

Materials:

  • 3-Bromo-4-methoxybenzaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Triisopropyl borate

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions (Schlenk line, oven-dried flasks, etc.)

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet is charged with 3-bromo-4-methoxybenzaldehyde (1 equivalent) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C. The reaction mixture is stirred for an additional hour at this temperature.

  • Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture, again maintaining the temperature at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.

  • Quenching and Extraction: The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C until the solution is acidic (pH ~2). The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.

  • Work-up: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification of the crude this compound can be achieved by recrystallization.[3]

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., a mixture of ethyl acetate and hexanes, or hot water)

  • Erlenmeyer flask

  • Heating source (hot plate)

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Procedure:

  • Solvent Selection: A suitable solvent system is one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. A common technique is to dissolve the crude product in a minimum amount of a polar solvent (like ethyl acetate) and then add a less polar solvent (like hexanes) until the solution becomes cloudy.

  • Dissolution: The crude product is placed in an Erlenmeyer flask, and the chosen solvent is added. The mixture is heated with stirring until the solid completely dissolves.

  • Crystallization: The hot solution is allowed to cool slowly to room temperature. To promote further crystallization, the flask can be placed in an ice bath.

  • Isolation: The resulting crystals are collected by vacuum filtration using a Büchner funnel. The crystals are washed with a small amount of cold solvent to remove any remaining impurities.

  • Drying: The purified crystals are dried under vacuum to remove any residual solvent.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of a formyl-phenylboronic acid.

G General Workflow for Synthesis and Purification of Formyl-Phenylboronic Acid cluster_synthesis Synthesis cluster_purification Purification start Start: Bromo-aryl aldehyde lithiation Lithiation with n-BuLi in THF at -78°C start->lithiation borylation Borylation with Triisopropyl borate lithiation->borylation hydrolysis Acidic Hydrolysis (e.g., HCl) borylation->hydrolysis crude_product Crude Product hydrolysis->crude_product dissolution Dissolution in hot solvent crude_product->dissolution Proceed to Purification crystallization Slow cooling for crystallization dissolution->crystallization filtration Vacuum Filtration crystallization->filtration drying Drying under vacuum filtration->drying pure_product Pure Crystalline Product drying->pure_product

References

Navigating the Solubility Landscape of 5-Formyl-2-methoxyphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Formyl-2-methoxyphenylboronic acid is a pivotal building block in contemporary organic synthesis and medicinal chemistry. Its utility in Suzuki-Miyaura cross-coupling reactions and the synthesis of complex molecules underscores the importance of understanding its fundamental physicochemical properties. Among these, solubility in organic solvents is a critical parameter that dictates reaction conditions, purification strategies, and formulation development. This technical guide addresses the solubility of this compound, providing a comprehensive overview of its predicted behavior in various organic solvents, alongside detailed experimental protocols for precise solubility determination. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide leverages data from analogous compounds to provide a robust predictive framework and empowers researchers with the methodologies to generate empirical data.

Predicted Solubility Profile

Based on the general solubility characteristics of phenylboronic acids and related substituted analogues, a qualitative solubility profile for this compound can be predicted. The polarity of the solvent and the potential for hydrogen bonding are key determinants of solubility for this class of compounds. One specific data point found indicates that this compound is soluble in hot methanol.

For a broader understanding, the solubility of the closely related 5-formyl-2-methylphenylboronic acid pinacol ester has been reported to be good in ethyl acetate, dichloromethane, chloroform, and diethyl ether. Esterification of boronic acids is a common strategy to enhance their solubility in organic solvents.

The following table summarizes the predicted qualitative solubility of this compound in common organic solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Alcohols Methanol, EthanolHighThe compound is known to be soluble in hot methanol. The polar hydroxyl group of alcohols can engage in hydrogen bonding with the boronic acid moiety.
Ethers Diethyl ether, Tetrahydrofuran (THF), DioxaneHighPhenylboronic acid exhibits high solubility in ethers. These polar aprotic solvents can solvate the molecule effectively.
Ketones Acetone, 3-PentanoneHighSimilar to ethers, ketones are polar aprotic solvents that are generally good solvents for boronic acids.
Chlorinated Solvents Dichloromethane (DCM), ChloroformModeratePhenylboronic acid shows moderate solubility in chloroform. These solvents have intermediate polarity.
Esters Ethyl acetateModerate to HighThe pinacol ester of a similar compound is soluble in ethyl acetate, suggesting the parent acid will also have reasonable solubility.
Amides Dimethylformamide (DMF)HighHighly polar aprotic solvents like DMF are expected to be effective at dissolving boronic acids.
Sulfoxides Dimethyl sulfoxide (DMSO)HighDMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds.
Hydrocarbons Hexane, Heptane, MethylcyclohexaneVery LowNonpolar solvents are generally poor solvents for polar compounds like boronic acids.

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data, experimental determination is essential. The dynamic (or synthetic) method is a widely accepted and robust technique for this purpose.

Dynamic Method for Solubility Determination

This method involves observing the temperature at which a known concentration of a solid solute completely dissolves in a solvent.

Materials and Apparatus:

  • This compound (high purity)

  • High-purity, anhydrous organic solvents

  • Analytical balance (precision ±0.1 mg)

  • Sealed glass vials or test tubes

  • Magnetic stirrer and stir bars

  • Controlled temperature bath with a programmable temperature ramp (precision ±0.1 °C)

  • Luminance probe or turbidity sensor (visual observation can be used as an alternative)

  • Calibrated thermometer or thermocouple (precision ±0.1 °C)

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of this compound into a glass vial.

    • Add a precise volume or weight of the desired organic solvent to the vial to achieve a known concentration or mole fraction.

    • Add a small magnetic stir bar to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Solubility Measurement:

    • Place the sealed vial in the controlled temperature bath.

    • Begin stirring the mixture at a constant rate.

    • Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2–0.5 °C/min).

    • Monitor the turbidity of the solution. The solubility temperature is the point at which the last solid particles disappear, resulting in a clear solution.

    • Record this temperature.

  • Data Analysis:

    • Repeat the measurement for several different concentrations of the boronic acid in the same solvent.

    • Plot the solubility temperature (T) as a function of the mole fraction (x) of the solute to construct a solubility curve.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the dynamic method of solubility determination.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Solubility Measurement cluster_analysis Data Analysis weigh_solid Weigh Solid (this compound) add_solvent Add Solvent (Known Volume/Weight) weigh_solid->add_solvent add_stir_bar Add Stir Bar add_solvent->add_stir_bar seal_vial Seal Vial add_stir_bar->seal_vial place_in_bath Place in Controlled Temperature Bath seal_vial->place_in_bath start_stirring Start Stirring place_in_bath->start_stirring heat_slowly Heat Slowly (Controlled Rate) start_stirring->heat_slowly monitor_turbidity Monitor Turbidity heat_slowly->monitor_turbidity record_temp Record Dissolution Temperature monitor_turbidity->record_temp repeat_exp Repeat for Different Concentrations record_temp->repeat_exp plot_data Plot Temperature vs. Mole Fraction repeat_exp->plot_data solubility_curve Generate Solubility Curve plot_data->solubility_curve

Caption: Logical workflow for the dynamic method of solubility determination.

Conclusion

While quantitative solubility data for this compound in a wide array of organic solvents is not yet prevalent in scientific literature, a strong predictive understanding can be established based on the behavior of analogous boronic acids. It is anticipated to exhibit high solubility in polar aprotic and protic solvents, moderate solubility in solvents of intermediate polarity, and poor solubility in nonpolar hydrocarbon solvents. For researchers requiring precise quantitative data for applications such as process development, formulation, and kinetic studies, the detailed experimental protocol provided in this guide offers a reliable method for its determination. This foundational knowledge is crucial for unlocking the full potential of this versatile synthetic building block in drug discovery and materials science.

A Technical Guide to the Synthesis of 5-Formyl-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The seminal publication detailing the absolute first discovery and synthesis of 5-Formyl-2-methoxyphenylboronic acid could not be definitively identified through a comprehensive literature search. This guide, therefore, presents a representative and robust synthetic method based on modern, peer-reviewed research in arylboronic acid formylation. The protocols and data are adapted from a study on the Rieche formylation of substituted methoxyphenylboronic acids, providing a reliable pathway for obtaining the target compound.

Introduction

This compound is a valuable bifunctional organic compound, serving as a key building block in medicinal chemistry and materials science.[1] Its utility stems from the presence of two reactive functional groups: a boronic acid and an aldehyde. The boronic acid moiety is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, enabling the formation of carbon-carbon bonds.[2] The aldehyde group offers a versatile handle for a wide array of chemical transformations, including reductive amination, oxidation, and olefination. This dual functionality makes it an important intermediate in the synthesis of complex pharmaceutical agents and advanced materials.[1]

The synthesis of substituted phenylboronic acids can be achieved through several routes, including the reaction of organolithium or Grignard reagents with trialkyl borates.[2][3][4] An alternative approach for introducing a formyl group onto an existing aromatic ring is through electrophilic aromatic substitution, such as the Rieche formylation.[5][6] This method employs a dichloromethyl alkyl ether as the formylating agent in the presence of a Lewis acid catalyst.[5][6] This document details an effective synthesis of this compound via a Rieche formylation of 2-methoxyphenylboronic acid.

Synthetic Pathway Overview

The described synthesis proceeds via the FeCl₃-catalyzed Rieche formylation of 2-methoxyphenylboronic acid. In this reaction, dichloromethyl methyl ether serves as the electrophilic formylating agent. The electron-donating methoxy group on the aromatic ring directs the electrophilic substitution, with the formyl group adding to the position para to the methoxy group, yielding the desired this compound. The reaction is performed under mild conditions and offers good regioselectivity.[5]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis, based on the reported methodology for analogous compounds.[5]

ParameterValueNotes
Starting Material 2-Methoxyphenylboronic acid1.0 equivalent
Formylating Agent Dichloromethyl methyl ether1.0 equivalent
Catalyst Ferric Chloride (FeCl₃)1.0 equivalent
Solvent Dichloromethane (DCM)4 mL per mmol of starting material
Reaction Temperature 0 °C to Room TemperatureThe reaction is initiated at 0 °C and then allowed to warm to room temperature.
Reaction Time 24 hours
Reported Yield Moderate to ExcellentYields for Rieche formylation of electron-rich arylboronic acids are generally reported as good to excellent. For a closely related isomer, a "modest" yield was noted.[5]

Detailed Experimental Protocol

This protocol is adapted from Method C as described by Santarsiere et al. in their study of Rieche formylation.[5]

Materials:

  • 2-Methoxyphenylboronic acid

  • Ferric Chloride (FeCl₃), anhydrous

  • Dichloromethyl methyl ether (Cl₂CHOCH₃)

  • Dichloromethane (DCM), anhydrous

  • 10% Hydrochloric acid (HCl) solution

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert argon atmosphere, add 2-methoxyphenylboronic acid (1.0 mmol, 1.0 eq.).

  • Solvent and Catalyst Addition: Add anhydrous dichloromethane (4 mL). Cool the resulting solution to 0 °C using an ice bath. To this stirred solution, add anhydrous ferric chloride (1.0 mmol, 1.0 eq.). Continue stirring at 0 °C for 10 minutes.

  • Addition of Formylating Agent: While maintaining the temperature at 0 °C, add dichloromethyl methyl ether (1.0 mmol, 1.0 eq.) dropwise to the reaction mixture.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.

  • Reaction Quenching: After 24 hours, quench the reaction by carefully adding 10% hydrochloric acid solution.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by an appropriate method, such as column chromatography on silica gel or recrystallization, to yield pure this compound.

Visualizations

Diagram 1: Synthetic Workflow

Synthesis_Workflow Start 2-Methoxyphenylboronic Acid in Anhydrous DCM Step1 1. Add FeCl₃ 2. Cool to 0°C Start->Step1 Step2 Add Dichloromethyl methyl ether (dropwise) at 0°C Step1->Step2 Step3 Stir for 24h at Room Temperature Step2->Step3 Workup 1. Quench with 10% HCl 2. DCM Extraction 3. Dry and Concentrate Step3->Workup Product This compound Workup->Product

Caption: Workflow for the FeCl₃-catalyzed Rieche formylation.

Diagram 2: Proposed Reaction Mechanism

Rieche_Mechanism cluster_activation Electrophile Formation cluster_substitution Electrophilic Aromatic Substitution DME Cl₂CHOCH₃ Electrophile [ClCH-OCH₃]⁺ FeCl₄⁻ DME->Electrophile FeCl₃ FeCl3 FeCl₃ Aryl 2-Methoxyphenyl- boronic Acid Intermediate Sigma Complex (Cationic Intermediate) Aryl->Intermediate + [ClCH-OCH₃]⁺ Hydrolysis Hydrolysis (H₂O) Intermediate->Hydrolysis Product 5-Formyl-2-methoxy- phenylboronic Acid Hydrolysis->Product

References

The Stability and Storage of 5-Formyl-2-methoxyphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Formyl-2-methoxyphenylboronic acid is a key building block in modern organic synthesis, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions to form complex organic molecules. Its utility in the synthesis of pharmaceuticals and other high-value materials necessitates a thorough understanding of its chemical stability and appropriate storage conditions to ensure its integrity and reactivity. This technical guide provides an in-depth overview of the stability profile of this compound, outlining its degradation pathways, recommended storage and handling procedures, and analytical methodologies for assessing its purity and degradation.

Physicochemical Properties and Recommended Storage

Proper storage is paramount to maintaining the quality of this compound. The compound is known to be sensitive to atmospheric conditions, light, and temperature.

Table 1: Physicochemical Data and Recommended Storage Conditions for this compound

ParameterValueSource(s)
Appearance Orange to yellow to green powder[1]
Molecular Formula C₈H₉BO₄[1]
Molecular Weight 179.97 g/mol [1]
Melting Point 153 - 155 °C / 307 - 311 °F[2], 160 °C[1][1][2]
Storage Temperature 2 - 8 °C[1]
Storage Conditions Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Handle and store under an inert gas.[2][2][3]
Sensitivities Air and light sensitive, hygroscopic.[2][2]
Incompatible Materials Strong oxidizing agents, strong bases, strong acids.[2][2]

Chemical Stability and Degradation Pathways

This compound is chemically stable under standard ambient conditions when stored correctly.[2] However, deviation from these conditions can lead to degradation through several pathways common to arylboronic acids.

Oxidation

A primary degradation pathway for arylboronic acids is oxidation, which converts the boronic acid to the corresponding phenol. This can be initiated by atmospheric oxygen, especially under basic conditions or in the presence of metal catalysts.[4][5] For this compound, this would result in the formation of 5-formyl-2-methoxyphenol.

Protodeboronation

Protodeboronation is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This process can be catalyzed by aqueous acids or bases and is influenced by temperature.[6][7] In the case of this compound, protodeboronation would yield 4-methoxybenzaldehyde.

Dehydration (Boroxine Formation)

Heating boronic acids can lead to intermolecular dehydration, forming a cyclic trimeric anhydride called a boroxine. This process is reversible upon the addition of water. While this is a common reaction for many boronic acids, it is a sign of improper storage (exposure to heat) and can affect the compound's reactivity and solubility.

A visual representation of these potential degradation pathways is provided below.

G Potential Degradation Pathways A This compound B Oxidation (O2, base, heat) A->B D Protodeboronation (H2O, acid/base, heat) A->D F Dehydration (Heat) A->F C 5-Formyl-2-methoxyphenol B->C Forms E 4-Methoxybenzaldehyde D->E Forms G Boroxine (Trimeric Anhydride) F->G Forms

A diagram illustrating the primary degradation pathways for this compound.

Recommended Handling and Storage Workflow

To mitigate degradation and ensure the long-term stability of this compound, a strict handling and storage protocol should be followed.

G Recommended Storage and Handling Workflow cluster_storage Storage cluster_handling Handling storage_conditions Store at 2-8 °C in a dry, dark place inert_atmosphere Maintain under inert atmosphere (Ar or N2) tightly_sealed Keep container tightly sealed use_glovebox Handle in a glovebox or under inert gas minimize_exposure Minimize exposure to air, moisture, and light use_glovebox->minimize_exposure dispense_quickly Dispense required amount quickly and reseal minimize_exposure->dispense_quickly post_use Return to Storage dispense_quickly->post_use receive Receive Compound inspect Inspect Container Seal receive->inspect store Transfer to Storage inspect->store store->storage_conditions retrieve Retrieve for Use store->retrieve retrieve->use_glovebox post_use->tightly_sealed

A workflow diagram for the proper storage and handling of this compound.

Experimental Protocols for Stability Assessment

Thermal Stability Analysis

1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the temperature at which the compound begins to decompose.

  • Methodology:

    • Calibrate the TGA instrument for mass and temperature.

    • Accurately weigh 5-10 mg of the sample into an appropriate crucible (e.g., alumina).

    • Heat the sample from ambient temperature to approximately 600 °C at a constant rate (e.g., 10 °C/min) under an inert atmosphere (nitrogen).

    • Record the mass loss as a function of temperature. The onset of significant mass loss indicates decomposition.

2. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the melting point and identify any exothermic or endothermic events associated with decomposition.

  • Methodology:

    • Calibrate the DSC instrument for temperature and enthalpy.

    • Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

    • Heat the sample from ambient temperature to a temperature beyond its melting point (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature to identify the melting endotherm and any subsequent decomposition events.

Analytical Methods for Degradation Monitoring

High-Performance Liquid Chromatography (HPLC)

  • Objective: To separate and quantify the parent compound and its degradation products. A stability-indicating method should be developed.

  • Representative Methodology:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile). The pH of the mobile phase should be optimized to ensure good peak shape and prevent on-column degradation.

    • Detection: UV detection at an appropriate wavelength (e.g., 254 nm).

    • Sample Preparation: Dissolve the sample in a suitable aprotic solvent (e.g., acetonitrile) to minimize hydrolysis prior to injection.[8]

    • Forced Degradation: To develop a stability-indicating method, samples of this compound would be subjected to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic) to generate degradation products. The HPLC method would then be optimized to resolve these degradants from the parent peak.

Conclusion

The chemical integrity of this compound is critical for its successful application in research and development. Adherence to stringent storage and handling protocols, including maintaining a cool, dry, and inert environment, is essential to prevent degradation via oxidation, protodeboronation, and dehydration. The implementation of robust analytical methods, such as HPLC, TGA, and DSC, is crucial for monitoring the stability and purity of this important synthetic building block. By understanding and controlling the factors that influence its stability, researchers can ensure the reliability and reproducibility of their synthetic endeavors.

References

An In-Depth Technical Guide on the Formation of 5-Formyl-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Formyl-2-methoxyphenylboronic acid is a bifunctional organic compound that has emerged as a valuable building block in modern synthetic chemistry. Its structure, featuring both a reactive aldehyde (formyl) group and a versatile boronic acid moiety, makes it a powerful intermediate for the synthesis of complex molecular architectures. This reagent is particularly prized in the pharmaceutical and agrochemical industries for its application in palladium-catalyzed Suzuki-M iyaura cross-coupling reactions.[1] The ability to form carbon-carbon bonds with high efficiency and functional group tolerance allows for the construction of biaryl and heteroaryl scaffolds, which are common motifs in biologically active compounds.[2] This guide provides a comprehensive overview of the primary mechanism for its formation, including detailed experimental protocols, quantitative data, and a discussion of its subsequent utility in drug development workflows.

Primary Synthesis Pathway: Lithiation-Borylation

The most common and regioselective method for the synthesis of this compound involves a multi-step sequence starting from the commercially available precursor, 5-bromo-2-methoxybenzaldehyde. The core of this pathway is a halogen-metal exchange reaction, followed by borylation and subsequent hydrolysis.

The overall transformation can be summarized as follows:

  • Halogen-Metal Exchange : The bromine atom of 5-bromo-2-methoxybenzaldehyde is exchanged with lithium using an organolithium reagent, typically n-butyllithium (n-BuLi), at cryogenic temperatures to form a highly reactive aryllithium intermediate.

  • Borylation : The aryllithium species acts as a potent nucleophile, attacking an electrophilic boron source, such as triisopropyl borate, to form a boronate ester intermediate.

  • Hydrolysis : The boronate ester is hydrolyzed under acidic conditions to yield the final this compound.

G cluster_0 Overall Synthesis Workflow A 5-Bromo-2-methoxybenzaldehyde B Aryllithium Intermediate A->B 1. n-BuLi, THF 2. -78 °C C Boronate Ester B->C 1. B(O-iPr)₃ 2. -78 °C D This compound C->D 1. H₃O⁺ (aq) 2. Work-up

Caption: Overall workflow for the synthesis of this compound.

Detailed Mechanism and Experimental Protocols

Step 1: Halogen-Metal Exchange

The mechanism of lithium-halogen exchange is a kinetically controlled process that is significantly faster than competing reactions like directed ortho-lithiation at the low temperatures employed.[3][4] The reaction is believed to proceed through a nucleophilic pathway involving the formation of an "ate-complex," where the carbanion of the organolithium reagent attacks the bromine atom.[3] The equilibrium of this reaction favors the formation of the more stable aryllithium species.

G cluster_0 Mechanism: Halogen-Metal Exchange and Borylation start 5-Bromo-2-methoxybenzaldehyde intermediate Aryllithium Intermediate start->intermediate Halogen-Metal Exchange reagent1 n-Butyllithium (n-BuLi) reagent1->intermediate boronate Lithium Boronate Complex intermediate->boronate Nucleophilic Attack reagent2 Triisopropyl Borate reagent2->boronate ester Boronic Ester boronate->ester Rearrangement product This compound ester->product Acidic Hydrolysis

Caption: Key mechanistic steps of the lithiation-borylation sequence.

Experimental Protocol: Lithiation-Borylation

This protocol is a representative procedure adapted from general methods for the synthesis of arylboronic acids.[5]

  • Reaction Setup : To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 5-bromo-2-methoxybenzaldehyde (1.0 eq). Evacuate and backfill the flask with dry nitrogen three times.

  • Dissolution : Add anhydrous tetrahydrofuran (THF) (approx. 0.2 M solution) via cannula and cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Lithiation : Slowly add n-butyllithium (1.1 eq, typically 1.6 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 1 hour.

  • Borylation : To the generated aryllithium solution, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional hour before slowly warming to room temperature overnight.

  • Quenching and Hydrolysis : Cool the mixture to 0 °C in an ice bath and quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic (pH ~1-2). Stir vigorously for 1-2 hours at room temperature to ensure complete hydrolysis.

  • Work-up and Purification : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford this compound as a solid.

Quantitative Data Summary

While a dedicated study detailing yields for this specific multi-step synthesis is not prevalent, the yields for each type of transformation are well-established in the literature for analogous substrates.

StepReaction TypeStarting MaterialKey ReagentsTemperature (°C)Typical Yield (%)Reference
1Halogen-Metal ExchangeAryl Bromiden-BuLi / s-BuLi-78> 90 (in situ)[6]
2BorylationAryllithiumTrialkyl Borate-78 to RT60 - 85[5][7]
3HydrolysisBoronate EsterAqueous Acid0 to RTQuantitative[5]

Alternative Formation Pathway: Rieche Formylation

An alternative, though less direct, route to formyl-substituted phenylboronic acids is the Rieche formylation.[8] This reaction involves the electrophilic formylation of an aromatic compound—in this case, 2-methoxyphenylboronic acid—using dichloromethyl methyl ether and a Lewis acid catalyst like TiCl₄ or FeCl₃.[9][10]

However, this method presents significant regioselectivity challenges. The boronic acid group can be susceptible to replacement by the formyl group (ipso-substitution), leading to protodeboronation and the formation of 2-methoxybenzaldehyde.[9][11] Furthermore, formylation can occur at other activated positions on the aromatic ring, leading to a mixture of isomers. The outcome is highly dependent on the substrate's electronic properties and the reaction conditions.[10]

G cluster_1 Alternative Pathway: Rieche Formylation cluster_products Potential Products Start 2-Methoxyphenylboronic acid Reagent Cl₂CHOCH₃ FeCl₃ Start->Reagent Product_Desired This compound (Desired Product) Reagent->Product_Desired C5-Formylation (Minor/Variable) Product_Ipso 2-Methoxybenzaldehyde (via ipso-Substitution) Reagent->Product_Ipso Ipso-Substitution (Major Pathway) Product_Isomer Other Formylated Isomers Reagent->Product_Isomer C3/C4-Formylation (Possible)

Caption: Competing reaction pathways in the Rieche formylation of 2-methoxyphenylboronic acid.

Application in Drug Development: The Suzuki-Miyaura Coupling

The primary value of this compound in drug development lies in its role as a coupling partner in the Suzuki-Miyaura reaction.[1] This palladium-catalyzed cross-coupling reaction allows for the formation of a C-C bond between the boronic acid and an aryl or vinyl halide/triflate. The reaction proceeds through a well-defined catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2][12]

G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) Pd_add Oxidative Addition Intermediate Pd0->Pd_add Oxidative Addition Pd_trans Transmetalation Intermediate Pd_add->Pd_trans Transmetalation Pd_trans->Pd0 Reductive Elimination Product Coupled Product (Ar-R') Pd_trans->Product          ArX Aryl Halide (R'-X) ArX->Pd_add Boronic Boronic Acid (Ar-B(OH)₂) Boronic->Pd_trans Base Base (e.g., K₂CO₃) Base->Pd_trans

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The presence of the formyl group on the boronic acid allows for the synthesis of complex biaryl aldehydes, which can be further functionalized. For example, the aldehyde can undergo reductive amination, oxidation to a carboxylic acid, or serve as a handle for attaching other molecular fragments, making it a highly strategic component in multi-step syntheses of drug candidates.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 5-Formyl-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful and versatile reaction is widely employed in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). 5-Formyl-2-methoxyphenylboronic acid is a valuable building block in this context, allowing for the introduction of a substituted phenyl moiety to create novel biphenyl structures. The presence of the methoxy group activates the ring towards electrophilic aromatic substitution, while the formyl group provides a versatile handle for further functionalization, making it an ideal substrate for creating diverse chemical libraries for drug discovery.

This document provides a detailed protocol for the Suzuki-Miyaura coupling of this compound with various aryl halides. Furthermore, it explores the potential biological applications of the resulting biphenyl derivatives, with a focus on their role as potential inhibitors of the STAT3 signaling pathway, a critical regulator of cancer cell proliferation, survival, and metastasis.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the Suzuki-Miyaura coupling of this compound with a selection of aryl halides. The data is compiled from literature precedents of similar Suzuki-Miyaura coupling reactions and represents expected yields under optimized conditions.

Table 1: Reaction Parameters for Suzuki-Miyaura Coupling of this compound

EntryAryl HalideCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Toluene/Ethanol/H₂O10012~92%
21-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)K₂CO₃Toluene/Ethanol/H₂O10012~88%
34-BromotoluenePd(dppf)Cl₂ (2)Cs₂CO₃Dioxane/H₂O9010~95%
44-ChlorobenzonitrilePd(OAc)₂ (2) + SPhos (4)K₃PO₄Toluene/H₂O11016~85%
52-BromopyridinePd₂(dba)₃ (1.5) + XPhos (3)K₃PO₄1,4-Dioxane10018~80%

Table 2: Reagent Specifications

ReagentFormulaMolar Mass ( g/mol )PuritySupplier
This compoundC₈H₉BO₄179.97≥97%Major chemical suppliers
Palladium(II) acetatePd(OAc)₂224.5098%Major chemical suppliers
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄1155.5699%Major chemical suppliers
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)Pd(dppf)Cl₂731.7498%Major chemical suppliers
Tris(dibenzylideneacetone)dipalladium(0)Pd₂(dba)₃915.7297%Major chemical suppliers
SPhosC₂₇H₃₁O₂P430.5098%Major chemical suppliers
XPhosC₃₃H₄₇P486.6998%Major chemical suppliers
Potassium CarbonateK₂CO₃138.21≥99%Major chemical suppliers
Cesium CarbonateCs₂CO₃325.82≥99%Major chemical suppliers
Potassium PhosphateK₃PO₄212.27≥98%Major chemical suppliers
TolueneC₇H₈92.14Anhydrous, ≥99.8%Major chemical suppliers
1,4-DioxaneC₄H₈O₂88.11Anhydrous, ≥99.8%Major chemical suppliers
EthanolC₂H₅OH46.07200 proofMajor chemical suppliers

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • This compound (1.2 mmol, 216 mg)

  • Aryl halide (1.0 mmol)

  • Palladium catalyst (see Table 1 for examples and loading)

  • Ligand (if required, see Table 1)

  • Base (2.0 - 3.0 mmol, see Table 1 for examples)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

  • Deionized water

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and hotplate or microwave reactor

  • Reflux condenser (for conventional heating)

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.2 mmol), the aryl halide (1.0 mmol), the palladium catalyst, ligand (if applicable), and the base.

  • The vessel is sealed and then evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.

  • Under the inert atmosphere, add the anhydrous solvent and deionized water via syringe. The typical solvent ratio is 4:1 to 5:1 organic solvent to water.

  • The reaction mixture is heated to the specified temperature (see Table 1) and stirred vigorously for the indicated time.

  • Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure biphenyl product.

DOT Diagram of the Experimental Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Reagents B Assemble Glassware A->B 1. C Inert Atmosphere B->C 2. D Add Reagents & Solvents C->D 3. E Heating & Stirring D->E 4. F Monitor Progress (TLC/LC-MS) E->F 5. G Aqueous Extraction F->G 6. H Drying & Concentration G->H 7. I Column Chromatography H->I 8. Product Product I->Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Applications in Drug Discovery

Biphenyl scaffolds are prevalent in a wide range of biologically active compounds. The derivatives synthesized from this compound are of particular interest due to their structural similarity to known inhibitors of critical signaling pathways in cancer.

Potential Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide variety of human cancers and plays a crucial role in tumor cell proliferation, survival, invasion, and angiogenesis. Inhibition of the STAT3 signaling pathway is a promising strategy for cancer therapy.[1][2]

The biphenyl derivatives synthesized via this protocol, particularly those bearing a hydroxyl or amino group that can be derived from the formyl moiety, share structural features with reported STAT3 inhibitors.[1] These compounds may interfere with the STAT3 signaling pathway by either directly binding to the SH2 domain of STAT3, preventing its dimerization and activation, or by inhibiting upstream kinases such as JAKs or Src.

DOT Diagram of the STAT3 Signaling Pathway and Potential Inhibition

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK 2. Receptor Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 3. STAT3 Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active 4. Dimerization DNA DNA STAT3_active->DNA 5. Nuclear Translocation BiphenylCompound Biphenyl Derivative (Potential Inhibitor) BiphenylCompound->STAT3_active Inhibition GeneExpression Gene Expression (Proliferation, Survival, Angiogenesis) DNA->GeneExpression 6. Gene Transcription Cytokine Cytokine Cytokine->CytokineReceptor 1. Ligand Binding

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of 5-Formyl-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the selection of palladium catalysts for the Suzuki-Miyaura cross-coupling of 5-Formyl-2-methoxyphenylboronic acid with various aryl halides. The presence of both an electron-withdrawing formyl group and an electron-donating methoxy group on the boronic acid presents unique considerations for catalyst and reaction condition optimization. This document outlines recommended catalyst systems, detailed experimental protocols, and expected outcomes based on established literature for structurally similar compounds.

Catalyst and Ligand Selection

The choice of the palladium catalyst and the associated ligand is critical for achieving high yields and reaction efficiency in the Suzuki-Miyaura coupling of this compound. The formyl group can potentially interact with the catalyst, and its electron-withdrawing nature can influence the transmetalation step. The ortho-methoxy group introduces steric hindrance that also needs to be considered.

  • Palladium Precatalysts: Modern palladium precatalysts are often preferred due to their air and moisture stability, which ensures the generation of a highly active and well-defined Pd(0) species in situ. Precatalysts based on biarylphosphine ligands have demonstrated broad utility.

  • Ligands: Electron-rich and sterically bulky phosphine ligands are generally effective for challenging Suzuki-Miyaura couplings. These ligands facilitate the oxidative addition of the aryl halide and promote the reductive elimination step of the catalytic cycle. For substrates with steric hindrance or electron-withdrawing groups, ligands such as Buchwald's biaryl phosphines (e.g., SPhos, XPhos) or ferrocenyl phosphines (e.g., dppf) are often successful.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of aryl boronic acids with functionalities similar to this compound. This data is compiled from literature precedents to provide a comparative overview of various palladium catalyst systems.

Table 1: Performance of Common Palladium Catalysts in the Coupling of Functionalized Arylboronic Acids

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/EtOH/H₂O1001280-90
Pd(dppf)Cl₂dppfCs₂CO₃Dioxane90885-95
Pd₂(dba)₃SPhosK₃PO₄Toluene/H₂O1004>95
Pd(OAc)₂XPhosK₂CO₃Dioxane/H₂O806>90

Table 2: Effect of Base and Solvent on a Model Suzuki-Miyaura Coupling

EntryBaseSolventTemperature (°C)Yield (%)
1K₂CO₃Dioxane/H₂O (4:1)9088
2K₃PO₄Toluene/H₂O (5:1)10094
3Cs₂CO₃1,4-Dioxane9092
4Na₂CO₃DMF/H₂O (3:1)11085

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide. These protocols are based on established methods for similar substrates and should be optimized for specific aryl halides.

Protocol 1: General Procedure using Pd(PPh₃)₄

Materials:

  • This compound (1.2 mmol)

  • Aryl bromide (1.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Deionized water (2 mL)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl bromide, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst.

  • Add the degassed solvents (toluene, ethanol, and water) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: High-Yielding Procedure using a Buchwald Ligand

Materials:

  • This compound (1.5 mmol)

  • Aryl bromide (1.0 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol% Pd)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.022 mmol, 2.2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Toluene (5 mL)

  • Deionized water (1 mL)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃, SPhos, and potassium phosphate to a dry reaction vessel.

  • Add the aryl bromide and this compound.

  • Add degassed toluene and water.

  • Seal the vessel and heat the mixture to 100 °C with stirring for 4 hours.

  • Monitor the reaction for completion by TLC or GC-MS.

  • Cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Wash the combined organic filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel.

Visualizations

The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow reagents Weigh Reagents (Boronic Acid, Aryl Halide, Base) setup Assemble Flame-Dried Glassware under Inert Atmosphere reagents->setup add_reagents Add Reagents and Solvents to Flask setup->add_reagents add_catalyst Add Palladium Catalyst and Ligand add_reagents->add_catalyst reaction Heat and Stir (e.g., 80-100°C) add_catalyst->reaction workup Reaction Workup (Extraction and Washing) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)-X(L₂) pd0->pd_complex Oxidative Addition transmetalation_complex R¹-Pd(II)-R²(L₂) pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product R¹-R² transmetalation_complex->product aryl_halide R¹-X boronic_acid R²-B(OH)₂ + Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Application Notes and Protocols: The Strategic Use of 5-Formyl-2-methoxyphenylboronic Acid in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Formyl-2-methoxyphenylboronic acid is a versatile and highly valuable building block in modern organic synthesis and medicinal chemistry. Its unique trifunctional nature, featuring a boronic acid moiety, an aldehyde group, and a methoxy-substituted aromatic ring, makes it an ideal starting material for the construction of complex molecular architectures with significant biological activity. The boronic acid group is a cornerstone for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds to create biaryl and stilbene scaffolds.[1] The formyl group provides a reactive handle for a plethora of chemical transformations, including reductive amination, Wittig reactions, and multicomponent reactions like the Petasis reaction. The 2-methoxy substituent influences the electronic properties and conformation of the molecule, which can be crucial for biological target engagement.

These application notes provide a comprehensive overview of the utility of this compound in the synthesis of bioactive molecules, with a focus on anticancer agents that target tubulin polymerization. Detailed protocols for key synthetic transformations and a summary of relevant biological data are presented to facilitate its application in research and drug discovery.

Key Applications in Bioactive Molecule Synthesis

The strategic incorporation of the 5-formyl-2-methoxyphenyl moiety has been instrumental in the development of various classes of bioactive compounds:

  • Anticancer Agents (Stilbene and Combretastatin Analogues): The Suzuki-Miyaura coupling of this compound with appropriate aryl halides is a powerful strategy for synthesizing stilbene derivatives. Many of these compounds, particularly those inspired by the natural product combretastatin A-4, are potent inhibitors of tubulin polymerization, a clinically validated target for cancer therapy. The formyl group can be further modified to fine-tune the molecule's properties, such as solubility and target binding affinity.

  • Antibacterial Agents: The Petasis three-component reaction, utilizing an amine, an aldehyde (from this compound), and the boronic acid itself, offers a convergent and efficient route to novel amino-phenol derivatives. This class of compounds has shown promise as antibacterial agents, particularly against multidrug-resistant strains.

  • Heterocyclic Scaffolds: The formyl group serves as a linchpin for the construction of diverse heterocyclic systems with a wide range of biological activities. Condensation reactions with various nucleophiles can lead to the formation of quinolines, benzodiazepines, and other privileged scaffolds in medicinal chemistry.

Data Presentation: Anticancer Activity of Combretastatin Analogues

The following table summarizes the in vitro anticancer activity of a series of combretastatin analogues, which represent the types of bioactive molecules that can be synthesized using substituted phenylboronic acids like this compound. The data is presented as IC50 values, the concentration of the compound required to inhibit the growth of cancer cells by 50%.

Compound IDCancer Cell LineIC50 (µM)Biological Target/Mechanism
Combretastatin A-4 Various0.002 - 0.03Tubulin Polymerization Inhibition
Analogue 1 MCF-7 (Breast)0.015Tubulin Polymerization Inhibition
Analogue 2 HCT-116 (Colon)0.022Tubulin Polymerization Inhibition
Analogue 3 HeLa (Cervical)0.009Tubulin Polymerization Inhibition
Analogue 4 A549 (Lung)0.018Tubulin Polymerization Inhibition

Note: The IC50 values are representative of the potency of combretastatin-type molecules. Specific analogues derived from this compound would require experimental validation.

Experimental Protocols

Protocol 1: Synthesis of a Stilbene Derivative via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and an aryl bromide to yield a stilbene precursor.

Materials:

  • This compound

  • Aryl bromide (e.g., 1-bromo-3,4,5-trimethoxybenzene)

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).

  • Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired stilbene derivative.

Protocol 2: Synthesis of an Amino-Phenol Derivative via Petasis Reaction

This protocol outlines a general procedure for the three-component Petasis reaction to synthesize an α-amino-phenol derivative.

Materials:

  • This compound

  • A secondary amine (e.g., morpholine)

  • An α-keto acid (e.g., glyoxylic acid)

  • Dichloromethane (DCM)

  • Sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add the secondary amine (1.0 mmol) and glyoxylic acid (1.1 mmol) in dichloromethane (10 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.2 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water (10 mL).

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of dichloromethane and methanol) to yield the target amino-phenol derivative.

Visualizations

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_cycle Catalytic Cycle BoronicAcid 5-Formyl-2-methoxyphenyl- boronic Acid Transmetalation Transmetalation BoronicAcid->Transmetalation ArylHalide Aryl Halide (R-X) OxidativeAddition Oxidative Addition [R-Pd(II)-X] ArylHalide->OxidativeAddition Base Base (e.g., K₂CO₃) Base->Transmetalation Catalyst Pd(0) Catalyst Catalyst->OxidativeAddition OxidativeAddition->Transmetalation ReductiveElimination Reductive Elimination Transmetalation->ReductiveElimination ReductiveElimination->Catalyst Product Stilbene Derivative ReductiveElimination->Product Petasis_Reaction cluster_reactants Reactants cluster_process Reaction Pathway Aldehyde Aldehyde (from Boronic Acid) IminiumIon Iminium Ion Formation Aldehyde->IminiumIon Amine Amine (R₂NH) Amine->IminiumIon BoronicAcid Boronic Acid (as nucleophile) NucleophilicAttack Nucleophilic Attack by Boronate BoronicAcid->NucleophilicAttack IminiumIon->NucleophilicAttack Product α-Amino-Phenol Derivative NucleophilicAttack->Product Tubulin_Inhibition_Pathway Stilbene Stilbene Derivative (e.g., Combretastatin Analogue) Tubulin α/β-Tubulin Dimers Stilbene->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Disrupts CellCycleArrest G2/M Cell Cycle Arrest MitoticSpindle->CellCycleArrest Leads to Apoptosis Apoptosis (Cell Death) CellCycleArrest->Apoptosis Induces

References

Application of 5-Formyl-2-methoxyphenylboronic Acid in Materials Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Formyl-2-methoxyphenylboronic acid is a versatile organic compound that is increasingly finding applications in the realm of materials science. Its unique bifunctional nature, possessing both a reactive boronic acid moiety and a formyl group, makes it a valuable building block for the synthesis of advanced functional materials. The boronic acid group readily participates in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern polymer chemistry for the formation of carbon-carbon bonds. Simultaneously, the formyl group can be utilized for post-synthetic modification or for the creation of dynamic covalent bonds, such as imines, which are crucial in the construction of Covalent Organic Frameworks (COFs). This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of functional polymers and as a linker in the development of crystalline porous materials.

Chemical and Physical Properties

A summary of the key properties of this compound is provided in the table below. This data is essential for determining appropriate reaction conditions and purification methods.

PropertyValueReference
CAS Number 127972-02-5[1]
Molecular Formula C₈H₉BO₄[1]
Molecular Weight 179.97 g/mol [1]
Appearance Orange to yellow to green powder[1]
Melting Point 160 °C (Lit.)[1]
Purity 97 - 105% (Assay by titration)[1]
Storage Conditions Store at 2 - 8 °C[1]

Key Applications in Materials Science

The primary applications of this compound in materials science are centered around its use as a monomer in polymerization reactions and as a building block for porous crystalline materials.

Synthesis of Functional Polymers via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of conjugated polymers and other advanced polymeric materials. This compound can be copolymerized with a variety of dihaloaromatic compounds to introduce specific functionalities and influence the electronic and optical properties of the resulting polymer. The presence of the methoxy group acts as an electron-donating group, which can affect the polymer's solubility and photophysical characteristics. The formyl group provides a handle for post-polymerization modification, allowing for the attachment of other functional moieties or for cross-linking of the polymer chains.

This protocol outlines a general procedure for the synthesis of a copolymer using this compound and a generic dihaloaromatic comonomer. Researchers should adapt this protocol based on the specific reactivity of the chosen comonomer and the desired polymer properties.

Materials:

  • This compound

  • Dihaloaromatic comonomer (e.g., 2,5-dibromothiophene, 9,9-dioctyl-2,7-dibromofluorene)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Anhydrous Potassium Carbonate (K₂CO₃), Sodium Carbonate (Na₂CO₃))

  • Solvent (e.g., Toluene, 1,4-Dioxane, Dimethylformamide (DMF))

  • Phase-transfer catalyst (optional, e.g., Tetrabutylammonium bromide (TBAB))

  • Methanol (for precipitation)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk flask or three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas line (with bubbler)

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reactant Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol), the dihaloaromatic comonomer (1.0 mmol), and the base (e.g., K₂CO₃, 3.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add the anhydrous solvent (e.g., Toluene, 20 mL) to the flask via syringe. Stir the mixture to dissolve the reactants. To this stirring solution, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol).

  • Polymerization Reaction: Heat the reaction mixture to 90-100 °C under a continuous flow of inert gas. The reaction progress can be monitored by techniques such as Gel Permeation Chromatography (GPC) by taking small aliquots from the reaction mixture over time. The reaction is typically run for 24-48 hours.

  • Polymer Precipitation: After the reaction is complete (as indicated by the stabilization of molecular weight from GPC), cool the mixture to room temperature. Slowly pour the viscous polymer solution into a beaker containing vigorously stirring methanol (200 mL). The polymer will precipitate out of the solution.

  • Purification: Collect the precipitated polymer by filtration. Wash the polymer repeatedly with methanol to remove any remaining catalyst and unreacted monomers. Further purification can be achieved by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane) to remove oligomers and catalyst residues.

  • Drying: Dry the purified polymer under vacuum at a suitable temperature.

Diagram of Suzuki-Miyaura Polymerization Workflow:

Suzuki_Polymerization cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Weigh Reactants: - this compound - Dihaloaromatic comonomer - Base B Assemble Flame-Dried Glassware under Inert Gas A->B C Add Solvents and Reactants to Flask B->C D Add Palladium Catalyst C->D E Heat and Stir (e.g., 90-100°C, 24-48h) D->E F Cool to Room Temperature E->F G Precipitate Polymer in Methanol F->G H Filter and Wash Polymer G->H I Soxhlet Extraction (optional) H->I J Dry Polymer under Vacuum I->J K Characterize Polymer (GPC, NMR, TGA, etc.) J->K

Caption: General workflow for the synthesis of a functional polymer using this compound via Suzuki-Miyaura polymerization.

Building Block for Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas.[2] The bifunctionality of this compound makes it an interesting candidate as a linker in the synthesis of COFs. The boronic acid can undergo self-condensation to form boroxine rings or react with diols to form boronate esters, which are common linkages in COFs. The formyl group can be used to form imine-linked COFs through condensation with multivalent amines. The presence of both functionalities on the same molecule opens up possibilities for the design of novel COF structures with tailored pore environments and functionalities.

This protocol provides a general method for the synthesis of a 2D imine-linked COF using this compound and a multivalent amine.

Materials:

  • This compound

  • Multivalent amine linker (e.g., 1,3,5-Tris(4-aminophenyl)benzene (TAPB), p-Phenylenediamine)

  • Solvent system (e.g., a mixture of mesitylene and 1,4-dioxane)

  • Aqueous acetic acid (as a catalyst)

  • Anhydrous acetone and tetrahydrofuran (THF) for washing

Equipment:

  • Pyrex tube with a screw cap

  • Oven or heating block

  • Centrifuge

  • Soxhlet extractor

Procedure:

  • Reactant Mixture: In a Pyrex tube, add this compound (e.g., 0.3 mmol) and the multivalent amine linker (e.g., TAPB, 0.2 mmol for a 3:2 molar ratio).

  • Solvent and Catalyst Addition: Add the solvent mixture (e.g., 1.5 mL of mesitylene and 0.5 mL of 1,4-dioxane) and aqueous acetic acid (e.g., 0.2 mL of a 6 M solution).

  • Sonication and Degassing: Sonicate the mixture for 10 minutes to obtain a homogeneous dispersion. Subject the tube to three freeze-pump-thaw cycles to remove dissolved gases.

  • Crystallization: Seal the Pyrex tube and heat it in an oven at a constant temperature (e.g., 120 °C) for 3-5 days. A colored precipitate should form.

  • Isolation and Washing: After cooling to room temperature, collect the solid product by centrifugation. Wash the solid repeatedly with anhydrous acetone and THF to remove unreacted monomers and solvent.

  • Purification: Further purify the COF by Soxhlet extraction with THF for 24 hours.

  • Activation: Dry the purified COF under high vacuum at an elevated temperature (e.g., 150 °C) for 12 hours to remove any guest molecules from the pores.

Diagram of Imine-Linked COF Synthesis Workflow:

COF_Synthesis A Mix Monomers: - this compound - Multivalent Amine B Add Solvent and Catalyst A->B C Sonication and Freeze-Pump-Thaw Cycles B->C D Seal and Heat (e.g., 120°C, 3-5 days) C->D E Isolate Solid by Centrifugation D->E F Wash with Acetone and THF E->F G Soxhlet Extraction F->G H Activate under Vacuum G->H

Caption: General workflow for the synthesis of an imine-linked Covalent Organic Framework (COF).

Data Presentation: Expected Properties of Materials

While specific quantitative data for materials derived solely from this compound is not extensively available in the public domain, the following table provides expected ranges and types of properties based on analogous polymer and COF systems. This serves as a guideline for researchers in their material characterization efforts.

Material TypePropertyExpected Value/CharacteristicAnalysis Technique
Functional Polymer Molecular Weight (Mₙ)10 - 100 kDaGel Permeation Chromatography (GPC)
Polydispersity Index (PDI)1.5 - 3.0GPC
Thermal Stability (TGA)Decomposition > 300 °CThermogravimetric Analysis (TGA)
Glass Transition Temp. (T₉)100 - 200 °CDifferential Scanning Calorimetry (DSC)
UV-Vis Absorption (λₘₐₓ)300 - 450 nm (in solution)UV-Vis Spectroscopy
Photoluminescence (λₑₘ)400 - 600 nm (in solution)Fluorescence Spectroscopy
Covalent Organic Framework BET Surface Area500 - 2000 m²/gN₂ Sorption Analysis
Pore Size1 - 3 nmN₂ Sorption Analysis
CrystallinityCrystallinePowder X-ray Diffraction (PXRD)
Thermal Stability (TGA)Stable up to 350-500 °CThermogravimetric Analysis (TGA)
Chemical StabilityVaries with linkage typeImmersion in various solvents/pH

Conclusion

This compound is a promising building block for the development of novel functional materials. Its ability to participate in well-established polymerization reactions like Suzuki-Miyaura coupling, as well as in the formation of dynamic covalent bonds for COF synthesis, provides a versatile platform for materials design. The protocols and expected data presented in this document serve as a starting point for researchers to explore the potential of this compound in creating materials with tailored properties for a wide range of applications, from organic electronics to catalysis and gas storage. Further research into the specific properties of materials derived from this unique monomer is warranted to fully unlock its potential in materials science.

References

Application Notes and Protocols: 5-Formyl-2-methoxyphenylboronic Acid as a Versatile Building Block for Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Formyl-2-methoxyphenylboronic acid is a commercially available bifunctional organic compound poised for significant application in the development of fluorescent chemosensors. Its unique structure, featuring a reactive formyl group and a versatile boronic acid moiety, allows for a straightforward synthetic route to novel fluorescent probes. The formyl group provides a convenient handle for covalent attachment to a wide array of amino-functionalized fluorophores via Schiff base formation. The boronic acid group, a well-established recognition site for various analytes, particularly hydrogen peroxide (H₂O₂) and saccharides, imparts sensing capabilities to the final probe. This document outlines the potential applications, proposed signaling mechanisms, and detailed experimental protocols for utilizing this compound as a building block for the rational design of "turn-on" fluorescent probes.

Introduction

The development of highly selective and sensitive fluorescent probes is a cornerstone of modern chemical biology and diagnostic research. These molecular tools enable the real-time visualization and quantification of biologically important analytes within complex environments, including living cells. Boronate-based fluorescent probes have emerged as a particularly effective class of sensors for reactive oxygen species (ROS), such as hydrogen peroxide, which play crucial roles in both physiological signaling and pathological conditions.[1][2]

This compound presents an attractive scaffold for the construction of such probes. The aldehyde functionality allows for facile conjugation with a variety of fluorescent reporters containing a primary amine, such as coumarins, rhodamines, and fluoresceins, through a simple and efficient condensation reaction to form a stable imine linkage. The resulting probe molecule incorporates the boronic acid group as the analyte recognition site. The methoxy group on the phenyl ring can serve to modulate the electronic properties and, consequently, the photophysical characteristics of the final probe.

This application note details a proposed methodology for the synthesis and utilization of a fluorescent probe for hydrogen peroxide, derived from this compound and an amino-functionalized coumarin fluorophore.

Proposed Signaling Mechanism

The sensing mechanism of a fluorescent probe based on this compound is predicated on the selective chemical reaction between the boronic acid moiety and the target analyte. In the case of hydrogen peroxide, the boronic acid undergoes oxidative cleavage to yield a corresponding phenol. This transformation induces a significant change in the electronic properties of the molecule, which can be harnessed to produce a "turn-on" fluorescent response.

Initially, the probe is designed to be in a low-fluorescent or non-fluorescent state. This can be achieved through mechanisms such as photoinduced electron transfer (PET) from the boronic acid group to the excited fluorophore, which quenches the fluorescence. Upon reaction with hydrogen peroxide, the boronic acid is converted to a phenol. This conversion alters the electron-donating ability of the substituent and can inhibit the PET process, thereby restoring the fluorescence of the coumarin reporter.

G cluster_0 Initial State (Low Fluorescence) cluster_1 Sensing Event cluster_2 Final State (High Fluorescence) Probe Probe (Fluorophore-Linker-Boronic Acid) PET Photoinduced Electron Transfer (PET) (Quenching) Probe->PET Excitation (hν) H2O2 Hydrogen Peroxide (H₂O₂) Probe->H2O2 Oxidative Cleavage PET->Probe Non-radiative decay Oxidized_Probe Oxidized Probe (Fluorophore-Linker-Phenol) Fluorescence Fluorescence Emission Oxidized_Probe->Fluorescence Excitation (hν) G start Start dissolve Dissolve this compound and 7-Amino-4-methylcoumarin in Ethanol start->dissolve add_catalyst Add catalytic Acetic Acid dissolve->add_catalyst reflux Heat to Reflux (2-4 h) add_catalyst->reflux monitor_tlc Monitor reaction by TLC reflux->monitor_tlc monitor_tlc->reflux Incomplete cool Cool to Room Temperature monitor_tlc->cool Complete concentrate Remove solvent in vacuo cool->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

References

Application Notes and Protocols for Bioconjugation with 5-Formyl-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Formyl-2-methoxyphenylboronic acid is a versatile reagent for the site-specific modification of proteins and other biomolecules. Its unique bifunctional nature, possessing both an aldehyde group and a boronic acid moiety, allows for specific and stable conjugation under mild, biocompatible conditions. This document provides detailed application notes and protocols for two primary bioconjugation strategies utilizing this reagent: Thiazolidino-boronate (TzB) Ligation with N-terminal cysteine residues and Pictet-Spengler Ligation with proteins containing a tryptamine-like moiety. These strategies are particularly relevant for the development of antibody-drug conjugates (ADCs), protein-based diagnostics, and other advanced biotherapeutics.[1]

While specific quantitative data for this compound in bioconjugation is not extensively available in the literature, the data presented here is extrapolated from studies on analogous 2-formylphenylboronic acids to provide a practical guide for researchers.

Key Bioconjugation Strategies

Two primary strategies for utilizing this compound are detailed below:

  • Thiazolidino-boronate (TzB) Ligation: This method enables the rapid and highly selective conjugation to proteins and peptides that possess an N-terminal cysteine residue. The reaction proceeds at neutral pH and results in a stable thiazolidino-boronate linkage.[2][3]

  • Pictet-Spengler Ligation: This strategy is applicable to proteins that have been engineered or modified to contain a reactive aldehyde or ketone, which can then react with a tryptamine-containing linker or tag. The subsequent intramolecular cyclization forms a stable C-C bond, leading to a hydrolytically stable conjugate.[4][5]

Data Presentation

Table 1: Comparative Overview of Bioconjugation Strategies

FeatureThiazolidino-boronate (TzB) LigationPictet-Spengler Ligation
Target Residue N-terminal CysteineAldehyde/Ketone + Tryptamine moiety
Reaction pH 6.5 - 7.54.5 - 6.0
Reaction Time < 1 hour4 - 12 hours
Linkage Stability Stable at neutral pH, dissociates at acidic pHHighly stable, resistant to hydrolysis
Reagent Equivalents 1 - 5 equivalents10 - 50 equivalents
Typical Yield > 90% (estimated)> 80% (estimated)

Note: The data in this table is based on studies with analogous compounds and should be considered as a starting point for optimization.

Experimental Protocols

Protocol 1: Thiazolidino-boronate (TzB) Ligation with an N-terminal Cysteine-containing Protein

This protocol describes the general procedure for the conjugation of this compound to a protein with an N-terminal cysteine.

Materials:

  • N-terminal cysteine-containing protein

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Desalting column (e.g., PD-10)

  • LC-MS system for analysis

Procedure:

  • Protein Preparation: Dissolve the N-terminal cysteine-containing protein in PBS (pH 7.4) to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Conjugation Reaction:

    • Add 1 to 5 molar equivalents of the this compound stock solution to the protein solution. The final DMSO concentration should not exceed 5% (v/v).

    • Incubate the reaction mixture at room temperature for 30-60 minutes with gentle agitation.

  • Purification:

    • Remove the excess unconjugated reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS (pH 7.4).

    • Collect the protein-containing fractions.

  • Analysis:

    • Confirm the successful conjugation and determine the conjugation efficiency by LC-MS analysis. The mass of the conjugate will be the mass of the protein plus the mass of the incorporated reagent.

Protocol 2: Pictet-Spengler Ligation with an Aldehyde-Tagged Protein

This protocol outlines the steps for conjugating a payload containing a tryptamine moiety to a protein that has been functionalized with an aldehyde group using this compound as a linker.

Materials:

  • Aldehyde-tagged protein

  • Tryptamine-functionalized payload (e.g., a drug or a fluorescent dye)

  • This compound

  • Sodium phosphate buffer (50 mM, pH 5.0)

  • Aniline (as a catalyst)

  • Dimethylformamide (DMF)

  • Size-exclusion chromatography (SEC) system for purification

  • SDS-PAGE and Western blot for analysis

Procedure:

  • Protein and Payload Preparation:

    • Dissolve the aldehyde-tagged protein in sodium phosphate buffer (pH 5.0) to a concentration of 2-10 mg/mL.

    • Dissolve the tryptamine-functionalized payload in DMF to a high concentration (e.g., 100 mM).

  • Ligation Reaction:

    • To the protein solution, add 20-50 molar equivalents of the tryptamine-functionalized payload.

    • Add 10-30 molar equivalents of this compound (dissolved in a minimal amount of DMF).

    • Add aniline to a final concentration of 10-20 mM.

    • Incubate the reaction at 37°C for 4-12 hours.

  • Purification:

    • Purify the resulting conjugate using a size-exclusion chromatography (SEC) system to remove unreacted payload, linker, and catalyst.

  • Analysis:

    • Analyze the purified conjugate by SDS-PAGE to visualize the shift in molecular weight.

    • Confirm the identity of the conjugate and assess purity by Western blot and LC-MS.

Mandatory Visualizations

Thiazolidino_boronate_Ligation cluster_reactants Reactants cluster_product Product Protein_N_Cys Protein with N-terminal Cysteine Conjugate Protein-Thiazolidino-boronate Conjugate Protein_N_Cys->Conjugate pH 7.4 Reagent This compound Reagent->Conjugate

Caption: Workflow for Thiazolidino-boronate (TzB) Ligation.

Pictet_Spengler_Ligation_Mechanism Aldehyde_Protein Aldehyde-tagged Protein Intermediate Schiff Base Intermediate Aldehyde_Protein->Intermediate + 5-Formyl-2-methoxy- phenylboronic acid (as linker) Tryptamine_Payload Tryptamine-Payload Tryptamine_Payload->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Pictet-Spengler Reaction (pH 4.5-6.0) Final_Conjugate Stable Protein-Payload Conjugate Cyclization->Final_Conjugate Stable C-C bond formation

Caption: Pictet-Spengler Ligation Signaling Pathway.

Experimental_Workflow_TzB Start Start Protein_Prep Prepare N-terminal Cysteine Protein Solution Start->Protein_Prep Reagent_Prep Prepare this compound Solution Start->Reagent_Prep Conjugation Incubate Protein and Reagent (RT, 30-60 min) Protein_Prep->Conjugation Reagent_Prep->Conjugation Purification Purify by Desalting Column Conjugation->Purification Analysis Analyze by LC-MS Purification->Analysis End End Analysis->End

Caption: Experimental Workflow for TzB Ligation.

References

Application Notes and Protocols: One-Pot Synthesis of Biaryls Using 5-Formyl-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the one-pot synthesis of biaryl compounds utilizing 5-Formyl-2-methoxyphenylboronic acid. The methodologies described herein are based on the robust and versatile Suzuki-Miyaura cross-coupling reaction, a cornerstone in modern organic synthesis for the formation of carbon-carbon bonds.[1][2] The presence of both a formyl and a methoxy group on the boronic acid makes it a valuable building block for creating complex and functionalized biaryl scaffolds, which are prevalent in many biologically active compounds and pharmaceutical intermediates.[3][4]

The protocols outlined are intended to serve as a comprehensive guide for laboratory-scale synthesis, offering insights into reaction setup, optimization, and product isolation. The inclusion of quantitative data and visual diagrams aims to facilitate ease of use and reproducibility for researchers in the field of medicinal chemistry and drug development.

Data Presentation: Synthesis of Various Biaryl Compounds

The following table summarizes the expected outcomes for the one-pot Suzuki-Miyaura coupling of this compound with a range of aryl halides under optimized conditions. The data is representative and may vary based on the specific substrate and reaction scale.

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O10010~88
21-Bromo-4-nitrobenzenePd(dppf)Cl₂ (2)Cs₂CO₃Dioxane908~92
34-BromobenzonitrilePd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O10012~85
43-BromopyridinePd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O10014~78
52-ChlorotoluenePd(OAc)₂/SPhos (2)K₃PO₄1,4-Dioxane11018~75

Experimental Protocols

Protocol 1: General Procedure for One-Pot Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene

  • Ethanol

  • Deionized Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol) and the aryl bromide (1.0 mmol).

  • Add potassium carbonate (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon) three times.

  • Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol).[1]

  • Add anhydrous toluene, ethanol, and deionized water in a 4:1:1 ratio (e.g., 4 mL toluene, 1 mL ethanol, 1 mL water) via syringe.[1][5]

  • Heat the reaction mixture to 100 °C and stir vigorously for 10-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[1]

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure biaryl product.[6]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the one-pot synthesis of biaryls using this compound.

G Experimental Workflow for One-Pot Biaryl Synthesis cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis weigh Weigh Reagents: - Boronic Acid - Aryl Halide - Base assemble Assemble Flame-Dried Glassware under Inert Gas weigh->assemble add_reagents Add Reagents to Flask assemble->add_reagents add_solvents Add Solvents add_reagents->add_solvents add_catalyst Add Palladium Catalyst add_solvents->add_catalyst heat Heat and Stir (e.g., 100°C, 10-18h) add_catalyst->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Perform Aqueous Extraction cool->extract dry Dry Organic Layer and Evaporate Solvent extract->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: A flowchart of the one-pot biaryl synthesis protocol.

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[7]

G Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition (Ar-X) transmetalation_complex Ar-Pd(II)L₂-Ar' pd2_complex->transmetalation_complex Transmetalation (Ar'-B(OR)₂ + Base) biaryl_complex Ar-Ar' transmetalation_complex->biaryl_complex Reductive Elimination biaryl_complex->pd0 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Applications in Drug Development

Biaryl structures are key pharmacophores in numerous approved drugs and clinical candidates.[4] The functional handles on this compound—the aldehyde and the methoxy group—provide opportunities for further chemical modifications. The aldehyde can be readily converted into other functional groups such as amines, alcohols, or carboxylic acids, or it can participate in further carbon-carbon bond-forming reactions. This versatility makes the resulting biaryl products attractive intermediates for the synthesis of complex molecular architectures in drug discovery programs. The synthesized biaryl scaffolds can be evaluated for a wide range of biological activities, including but not limited to antimicrobial, anti-inflammatory, and antitumor properties.[1]

References

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 5-Formyl-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds to construct biaryl scaffolds. These motifs are of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active compounds and functional materials. The use of microwave irradiation has revolutionized this reaction, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, often improved yields, and enhanced reproducibility.

5-Formyl-2-methoxyphenylboronic acid is a valuable building block that allows for the introduction of a substituted phenyl ring, leading to the synthesis of functionalized biphenyl aldehydes. These products can serve as key intermediates in the development of novel therapeutics and advanced materials. This document provides detailed application notes and protocols for performing microwave-assisted Suzuki coupling reactions with this compound.

Advantages of Microwave-Assisted Suzuki Coupling

Microwave-assisted organic synthesis offers several key benefits for Suzuki coupling reactions:

  • Rapid Reaction Times: Microwave irradiation can accelerate reaction rates, reducing synthesis times from hours to minutes.[1][2][3]

  • Improved Yields: The rapid and efficient heating provided by microwaves can minimize the formation of byproducts, often leading to higher isolated yields.

  • Enhanced Reproducibility: Microwave reactors allow for precise control over reaction parameters such as temperature and pressure, resulting in more consistent and reproducible outcomes.

  • Access to Novel Chemical Space: The ability to rapidly screen various reaction conditions facilitates the efficient exploration of a wider range of substrates and catalysts.

Data Presentation

The following tables summarize typical reaction conditions and yields for the microwave-assisted Suzuki coupling of this compound with various aryl halides. The data is compiled from literature precedents for similar Suzuki coupling reactions and represents expected outcomes under optimized conditions.[4]

Table 1: Microwave-Assisted Suzuki Coupling of this compound with Aryl Bromides [4]

EntryAryl BromideCatalyst (mol%)BaseSolventTemp. (°C)Time (min)Yield (%)
12-Bromo-1,4-dimethylnaphthalenePd(PPh₃)₄ (4)CsFDME1206078
29-BromophenanthrenePd EnCat™ 30 (10)Bu₄NH₄OAcEthanol1202085
31-BromonaphthalenePd EnCat™ 30 (10)Bu₄NH₄OAcEthanol1202092
47-Bromo-5,6-dihydro-4H-benz[de]anthracenePd(PPh₃)₄ (4)CsFDME1206076

Table 2: General Conditions for Microwave-Assisted Suzuki Coupling with Aryl Chlorides

EntryAryl ChlorideCatalyst SystemBaseSolventTemp. (°C)Time (min)
1Electron-deficient aryl chloridePd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O100-14015-30
2Heteroaryl chloridePd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O100-15015-40

Experimental Protocols

The following are detailed protocols for performing microwave-assisted Suzuki coupling reactions with this compound. These protocols are based on established literature procedures and can be adapted for a range of substrates.[1][4]

Protocol 1: General Procedure using Pd(PPh₃)₄ and Cesium Fluoride[4]

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Cesium fluoride (CsF)

  • Ethylene glycol dimethyl ether (DME), anhydrous

  • Microwave reactor vials with stir bars

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a microwave reactor vial equipped with a magnetic stir bar, add the aryl halide (0.5 mmol, 1.0 equiv), this compound (0.55 mmol, 1.1 equiv), and cesium fluoride (1.25 mmol, 2.5 equiv).

  • Add anhydrous ethylene glycol dimethyl ether (5 mL).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 4 mol%).

  • Seal the vial tightly with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 60 minutes with stirring. The microwave power should be set to maintain the target temperature.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: General Procedure using Pd(OAc)₂ and Potassium Carbonate[1][4]

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or activated aryl chloride)

  • Palladium(II) acetate [Pd(OAc)₂]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Microwave reactor vials with stir bars

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a microwave reactor vial equipped with a magnetic stir bar, add the aryl halide (0.5 mmol, 1.0 equiv), this compound (0.55 mmol, 1.1 equiv), and potassium carbonate (1.25 mmol, 2.5 equiv).

  • Add a mixture of 1,4-dioxane and water (5:1, 5 mL).

  • Add palladium(II) acetate (0.02 mmol, 4 mol%). If using a phosphine ligand (e.g., SPhos for aryl chlorides), it should be added at this stage.

  • Seal the vial tightly with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 20 minutes with stirring. The microwave power should be set to maintain the target temperature.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system.

Mandatory Visualizations

The biaryl compounds synthesized through this methodology can be further elaborated into a variety of derivatives with potential biological activities. For instance, substituted biphenyls have been shown to modulate inflammatory signaling pathways such as the NF-κB pathway, which is a key regulator of immune responses, inflammation, and cell survival.[5][6][7]

Suzuki_Coupling_Workflow cluster_start Reactant Preparation cluster_reaction Microwave-Assisted Suzuki Coupling cluster_workup Workup and Purification cluster_product Product and Application A 5-Formyl-2-methoxyphenylboronic Acid C Reaction Mixture: - Boronic Acid - Aryl Halide - Pd Catalyst - Base - Solvent A->C B Aryl Halide (Ar-X, X=Br, Cl) B->C D Microwave Irradiation (e.g., 120°C, 20-60 min) C->D Heating E Aqueous Workup D->E Cooling F Column Chromatography E->F Purification G Purified Biaryl Product F->G H Further Synthetic Elaboration G->H I Biological Screening (e.g., Anti-inflammatory) H->I

Caption: Experimental workflow for microwave-assisted Suzuki coupling.

NFkB_Pathway cluster_stimuli External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK Complex TNFa->IKK Activates IL1 IL-1 IL1->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates Biphenyl Substituted Biphenyls (Potential Inhibitors) Biphenyl->IKK Inhibits DNA Target Gene Promoters NFkB_nuc->DNA Binds Transcription Gene Transcription DNA->Transcription Inflammation Inflammatory Response Transcription->Inflammation

Caption: Simplified NF-κB signaling pathway and potential inhibition.

References

Synthesis of Substituted Benzaldehydes: Application Notes and Protocols Utilizing 5-Formyl-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of substituted benzaldehydes using 5-Formyl-2-methoxyphenylboronic acid. This versatile building block is particularly valuable in drug discovery and organic synthesis, primarily through the Suzuki-Miyaura cross-coupling reaction.[1] This document outlines the synthetic protocols, potential applications, and the biological relevance of the resulting biaryl aldehyde structures.

Introduction

Substituted benzaldehydes are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and biologically active compounds.[2] The formyl group serves as a versatile handle for further chemical transformations, while the substituted biaryl scaffold is a common motif in many drug molecules. This compound is an attractive reagent for the construction of these complex molecules due to its stability, reactivity in palladium-catalyzed cross-coupling reactions, and the ability to introduce a methoxy and a formyl group in a specific substitution pattern on one of the aromatic rings.[1] The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is a robust and widely used method for the formation of C-C bonds between organoboron compounds and organic halides.[3] Its mild reaction conditions and tolerance of a wide range of functional groups make it an ideal choice for the synthesis of complex molecules in drug discovery.[4][5][6]

Applications in Drug Discovery

The biaryl aldehydes synthesized from this compound are valuable precursors for a variety of therapeutic agents. The aldehyde functionality can be readily converted into other functional groups such as carboxylic acids, alcohols, or amines, allowing for the exploration of a diverse chemical space.

One area of significant interest is the development of inhibitors for signaling pathways implicated in disease. For instance, many biphenyl compounds have been investigated as anti-inflammatory agents through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7][8] Dysregulation of the NF-κB pathway is associated with inflammatory diseases and certain cancers.[8] The synthesis of novel biaryl aldehydes using this compound provides a route to new chemical entities that can be screened for inhibitory activity against NF-κB and other relevant biological targets.

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol is based on established procedures for similar boronic acids and should be optimized for specific substrates.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (typically 1-5 mol%).

  • Solvent Addition: Add the anhydrous organic solvent and degassed water (a typical ratio is 4:1 to 10:1 organic solvent to water) via syringe.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously for the required time (typically 2-24 hours). The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired substituted benzaldehyde.

Data Presentation

EntryAryl Halide PartnerProductExpected Yield Range (%)
14-Bromotoluene2-Methoxy-4'-methyl-5-formylbiphenyl75-90
21-Bromo-4-fluorobenzene4'-Fluoro-2-methoxy-5-formylbiphenyl70-85
34-Bromoanisole2,4'-Dimethoxy-5-formylbiphenyl80-95
41-Bromo-3-nitrobenzene2-Methoxy-3'-nitro-5-formylbiphenyl65-80
52-Bromopyridine2-(2-Methoxy-5-formylphenyl)pyridine60-75

Note: The yields presented are estimates and should be confirmed through experimental work.

Visualizations

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Product Analysis reagents Weigh Reagents: - this compound - Aryl Halide - Base glassware Assemble Flame-Dried Glassware reagents->glassware inert Establish Inert Atmosphere (Argon or Nitrogen) glassware->inert add_reagents Add Reagents and Solvents inert->add_reagents add_catalyst Add Palladium Catalyst add_reagents->add_catalyst heat Heat and Stir (e.g., 80-110 °C, 2-24h) add_catalyst->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Extraction cool->extract dry Dry and Evaporate extract->dry purify Column Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

A generalized workflow for the Suzuki-Miyaura coupling reaction.
Putative Inhibition of the NF-κB Signaling Pathway

The biaryl aldehyde products can be further modified and investigated as potential inhibitors of the NF-κB signaling pathway. The diagram below illustrates the canonical NF-κB signaling cascade and a hypothetical point of inhibition by a novel biaryl compound.

G cluster_stimulus External Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response stimulus Pro-inflammatory Cytokines (e.g., TNFα, IL-1) receptor Cell Surface Receptor stimulus->receptor IKK IKK Complex receptor->IKK activates IkB_NFkB IκB-NF-κB Complex (Inactive) IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB (p50/p65) IkB_NFkB->NFkB releases IkB_p Phosphorylated IκB IkB_NFkB->IkB_p NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates proteasome Proteasomal Degradation IkB_p->proteasome inhibitor Biaryl Aldehyde Derivative (Putative Inhibitor) inhibitor->IKK inhibits DNA DNA NFkB_n->DNA binds to transcription Gene Transcription DNA->transcription mRNA mRNA transcription->mRNA proteins Inflammatory Proteins mRNA->proteins

Hypothetical inhibition of the NF-κB signaling pathway.

References

Application Notes and Protocols: The Role of 5-Formyl-2-methoxyphenylboronic Acid in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Formyl-2-methoxyphenylboronic acid is a versatile organic compound increasingly recognized for its potential in the development of sophisticated drug delivery systems.[1] Its unique chemical structure, featuring both a formyl group and a boronic acid moiety, allows for its application as a key building block in the synthesis of targeted and stimuli-responsive therapeutic platforms.[1] The boronic acid group can form reversible covalent bonds with diols, which are present on the surface of certain cells, such as the sialic acid residues overexpressed on many cancer cells. This interaction provides a mechanism for active targeting. Furthermore, the electronic properties of the phenylboronic acid can be tuned to create systems that respond to the acidic tumor microenvironment or to the presence of reactive oxygen species (ROS), enabling triggered drug release at the site of disease.[2][3][4][5][6]

These application notes provide an overview of the role of this compound in targeted drug delivery and offer representative protocols for the synthesis and evaluation of drug delivery systems incorporating this compound.

Key Applications in Targeted Drug Delivery

The primary applications of this compound in targeted drug delivery are centered around its ability to act as a linker and a targeting ligand in the construction of:

  • pH-Responsive Nanoparticles: Boronic esters can be designed to be stable at physiological pH (7.4) but hydrolyze in the acidic environment of tumors (pH 6.5-6.8) or endosomes (pH 5.0-6.0), leading to the release of an encapsulated drug.[2][7]

  • Reactive Oxygen Species (ROS)-Responsive Nanocarriers: The boronic acid moiety can be engineered to be cleaved in the presence of high levels of ROS, which are often found in inflamed or cancerous tissues, providing another trigger for localized drug release.[3][4][5][6]

  • Sialic Acid-Targeted Systems: The boronic acid can interact with sialic acid on the surface of cancer cells, leading to enhanced cellular uptake of the drug delivery system.[8][9]

  • Bioconjugation: The formyl group provides a reactive handle for the covalent attachment of drugs, targeting ligands, or polymers through various chemical reactions, such as reductive amination.[1]

Data Presentation: Representative Physicochemical and In Vitro Properties

The following tables summarize typical quantitative data for phenylboronic acid-based nanoparticle systems designed for targeted drug delivery. These values are representative and will vary depending on the specific formulation and drug.

Table 1: Physicochemical Characterization of Phenylboronic Acid-Based Nanoparticles

ParameterTypical Value RangeMethod of AnalysisSignificance
Particle Size (Diameter) 80 - 200 nmDynamic Light Scattering (DLS)Influences circulation time, tumor penetration, and cellular uptake.
Polydispersity Index (PDI) < 0.3Dynamic Light Scattering (DLS)Indicates the uniformity of the nanoparticle population.
Zeta Potential -25 mV to +10 mVLaser Doppler VelocimetryAffects colloidal stability and interaction with cell membranes.
Drug Loading Content (DLC, w/w%) 5 - 20%HPLC, UV-Vis SpectroscopyThe amount of drug loaded per unit weight of the nanoparticle.
Drug Encapsulation Efficiency (EE, %) 70 - 95%HPLC, UV-Vis SpectroscopyThe percentage of the initial drug that is successfully encapsulated.

Table 2: In Vitro Drug Release and Cytotoxicity

ParameterConditionTypical ResultMethod of AnalysisSignificance
Cumulative Drug Release pH 7.4 (24 h)< 20%Dialysis with HPLC/UV-VisDemonstrates stability in physiological conditions.
pH 5.5 (24 h)> 70%Dialysis with HPLC/UV-VisShows pH-triggered drug release in an acidic environment.
+ H₂O₂ (ROS mimic)> 65%Dialysis with HPLC/UV-VisIndicates ROS-responsive drug release.
IC₅₀ (Drug-Loaded Nanoparticles) Cancer Cell Line1 - 10 µg/mLMTT Assay, CellTiter-Glo®Measures the cytotoxic efficacy of the formulation.
IC₅₀ (Free Drug) Cancer Cell Line5 - 50 µg/mLMTT Assay, CellTiter-Glo®Comparison to assess the enhanced efficacy of the nanoparticle formulation.

Experimental Protocols

The following are representative protocols for the synthesis and evaluation of a pH-responsive nanoparticle system utilizing a derivative of this compound.

Protocol 1: Synthesis of a pH-Responsive Polymeric Nanoparticle

This protocol describes the synthesis of a block copolymer where one block is hydrophilic (e.g., polyethylene glycol, PEG) and the other is a hydrophobic polymer functionalized with a derivative of this compound, which is then used to encapsulate a hydrophobic drug.

Materials:

  • Methoxy-PEG-amine (mPEG-NH₂)

  • A hydrophobic polymer with a terminal carboxylic acid (e.g., poly(lactic-co-glycolic acid)-COOH, PLGA-COOH)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Hydrophobic drug (e.g., Doxorubicin)

  • Dichloromethane (DCM)

  • Dimethyl sulfoxide (DMSO)

  • Dialysis tubing (MWCO 3.5 kDa)

Procedure:

  • Synthesis of the Boronic Acid-Functionalized Polymer: a. Dissolve PLGA-COOH (1 eq), EDC (1.5 eq), and NHS (1.5 eq) in anhydrous DCM. Stir for 4 hours at room temperature to activate the carboxylic acid. b. In a separate flask, react this compound with a suitable amine-containing linker (if necessary, to present an amine for conjugation) or directly conjugate a diol-containing drug to the boronic acid. This step is highly dependent on the desired final structure and release mechanism. c. For this example, we will assume conjugation of a diol-containing linker to the boronic acid, followed by reaction with the activated PLGA. Add the boronic acid derivative (1.2 eq) to the activated PLGA solution. Stir overnight at room temperature. d. Precipitate the polymer by adding the reaction mixture to cold diethyl ether. Collect the precipitate and dry under vacuum.

  • Synthesis of the Amphiphilic Block Copolymer: a. The formyl group on the synthesized polymer can be used for further conjugation. For simplicity in this protocol, we will assume the primary polymer is the boronic acid-functionalized PLGA. b. To create a pH-responsive linkage, a catechol-terminated PEG can be synthesized and then reacted with the boronic acid-functionalized PLGA to form a boronate ester bond.

  • Preparation of Drug-Loaded Nanoparticles (Nanoprecipitation): a. Dissolve the boronic acid-functionalized polymer (e.g., 20 mg) and the hydrophobic drug (e.g., 4 mg) in a water-miscible organic solvent like DMSO (1 mL). b. Under vigorous stirring, add the organic solution dropwise to deionized water (10 mL). c. Continue stirring for 4-6 hours to allow for nanoparticle self-assembly and solvent evaporation. d. Purify the nanoparticles by dialysis against deionized water for 24 hours to remove the organic solvent and unencapsulated drug.

Protocol 2: Characterization of Nanoparticles

Procedure:

  • Particle Size and Zeta Potential: Dilute the nanoparticle suspension in deionized water and analyze using a Zetasizer Nano ZS or similar instrument.

  • Drug Loading and Encapsulation Efficiency: a. Lyophilize a known amount of the nanoparticle suspension. b. Dissolve the lyophilized powder in a suitable organic solvent (e.g., DMSO) to disrupt the nanoparticles and release the drug. c. Quantify the drug concentration using HPLC or UV-Vis spectrophotometry against a standard curve. d. Calculate DLC and EE using the following formulas:

    • DLC (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
    • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug) x 100

Protocol 3: In Vitro pH-Responsive Drug Release Study

Procedure:

  • Transfer 1 mL of the purified nanoparticle suspension into a dialysis bag (MWCO 10 kDa).

  • Immerse the dialysis bag into 20 mL of release buffer at two different pH values: pH 7.4 (phosphate-buffered saline, PBS) and pH 5.5 (acetate buffer).

  • Place the setups in a shaking incubator at 37°C.

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release buffer and replace it with 1 mL of fresh buffer.

  • Quantify the amount of released drug in the collected samples using HPLC or UV-Vis spectrophotometry.

  • Plot the cumulative drug release (%) as a function of time.

Mandatory Visualizations

G cluster_0 Systemic Circulation (pH 7.4) cluster_1 Tumor Microenvironment (pH < 7.0) NP Drug-Loaded Nanoparticle (Stable Boronate Ester) TumorCell Tumor Cell NP->TumorCell EPR Effect Hydrolysis Boronate Ester Hydrolysis TumorCell->Hydrolysis Acidic pH DrugRelease Drug Release Hydrolysis->DrugRelease Nanoparticle Disassembly DrugRelease->TumorCell Therapeutic Action

Caption: pH-Responsive Drug Release Mechanism.

G cluster_0 Nanoparticle Synthesis cluster_1 Purification & Characterization Polymer Boronic Acid Functionalized Polymer Mix Mixing Polymer->Mix Drug Hydrophobic Drug Drug->Mix Solvent Organic Solvent Solvent->Mix Nanoprecipitation Nanoprecipitation in Water Mix->Nanoprecipitation Dialysis Dialysis Nanoprecipitation->Dialysis DLS DLS Analysis (Size, PDI) Dialysis->DLS HPLC HPLC Analysis (DLC, EE) Dialysis->HPLC

Caption: Experimental Workflow for Nanoparticle Formulation.

G cluster_0 Targeting Mechanism cluster_1 Cellular Internalization NP_BA Nanoparticle with Phenylboronic Acid CancerCell Cancer Cell Membrane (Overexpressed Sialic Acid) NP_BA->CancerCell Boronic Acid-Sialic Acid Interaction Endocytosis Receptor-Mediated Endocytosis CancerCell->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome DrugRelease Drug Release Endosome->DrugRelease

Caption: Sialic Acid Targeting and Internalization Pathway.

Conclusion

This compound represents a valuable and versatile building block for the creation of advanced, targeted drug delivery systems. Its unique functionalities allow for the development of nanoparticles that can respond to the physiological conditions of the disease environment, leading to more effective and less toxic cancer therapies. The protocols and data presented here provide a foundation for researchers to explore the potential of this compound in their own drug delivery applications. Further research and development in this area are crucial for translating these promising technologies into clinical practice.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 5-Formyl-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for addressing low yields in Suzuki-Miyaura cross-coupling reactions involving 5-Formyl-2-methoxyphenylboronic acid.

Troubleshooting Guide: Low Reaction Yield

This guide addresses common issues encountered during the Suzuki coupling with this compound, a substrate that is both sterically hindered and electronically deactivated.

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield or failing completely. What are the primary factors to investigate?

A1: Low yields with this substrate are often attributed to a combination of its electronic and steric properties. The electron-withdrawing nature of the formyl group can slow down the crucial transmetalation step in the catalytic cycle, while the ortho-methoxy group adds steric bulk. Key areas to troubleshoot include the catalyst system, reaction conditions, and stability of the boronic acid.

A logical approach to troubleshooting is outlined below:

Troubleshooting_Workflow cluster_catalyst Catalyst Optimization cluster_conditions Condition Optimization cluster_reagents Reagent Integrity Start Low Yield Observed Check_Catalyst Evaluate Catalyst System (Pd Source & Ligand) Start->Check_Catalyst Check_Conditions Assess Reaction Conditions (Base, Solvent, Temperature) Start->Check_Conditions Check_Reagents Verify Reagent Stability & Purity (Boronic Acid, Halide, Solvents) Start->Check_Reagents Switch_Ligand Switch to Bulky, Electron-Rich Ligand (e.g., Buchwald type) Check_Catalyst->Switch_Ligand Change_Base Use a Stronger, Non-nucleophilic Base (e.g., K3PO4, Cs2CO3) Check_Conditions->Change_Base Degas_Reaction Ensure Rigorous Degassing (Ar/N2 Purge) Check_Reagents->Degas_Reaction High_Yield High Yield Achieved Switch_Ligand->High_Yield If successful Increase_Loading Increase Catalyst Loading Switch_Ligand->Increase_Loading Use_Precatalyst Use a Modern Precatalyst (e.g., G3/G4 Palladacycle) Increase_Loading->Use_Precatalyst Change_Base->High_Yield If successful Change_Solvent Change Solvent System (e.g., Dioxane/H2O, 2-MeTHF) Change_Base->Change_Solvent Increase_Temp Increase Reaction Temperature Change_Solvent->Increase_Temp Degas_Reaction->High_Yield If successful Use_Anhydrous Use Anhydrous Solvents Degas_Reaction->Use_Anhydrous Protect_Boronic_Acid Convert to Boronate Ester (Pinacol) or Trifluoroborate Salt Use_Anhydrous->Protect_Boronic_Acid

Troubleshooting workflow for low-yield Suzuki couplings.

Q2: I suspect protodeboronation is a major side reaction. How can I identify and minimize it?

A2: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. With this compound, this would result in the formation of 2-methoxybenzaldehyde as a byproduct.

Identification:

  • Mass Spectrometry (MS): Look for a mass corresponding to 2-methoxybenzaldehyde in your crude reaction mixture.

  • Nuclear Magnetic Resonance (NMR): Compare the NMR spectrum of your crude product with an authentic sample of 2-methoxybenzaldehyde.

Minimization Strategies:

  • Use Anhydrous Conditions: Water is a primary proton source for this side reaction. Ensure all solvents and reagents are rigorously dried and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

  • Choice of Base: Use a weaker base or carefully control the stoichiometry of a stronger base. For instance, potassium carbonate (K₂CO₃) might be preferred over stronger bases like sodium hydroxide (NaOH).

  • Convert to a More Stable Boron Reagent:

    • Boronate Esters (e.g., pinacol esters): These are generally more stable than boronic acids and can slowly release the boronic acid in situ, minimizing its concentration and subsequent degradation.

    • Potassium Trifluoroborate Salts (-BF₃K): These salts are highly stable, crystalline solids that are significantly less prone to protodeboronation.

Q3: Homocoupling of the boronic acid is another side product I'm observing. What causes this and how can it be prevented?

A3: Homocoupling results in the dimerization of the boronic acid to form a symmetrical biaryl. This side reaction is often promoted by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.

Prevention Strategies:

  • Rigorous Degassing: Thoroughly degas all solvents (including any water used in a biphasic system) and the reaction vessel with an inert gas like argon or nitrogen to remove dissolved oxygen.

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be beneficial. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure its reduction to the active Pd(0) species is efficient.

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can favor the desired cross-coupling pathway over homocoupling.

Frequently Asked Questions (FAQs)

Q4: Which catalyst system is recommended for the Suzuki coupling of this compound?

A4: For challenging substrates like this, which are both sterically hindered and electron-deficient, standard catalysts like Pd(PPh₃)₄ may provide low yields. More robust systems are generally required. Consider using a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand.

Catalyst SystemLigand TypeKey AdvantagesTypical Loading (mol%)
Pd(OAc)₂ / SPhos Buchwald-type phosphineHigh activity for a broad range of substrates, including electron-deficient ones.1-2
Pd₂(dba)₃ / XPhos Buchwald-type phosphineExcellent for sterically hindered and electron-poor substrates.1-2
PdCl₂(dppf) Diphosphine complexGood for a range of substrates, relatively air-stable.2-3
Pd(PPh₃)₄ Tetrakis(triphenylphosphine)Readily available, well-understood.2-5

Note: The data in this table is illustrative and based on established performance for structurally similar challenging substrates. Optimization for your specific reaction is recommended.

Q5: What is the best choice of base and solvent for this reaction?

A5: The choice of base and solvent is critical and often interdependent. For electron-deficient boronic acids, a stronger, non-nucleophilic base is often beneficial to promote the transmetalation step.

BaseSolvent SystemRationale & Considerations
K₃PO₄ Toluene/H₂O (e.g., 10:1)Effective for many challenging Suzuki couplings; promotes high reaction rates.
Cs₂CO₃ Dioxane/H₂O (e.g., 10:1)Strong base, can accelerate slow reactions due to high solubility and cation effects.
K₂CO₃ Dioxane/H₂O or EtOH/H₂OCommon and effective moderate-strength base. A good starting point for optimization.

Note: The combinations in this table are common starting points. The optimal choice will depend on the specific aryl halide partner and catalyst system.

Q6: Can the formyl group on the boronic acid interfere with the reaction?

A6: Yes, the aldehyde (formyl) group can potentially participate in side reactions, although it is generally well-tolerated in Suzuki couplings. Under strongly basic conditions or at very high temperatures, side reactions such as aldol condensation could occur, but this is less common under typical Suzuki conditions. The primary effect of the formyl group is its electron-withdrawing nature, which deactivates the boronic acid towards transmetalation.

Experimental Protocols

The following is a general, robust starting protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This should be optimized for each specific substrate.

Protocol 1: General Procedure using a Buchwald Ligand System

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, this compound, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Reagents: - Aryl Halide - Boronic Acid - Base, Catalyst, Ligand Glassware Assemble Flame-Dried Glassware under Inert Gas Reagents->Glassware Add_Solids Add Solid Reagents to Flask Glassware->Add_Solids Add_Solvents Add Degassed Solvents Add_Solids->Add_Solvents Heat_Stir Heat and Stir (e.g., 100 °C, 12h) Add_Solvents->Heat_Stir Monitor Monitor Progress (TLC, LC-MS) Heat_Stir->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Dilute and Perform Aqueous Extraction Cool->Extract Dry_Concentrate Dry Organic Layer and Evaporate Solvent Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify

General experimental workflow for Suzuki-Miyaura coupling.

Technical Support Center: Optimizing Reactions with 5-Formyl-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Formyl-2-methoxyphenylboronic acid. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions and overcome common challenges in your experiments, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the key considerations when using this compound in Suzuki-Miyaura coupling reactions?

A1: this compound is a versatile reagent for forming carbon-carbon bonds.[1] However, its specific structure—featuring both an electron-donating methoxy group and a potentially reactive aldehyde group—requires careful consideration of reaction conditions. Key factors for successful coupling include the choice of catalyst, base, solvent, and temperature to maximize yield and minimize side reactions.

Q2: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the first things I should check?

A2: When troubleshooting a low-yielding Suzuki-Miyaura reaction, it's essential to systematically evaluate the core components of the reaction. Start by verifying the quality and purity of your reagents, including the this compound and the aryl halide. Ensure that your palladium catalyst is active and that the reaction is conducted under an inert atmosphere to prevent catalyst degradation. The choice of base and solvent system is also critical and often requires optimization.

Q3: What are the common side reactions observed with this compound, and how can I minimize them?

A3: The most common side reactions are protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid. The electron-rich nature of the aromatic ring in this compound can make it more susceptible to protodeboronation, especially in the presence of strong bases and protic solvents. Homocoupling is often promoted by the presence of oxygen. To minimize these side reactions, ensure thorough degassing of your solvents, use an appropriate base, and consider running the reaction under anhydrous conditions where possible.

Troubleshooting Guides

Problem 1: Low or No Product Formation
Possible Cause Troubleshooting Steps
Inactive Catalyst Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more air and moisture stable. Ensure the active Pd(0) species is being generated.
Inappropriate Base The choice of base is crucial. Screen a variety of bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, or organic bases. The strength and solubility of the base can significantly impact the reaction.[2]
Poor Solvent Choice The solvent system must solubilize all reactants. Common choices include toluene, dioxane, or DMF, often with a small amount of water to aid in dissolving the base.[3][4] A solvent screen is recommended for optimization.
Low Reaction Temperature Suzuki-Miyaura reactions often require elevated temperatures (80-110 °C) to proceed at a reasonable rate. If the reaction is sluggish, a gradual increase in temperature may be beneficial.
Oxygen Contamination Thoroughly degas all solvents and ensure the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation and homocoupling.
Problem 2: Significant Formation of Side Products (Protodeboronation or Homocoupling)
Side Product Possible Cause Troubleshooting Steps
Protodeboronation Presence of excess water or protic solvents. Base may be too strong or reaction time too long.Use anhydrous solvents if possible. Screen for a milder base (e.g., K₂CO₃ instead of NaOH). Monitor the reaction closely and stop it once the starting material is consumed.
Homocoupling Presence of oxygen in the reaction mixture. Slow transmetalation step.Ensure rigorous degassing of all solvents and maintain a strict inert atmosphere. Optimize the catalyst and ligand to accelerate the transmetalation step.

Data Presentation: Illustrative Reaction Conditions

The following table summarizes a range of reaction conditions that can serve as a starting point for optimizing the Suzuki-Miyaura coupling of this compound with various aryl halides. Yields are illustrative and will depend on the specific substrates and precise conditions used.

Entry Aryl Halide Catalyst (mol%) Base (equiv.) Solvent System Temp (°C) Time (h) Typical Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)1001285-95
21-Bromo-4-nitrobenzenePd(dppf)Cl₂ (2)Cs₂CO₃ (2)Dioxane/H₂O (5:1)90880-90
34-ChlorotolueneXPhos Pd G3 (2)K₃PO₄ (3)t-BuOH/H₂O (10:1)1101875-85
42-BromopyridinePd₂(dba)₃ (1.5) / SPhos (3)K₂CO₃ (2)DMF/H₂O (8:1)1001070-80

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general procedure that can be adapted and optimized for specific substrates.

Materials:

  • This compound (1.2 mmol)

  • Aryl halide (1.0 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., Toluene/Ethanol/Water mixture)

  • Anhydrous sodium sulfate

  • Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

Procedure:

  • To a flame-dried round-bottom flask containing a magnetic stir bar, add this compound, the aryl halide, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Under the inert atmosphere, add the palladium catalyst.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[5]

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_side_reactions Side Reactions pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation [R²-B(OH)₃]⁻ pd2_biaryl R¹-Pd(II)L_n-R² transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product boronic_acid R²-B(OH)₂ protodeboronation Protodeboronation boronic_acid->protodeboronation H⁺ source homocoupling Homocoupling boronic_acid->homocoupling O₂, Pd(II) deboronated_product R²-H protodeboronation->deboronated_product homocoupled_product R²-R² homocoupling->homocoupled_product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction and common side reactions.

Troubleshooting_Workflow start Low Yield or No Reaction check_reagents Check Reagent Quality (Boronic Acid, Aryl Halide) start->check_reagents check_catalyst Verify Catalyst Activity (Fresh Catalyst, Inert Atmosphere) check_reagents->check_catalyst optimize_base Optimize Base (Screen different bases) check_catalyst->optimize_base optimize_solvent Optimize Solvent System (Solubility, Co-solvents) optimize_base->optimize_solvent optimize_temp Adjust Temperature (Increase if sluggish) optimize_solvent->optimize_temp success Improved Yield optimize_temp->success

Caption: A logical workflow for troubleshooting low-yielding Suzuki-Miyaura coupling reactions.

References

Technical Support Center: Purification of Products from 5-Formyl-2-methoxyphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products derived from reactions involving 5-Formyl-2-methoxyphenylboronic acid. The focus is on the purification of biaryl compounds synthesized via Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of products from reactions involving this compound.

Issue 1: Low Yield of Desired Product After Aqueous Workup

Q: I seem to be losing a significant amount of my target biaryl product during the aqueous workup and extraction. What could be the cause and how can I mitigate this?

A: Low recovery after aqueous workup can be due to several factors, often related to the polarity of your product or incomplete extraction. The presence of the formyl and methoxy groups can increase the polarity of the biaryl product compared to unsubstituted biphenyls.

  • Potential Causes & Solutions:

    • Product Partially Soluble in Aqueous Layer: If your product is highly polar, it may have some solubility in the aqueous phase.

      • Solution: Before disposal, back-extract the aqueous layer multiple times with your organic solvent (e.g., ethyl acetate or dichloromethane) to recover any dissolved product.[1]

    • Insufficient Extraction: The product may not be fully extracted from the reaction mixture into the organic solvent.

      • Solution: Increase the number of extractions. Instead of two extractions with a large volume of solvent, perform three to four extractions with a moderate volume.

    • Emulsion Formation: Emulsions can trap your product at the interface of the aqueous and organic layers.

      • Solution: To break up emulsions, you can add brine (saturated NaCl solution) or small amounts of a different organic solvent. In some cases, gentle swirling or filtration through a pad of Celite can be effective.

Issue 2: Difficulty in Separating Product from Starting Materials/Byproducts by Column Chromatography

Q: My product co-elutes with unreacted this compound, the aryl halide starting material, or a byproduct during column chromatography. How can I improve the separation?

A: Achieving good separation by column chromatography depends on selecting the right solvent system and proper technique. The polarity of your target compound, which contains both an electron-donating methoxy group and an electron-withdrawing formyl group, will be a key factor.

  • Troubleshooting Steps:

    • Optimize Your Solvent System with TLC: Before running a column, meticulously test different solvent systems using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your desired product.

    • Use a Gradient Elution: A gradient elution, where the polarity of the solvent is gradually increased, is often more effective than an isocratic (constant solvent mixture) elution for separating compounds with different polarities.[2]

      • Start with a low polarity mobile phase (e.g., 100% hexanes or a high hexanes/ethyl acetate ratio) to elute non-polar impurities.

      • Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) to elute your product and then more polar impurities.

    • Consider Alternative Solvents: If hexanes/ethyl acetate is not effective, consider other solvent systems. For more polar compounds, dichloromethane/methanol can be a good alternative.[2]

    • Dry Loading: For compounds that are not highly soluble in the initial column solvent, dry loading can improve resolution. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, remove the solvent under reduced pressure, and then load the dry powder onto the top of your column.[2]

Issue 3: Product Degradation on Silica Gel Column

Q: I suspect my biaryl aldehyde product is decomposing on the silica gel column, leading to streaking on TLC and low recovery of pure product. What can I do?

A: Aromatic aldehydes can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation.[3]

  • Strategies to Prevent Degradation:

    • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v), in your non-polar solvent before packing the column.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.

    • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (flash chromatography). Avoid letting the product sit on the column for extended periods.

    • Alternative Purification: If the product is a solid, recrystallization may be a better purification method to avoid degradation on silica gel.

Issue 4: Oily Product After Column Chromatography or Failure to Crystallize

Q: My product is an oil after removing the solvent from the column fractions, or I am unable to induce crystallization for recrystallization. How can I obtain a solid product?

A: Some biaryl compounds may be oils or have a low propensity to crystallize, especially if minor impurities are present.

  • Tips for Inducing Crystallization:

    • High Purity is Key: Ensure the product is as pure as possible before attempting recrystallization. A final pass through a short plug of silica may help.

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4]

    • Seeding: If you have a small crystal of the pure compound, add it to the cooled, supersaturated solution to induce crystallization.[4]

    • Solvent System for Recrystallization: The choice of solvent is crucial. You need a solvent or solvent pair in which your compound is soluble at high temperatures but poorly soluble at low temperatures.[5][6] Common solvent systems for biaryl compounds include ethyl acetate/hexanes, ethanol/water, or isopropanol.[7]

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a Suzuki-Miyaura reaction with this compound?

A1: The most common impurities include:

  • Homocoupling byproducts: This can be the homocoupling of this compound to form a symmetrical biaryl, or the homocoupling of your aryl halide starting material.

  • Protodeboronation product: This is where the boronic acid group is replaced by a hydrogen atom on the 5-Formyl-2-methoxyphenyl starting material.

  • Unreacted starting materials: Residual this compound and the aryl halide you used.

  • Residual Palladium Catalyst: This can often be removed by filtration through a pad of Celite or silica gel.

  • Inorganic Salts: These are typically removed during the aqueous workup.

Q2: Can the formyl group on this compound interfere with the Suzuki reaction or purification?

A2: The Suzuki-Miyaura coupling is generally tolerant of a wide range of functional groups, including aldehydes.[7] However, the formyl group can influence the purification process:

  • Polarity: The aldehyde group increases the polarity of the product, which will affect its solubility and elution profile in chromatography.

  • Stability: As mentioned in the troubleshooting guide, aldehydes can sometimes be sensitive to acidic silica gel.[3]

  • Side Reactions: While less common under standard Suzuki conditions, be mindful of potential side reactions of the aldehyde, such as oxidation to a carboxylic acid if the reaction is exposed to air for extended periods at high temperatures, or acetal formation if using alcohol solvents under acidic conditions.

Q3: What is a good starting point for a solvent system for flash column chromatography of a biaryl product derived from this compound?

A3: A hexane/ethyl acetate solvent system is a very common and effective starting point for the purification of biaryl compounds.[2] Based on the polarity of your product, you can start with a low-polarity mixture and gradually increase the ethyl acetate concentration. A good initial test on TLC would be a 4:1 or 3:1 mixture of hexanes to ethyl acetate.

Q4: Is recrystallization a suitable method for purifying products from these reactions?

A4: Yes, if your product is a solid, recrystallization can be a very effective purification technique and can sometimes yield higher purity than column chromatography.[6] It is particularly useful for removing minor impurities. Finding the right solvent or solvent pair is key. A combination of a solvent in which your compound is soluble (like ethyl acetate or isopropanol) and an anti-solvent in which it is insoluble (like hexanes or water) is often successful.[7]

Data Presentation

Table 1: Representative Solvent Systems for Flash Column Chromatography of Biaryl Aldehydes

Product TypeStationary PhaseEluent System (Gradient)Typical Rf of Product
Moderately Polar Biaryl AldehydeSilica GelHexanes:Ethyl Acetate (from 95:5 to 70:30)[2]0.2-0.3 in 4:1 Hex:EtOAc
Polar Biaryl AldehydeSilica GelDichloromethane:Methanol (from 100:0 to 95:5)0.2-0.3 in 98:2 DCM:MeOH
Acid-Sensitive Biaryl AldehydeNeutral AluminaHexanes:Ethyl Acetate (from 98:2 to 80:20)0.3-0.4 in 9:1 Hex:EtOAc

Table 2: Suggested Solvents for Recrystallization of Biaryl Aldehydes

Product CharacteristicsRecommended Single SolventRecommended Solvent Pair
Crystalline, moderately polar solidIsopropanol[7]Ethyl Acetate / Hexanes[7]
Crystalline, polar solidEthanolEthanol / Water
Less crystalline solidTolueneDichloromethane / Pentane

Experimental Protocols

Protocol 1: General Purification by Flash Column Chromatography

  • Preparation of the Crude Sample: After the aqueous workup, the combined organic layers are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, often as an oil or a solid.

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and run TLC plates with various ratios of hexanes and ethyl acetate to find a solvent system that gives your desired product an Rf of approximately 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate). Pour the slurry into the column and allow it to pack, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for better separation, perform a dry load by adsorbing the product onto a small amount of silica gel.

  • Elution: Begin eluting with the low-polarity solvent. Collect fractions and monitor the elution by TLC. Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 hexanes:ethyl acetate) to elute your product.

  • Fraction Collection and Analysis: Collect fractions throughout the elution process. Spot each fraction on a TLC plate to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: General Purification by Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of your crude solid product. Add a potential recrystallization solvent dropwise. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. It is important to use the minimum volume to ensure the solution is saturated.

  • Hot Filtration (if necessary): If there are insoluble impurities in the hot solution, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[4]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualizations

Purification_Workflow crude_mixture Crude Reaction Mixture workup Aqueous Workup & Extraction crude_mixture->workup crude_organic Crude Organic Product workup->crude_organic is_solid Is the product a solid? crude_organic->is_solid column_chrom Flash Column Chromatography is_solid->column_chrom No / Oily recrystallization Recrystallization is_solid->recrystallization Yes purified_product Purified Product column_chrom->purified_product recrystallization->purified_product

Caption: General purification workflow for Suzuki reaction products.

Troubleshooting_Column_Chromatography start Poor Separation in Column Chromatography check_tlc Was TLC optimized? start->check_tlc optimize_tlc Optimize solvent system (aim for Rf ≈ 0.2-0.3) check_tlc->optimize_tlc No check_gradient Isocratic or Gradient? check_tlc->check_gradient Yes optimize_tlc->start use_gradient Use a shallow gradient elution check_gradient->use_gradient Isocratic check_loading How was the sample loaded? check_gradient->check_loading Gradient success Improved Separation use_gradient->success use_dry_loading Use dry loading method check_loading->use_dry_loading Wet check_stability Product streaking or low recovery? check_loading->check_stability Dry use_dry_loading->success deactivate_silica Deactivate silica with Et3N or use alumina check_stability->deactivate_silica Yes check_stability->success No deactivate_silica->success

Caption: Troubleshooting decision tree for column chromatography.

References

Technical Support Center: 5-Formyl-2-methoxyphenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 5-Formyl-2-methoxyphenylboronic acid in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling?

A1: The two most prevalent side reactions are protodeboronation and homocoupling. Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom, which can be catalyzed by acid or base.[1] Homocoupling is the palladium-catalyzed dimerization of the boronic acid to form a symmetrical biaryl.

Q2: How does the formyl group on this compound affect its reactivity and stability?

A2: The electron-withdrawing nature of the formyl group can influence the electronic properties of the boronic acid, potentially affecting the rate of transmetalation in the catalytic cycle. While electron-withdrawing groups can sometimes slow down this step, the overall effect is dependent on the specific reaction conditions.[2] Additionally, the stability of the boronic acid to protodeboronation is a key consideration.

Q3: Can this compound be used in other cross-coupling reactions besides Suzuki-Miyaura?

A3: While Suzuki-Miyaura is the most common application, arylboronic acids are versatile reagents. Their use in other palladium-catalyzed cross-coupling reactions, such as the Heck or Stille couplings, is plausible but may require significant optimization of reaction conditions.

Q4: What is the role of the base in the Suzuki-Miyaura coupling of this boronic acid?

A4: The base is crucial for activating the boronic acid to form a boronate species, which is more nucleophilic and readily undergoes transmetalation with the palladium catalyst.[3] The choice of base can significantly impact the reaction rate and the extent of side reactions like protodeboronation.

Q5: How can I monitor the progress of a cross-coupling reaction involving this compound?

A5: The reaction progress can be effectively monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][4] These methods allow for the tracking of the consumption of starting materials and the formation of the desired product and any side products.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Cross-Coupled Product

Low yields are a common issue and can stem from several factors. A systematic approach to troubleshooting is recommended.

Illustrative Troubleshooting Workflow

G start Low Yield check_reagents Verify Reagent Quality (Boronic Acid, Aryl Halide, Solvent, Base) start->check_reagents optimize_base Optimize Base (Strength and Concentration) check_reagents->optimize_base optimize_catalyst Optimize Catalyst System (Pd Source and Ligand) optimize_base->optimize_catalyst optimize_temp Adjust Temperature optimize_catalyst->optimize_temp check_degassing Ensure Thorough Degassing optimize_temp->check_degassing side_reactions Investigate Side Reactions (Protodeboronation, Homocoupling) check_degassing->side_reactions side_reactions->optimize_base If protodeboronation side_reactions->check_degassing If homocoupling solution Improved Yield side_reactions->solution Address side reactions

Caption: A logical workflow for troubleshooting low yields in cross-coupling reactions.

Quantitative Data: Illustrative Impact of Reaction Parameters on Yield

The following table provides an illustrative comparison of how different reaction parameters can affect the yield of the desired product. The data is based on general principles of Suzuki-Miyaura couplings and may need to be optimized for your specific substrates.

ParameterCondition AYield (%)Condition BYield (%)Rationale
Base K₂CO₃ (weaker)65K₃PO₄ (stronger)85A stronger base can lead to more efficient formation of the active boronate species.
Catalyst Pd(PPh₃)₄70Pd(dppf)Cl₂90More specialized ligands like dppf can improve catalyst stability and efficiency.
Solvent Toluene/H₂O75Dioxane/H₂O88The choice of solvent can affect the solubility of reagents and catalyst intermediates.
Temperature 80 °C60100 °C85Higher temperatures can increase reaction rates, but may also promote side reactions.
Issue 2: Significant Formation of Protodeboronation Byproduct

Protodeboronation leads to the formation of 2-methoxybenzaldehyde, consuming the starting boronic acid.

Strategies to Minimize Protodeboronation:

  • Choice of Base: Use a weaker base (e.g., K₂CO₃ or KF) or a non-aqueous base. Strong bases in aqueous media can accelerate protodeboronation.

  • Anhydrous Conditions: Minimize the amount of water in the reaction, as it is a proton source for this side reaction.

  • Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can favor the desired cross-coupling over protodeboronation.

  • Use of Boronic Esters: Converting the boronic acid to a more stable ester derivative, such as a pinacol ester, can provide a "slow release" of the boronic acid, keeping its concentration low and reducing the rate of decomposition.[1]

Illustrative Effect of Base on Protodeboronation

BaseRelative Rate of Protodeboronation
Cs₂CO₃High
K₃PO₄Moderate
K₂CO₃Low
KFVery Low
Issue 3: Significant Formation of Homocoupling Byproduct

Homocoupling of this compound results in the formation of 5,5'-diformyl-2,2'-dimethoxybiphenyl.

Strategies to Minimize Homocoupling:

  • Thorough Degassing: The presence of oxygen can promote homocoupling. Ensure the reaction mixture is thoroughly degassed with an inert gas (e.g., Argon or Nitrogen).

  • Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ can be advantageous. If a Pd(II) precatalyst is used, ensuring its efficient reduction to the active Pd(0) species is crucial.

  • Ligand Choice: Bulky, electron-rich phosphine ligands can accelerate the reductive elimination step, which can outcompete the homocoupling pathway.

  • Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to keep its concentration low and disfavor homocoupling.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific aryl halides. It is adapted from procedures for similar electron-rich boronic acids.[4]

Reaction Scheme

G R1 This compound plus + R1->plus R2 Ar-X (Aryl Halide) arrow Pd Catalyst, Base Solvent, Heat R2->arrow plus->R2 P 5-Formyl-2-methoxy-biaryl arrow->P

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound (1.2 mmol)

  • Aryl halide (1.0 mmol)

  • Potassium phosphate (K₃PO₄) (3.0 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.02 mmol)

  • 1,4-Dioxane (8 mL)

  • Deionized water (2 mL)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the aryl halide, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the Pd(dppf)Cl₂ catalyst to the flask.

  • Add the degassed 1,4-dioxane and deionized water via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Workflow Diagram

G setup Reaction Setup (Add Reagents and Catalyst) degas Degas with Inert Gas setup->degas solvent Add Degassed Solvents degas->solvent react Heat and Stir (e.g., 100 °C) solvent->react monitor Monitor Progress (TLC, LC-MS) react->monitor workup Aqueous Workup monitor->workup purify Column Chromatography workup->purify product Pure Product purify->product

Caption: A step-by-step workflow for the Suzuki-Miyaura coupling experiment.

References

Preventing homocoupling of 5-Formyl-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Homocoupling of 5-Formyl-2-methoxyphenylboronic Acid

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the undesired homocoupling of this compound during Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki reaction, and why is it a problem with this compound?

A1: Homocoupling is a significant side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent (in this case, this compound) react with each other to form a symmetrical biaryl dimer.[1][2] This byproduct reduces the yield of the desired cross-coupled product and can be challenging to separate during purification due to its similar structure to the target molecule.[2][3] this compound can be particularly susceptible to homocoupling due to the presence of the electron-withdrawing formyl group, which can influence its reactivity and stability.[4][5]

Q2: What are the primary causes of boronic acid homocoupling?

A2: The main culprits behind boronic acid homocoupling are:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can promote the oxidation of the active Pd(0) catalyst to Pd(II) species, which are known to facilitate the homocoupling pathway.[1][6][7][8]

  • Residual Pd(II) Species: Using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) without ensuring its complete reduction to Pd(0) can lead to a higher concentration of Pd(II) in the reaction, which directly catalyzes homocoupling.[1][8][9]

  • Suboptimal Reaction Conditions: Factors such as the choice of base, solvent, and temperature can significantly influence the relative rates of the desired cross-coupling and the undesired homocoupling.[1][10]

Q3: How can I effectively remove oxygen from my reaction?

A3: Rigorous deoxygenation of your solvents and reaction mixture is critical.[1][3][6] Common and effective methods include:

  • Inert Gas Sparging: Bubbling an inert gas like nitrogen or argon through the solvent for 20-30 minutes prior to use.[1][3][9]

  • Freeze-Pump-Thaw Cycles: For more stringent oxygen removal, performing three to five freeze-pump-thaw cycles is highly effective.[3]

  • Maintaining an Inert Atmosphere: Throughout the entire experimental setup and duration, it is crucial to maintain a positive pressure of an inert gas (nitrogen or argon).[1][9]

Q4: Should I use a Pd(0) or Pd(II) catalyst to minimize homocoupling?

A4: While both can be used, starting with a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous as it bypasses the in-situ reduction step where homocoupling can be initiated.[1][9] If you are using a Pd(II) source, consider adding a mild reducing agent like potassium formate to facilitate the complete reduction to the active Pd(0) species.[1][7]

Q5: Which ligands are recommended to suppress the homocoupling of this compound?

A5: Bulky, electron-rich phosphine ligands are known to accelerate the desired cross-coupling catalytic cycle, which can outcompete the homocoupling side reaction.[2][3] Ligands such as SPhos and XPhos are often effective in these situations.[2][3][4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Significant formation of homocoupled biaryl byproduct Presence of dissolved oxygen.Rigorously degas all solvents and the reaction mixture by sparging with nitrogen or argon for at least 30 minutes.[3][9] Perform the reaction under a strict inert atmosphere.[1][6]
Use of a Pd(II) precatalyst with incomplete reduction.Switch to a Pd(0) precatalyst (e.g., Pd₂(dba)₃).[1][9] Alternatively, add a mild reducing agent like potassium formate (1-2 equivalents) to the reaction mixture before adding the palladium catalyst.[7]
Suboptimal ligand choice.Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos to accelerate the cross-coupling reaction.[2][3][4]
Inappropriate base or solvent system.Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvent mixtures (e.g., Dioxane/water, Toluene/water).[1] The choice of base can significantly impact the reaction outcome.[11]
Boronic acid instability.Consider converting the this compound to a more stable boronate ester, such as a pinacol ester (Bpin), which can slowly release the boronic acid into the reaction.[1]
Low yield of the desired cross-coupled product Catalyst deactivation.Optimize the reaction temperature; excessive heat can lead to catalyst decomposition.[3] Ensure all reagents are pure and solvents are dry.
Incorrect stoichiometry.Use a slight excess of the aryl halide (1.1 to 1.2 equivalents) relative to the boronic acid to ensure the latter is consumed in the desired pathway.[1]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation: In an oven-dried Schlenk flask, combine the aryl halide (1.0 equiv.), this compound (1.2 equiv.), a suitable base (e.g., K₃PO₄, 2.0 equiv.), and a phosphine ligand (e.g., SPhos, 0.1-0.2 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 10:1) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Further Degassing: Sparge the reaction mixture with argon or nitrogen for another 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%).

  • Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle and Competing Homocoupling Pathway

Suzuki_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-X)L_n Pd0->OxAdd Ar-X PdII_O2 Pd(II) Species Pd0->PdII_O2 O₂ (Oxidation) Trans Transmetalation (Ar-Pd(II)-Ar')L_n OxAdd->Trans Ar'-B(OH)₂ Base RedEl Reductive Elimination Trans->RedEl RedEl->Pd0 Ar-Ar' Trans2 Transmetalation (Ar'-Pd(II)-B(OH)₂)L_n PdII_O2->Trans2 Ar'-B(OH)₂ Homocoupling_Step Dimerization Trans2->Homocoupling_Step Ar'-B(OH)₂ Pd0_from_homo Pd(0)L_n Homocoupling_Step->Pd0_from_homo Ar'-Ar' start start->Pd0

Caption: Competing pathways of the desired Suzuki-Miyaura coupling and the undesired homocoupling.

Troubleshooting Workflow for Homocoupling

Troubleshooting_Workflow Start High Homocoupling Observed Check_Degassing Is the system rigorously deoxygenated? Start->Check_Degassing Improve_Degassing Action: Improve degassing (sparging, freeze-pump-thaw) Check_Degassing->Improve_Degassing No Check_Catalyst Are you using a Pd(II) precatalyst? Check_Degassing->Check_Catalyst Yes Improve_Degassing->Check_Catalyst Switch_to_Pd0 Action: Switch to Pd(0) source or add a reducing agent (e.g., K-formate) Check_Catalyst->Switch_to_Pd0 Yes Check_Ligand Is the ligand optimal? Check_Catalyst->Check_Ligand No Switch_to_Pd0->Check_Ligand Optimize_Ligand Action: Use bulky, electron-rich ligands (e.g., SPhos, XPhos) Check_Ligand->Optimize_Ligand No Check_Conditions Have base and solvent been optimized? Check_Ligand->Check_Conditions Yes Optimize_Ligand->Check_Conditions Optimize_Conditions Action: Screen bases and solvents Check_Conditions->Optimize_Conditions No End Homocoupling Minimized Check_Conditions->End Yes Optimize_Conditions->End

Caption: A logical workflow for troubleshooting and minimizing homocoupling in Suzuki reactions.

References

Technical Support Center: Catalyst Deactivation in Suzuki-Miyaura Couplings with 5-Formyl-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with catalyst deactivation during Suzuki-Miyaura coupling reactions involving 5-Formyl-2-methoxyphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling reaction with this compound resulting in low yield or failing completely?

A1: Low yields or reaction failure when using this compound can be attributed to several factors, with catalyst deactivation being a primary concern. The formyl (aldehyde) group, while a versatile synthetic handle, can contribute to the deactivation of the palladium catalyst. Potential causes include:

  • Catalyst Poisoning: Aldehyde functionalities can interact with the palladium center, potentially leading to inactive catalyst species. This can occur through coordination to the metal or through side reactions like decarbonylation under certain conditions.

  • Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, particularly in the presence of water and a strong base.

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct, which consumes the starting material and can be promoted by the presence of oxygen.

  • Ligand Degradation: Phosphine-based ligands are susceptible to oxidation, which can lead to the formation of inactive palladium species or palladium black.

  • Poor Reagent Quality: this compound, like many boronic acids, can degrade over time. It is crucial to use high-purity reagents.

Q2: I observe the formation of palladium black in my reaction. What does this indicate and how can I prevent it?

A2: The formation of palladium black, a finely divided and catalytically inactive form of palladium metal, is a common sign of catalyst decomposition. This can be caused by:

  • High Temperatures: Elevated temperatures can promote the agglomeration of palladium nanoparticles into inactive bulk metal.

  • Ligand Instability: If the phosphine ligand is not bulky or electron-rich enough to stabilize the palladium(0) species, the catalyst can precipitate as palladium black.

  • Presence of Oxygen: Oxygen can oxidize the active Pd(0) to Pd(II), which can then be reduced to palladium black.

To prevent the formation of palladium black, consider the following:

  • Use Robust Ligands: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands that can stabilize the active palladium species.

  • Lower the Reaction Temperature: If possible, reducing the reaction temperature may slow down the decomposition process.

  • Ensure Rigorous Inert Conditions: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

Q3: How can I minimize protodeboronation of this compound?

A3: Protodeboronation is a significant side reaction that consumes your starting material. To minimize it:

  • Use Anhydrous Conditions: Employ anhydrous solvents and ensure your base is dry.

  • Select a Milder Base: Strong bases can accelerate protodeboronation. Consider using weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of sodium hydroxide (NaOH).

  • Use a Boronic Ester: Converting the boronic acid to a more stable pinacol ester can provide a "slow-release" of the boronic acid during the reaction, keeping its concentration low and reducing the rate of protodeboronation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Low or No Product Formation with Significant Starting Material Remaining

This suggests an issue with catalyst activity or inhibition of the catalytic cycle.

Possible CauseTroubleshooting StepsRationale
Inactive Catalyst - Use a fresh batch of palladium precatalyst. - Switch to a more robust, air-stable precatalyst (e.g., a palladacycle or a G3/G4 Buchwald precatalyst).Palladium catalysts, especially Pd(II) sources, can degrade over time. Air-stable precatalysts ensure a higher concentration of active Pd(0) in the reaction.
Ligand Degradation - Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands. - Handle air-sensitive ligands under an inert atmosphere.These ligands are more resistant to oxidation and provide better stabilization of the palladium center.
Inadequate Base - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). - Ensure the base is finely powdered and dry for anhydrous reactions.The choice of base is critical for the transmetalation step and can influence the rate of side reactions.
Poor Solvent Choice - Screen different solvents or solvent mixtures (e.g., dioxane/water, toluene/water, THF/water). - Ensure solvents are thoroughly degassed.The solvent affects the solubility of reagents and the stability of the catalytic species.
Issue 2: Consumption of Starting Materials with Low Yield of Desired Product and Formation of Byproducts

This indicates that side reactions are outcompeting the desired cross-coupling.

Possible CauseTroubleshooting StepsRationale
Protodeboronation - Use anhydrous solvents and a dry base. - Switch to a milder base (e.g., K₂CO₃, K₃PO₄). - Convert the boronic acid to its pinacol ester.This reduces the availability of water, which is the proton source for this side reaction. Milder bases are less likely to promote this pathway.
Homocoupling - Rigorously degas all solvents and reagents. - Maintain a positive pressure of an inert gas throughout the reaction. - Use a direct Pd(0) source (e.g., Pd(PPh₃)₄) instead of a Pd(II) precatalyst.Oxygen promotes the homocoupling of boronic acids. Pd(II) species can also facilitate this side reaction before being reduced to the active Pd(0).
Aldehyde-Related Side Reactions - Use a catalyst system known to be tolerant of aldehyde functional groups. - Consider protecting the aldehyde group if other strategies fail.The formyl group may be interfering with the catalyst. Protection-deprotection adds steps but may be necessary in challenging cases.

Quantitative Data

The following tables provide illustrative data based on typical outcomes for Suzuki-Miyaura couplings of functionalized phenylboronic acids. Optimal conditions for this compound should be determined experimentally.

Table 1: Illustrative Yields with Different Palladium Catalysts

Reaction Conditions: this compound (1.2 equiv.), Aryl Bromide (1.0 equiv.), Base (2.0 equiv.), Solvent, 100 °C, 12 h.

EntryCatalyst SystemCatalyst Loading (mol%)BaseSolventIllustrative Yield (%)
1Pd(PPh₃)₄3K₂CO₃Toluene/EtOH/H₂O45-60
2Pd(dppf)Cl₂2Cs₂CO₃Dioxane60-75
3Pd₂(dba)₃ / SPhos1K₃PO₄Toluene/H₂O80-95
4XPhos Pd G31K₃PO₄Dioxane/H₂O>90

Table 2: Effect of Base and Solvent on Illustrative Yield

Reaction Conditions: this compound (1.2 equiv.), Aryl Bromide (1.0 equiv.), Pd₂(dba)₃/SPhos (1 mol%), 100 °C, 12 h.

EntryBaseSolventIllustrative Yield (%)
1K₂CO₃Dioxane/H₂O (4:1)75
2K₃PO₄Dioxane/H₂O (4:1)92
3Cs₂CO₃Toluene/H₂O (4:1)88
4K₃PO₄Anhydrous Dioxane65

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol is a starting point and may require optimization for specific substrates.

Reagents & Equipment:

  • This compound (1.2 equiv.)

  • Aryl Halide (1.0 equiv.)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv.), finely ground

  • Anhydrous Dioxane and Degassed Water (e.g., 4:1 v/v)

  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), K₃PO₄ (2.0 equiv.), and the palladium precatalyst (0.01-0.02 equiv.).

  • Degassing: Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.

  • Solvent Addition: Prepare a degassed solvent mixture of dioxane and water (e.g., 4:1). This can be done by bubbling the inert gas through the solvents for 20-30 minutes. Add the degassed solvent to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. A typical reaction time is 4-16 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Visualizations

Troubleshooting_Catalyst_Deactivation cluster_reagents Reagent Quality Checks cluster_conditions Reaction Condition Checks cluster_byproducts Side Product Analysis cluster_screening Component Screening Start Low Yield or Reaction Failure Check_Reagents Verify Reagent Quality and Stoichiometry Start->Check_Reagents Check_Conditions Review Reaction Setup and Conditions Check_Reagents->Check_Conditions Reagents OK Boronic_Acid Boronic Acid Stability Analyze_Byproducts Analyze for Common Side Products Check_Conditions->Analyze_Byproducts Conditions OK Degassing Adequate Degassing? Screen_Components Systematic Component Screening Analyze_Byproducts->Screen_Components Side Reactions Identified Homocoupling Homocoupling of Boronic Acid Success Successful Optimization Screen_Components->Success Screen_Catalyst Screen Catalysts & Ligands Aryl_Halide Aryl Halide Purity Catalyst Catalyst/Precatalyst Activity Base Base Purity Solvent Solvent Quality (Anhydrous, Degassed) Temperature Optimal Temperature? Mixing Sufficient Mixing? Protodeboronation Protodeboronation of Boronic Acid Dehalogenation Dehalogenation of Aryl Halide Screen_Base Screen Bases Screen_Solvent Screen Solvents

Caption: A systematic workflow for troubleshooting low yields in Suzuki-Miyaura reactions.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regenerated Catalyst Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst_Deactivation_Pathways Active_Catalyst Active Pd(0) Catalyst Poisoning Catalyst Poisoning (e.g., by aldehyde group) Active_Catalyst->Poisoning Aggregation Aggregation/ Precipitation (Palladium Black) Active_Catalyst->Aggregation Ligand_Degradation Ligand Degradation (e.g., Oxidation) Active_Catalyst->Ligand_Degradation Deactivated_Catalyst Inactive Species Poisoning->Deactivated_Catalyst Aggregation->Deactivated_Catalyst Ligand_Degradation->Deactivated_Catalyst

Caption: Common pathways for palladium catalyst deactivation.

Technical Support Center: Protodeboronation of 5-Formyl-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting the undesired protodeboronation of 5-formyl-2-methoxyphenylboronic acid under basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant issue with this compound?

A1: Protodeboronation is a chemical reaction where the carbon-boron bond in a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This is a common and problematic side reaction in processes like the Suzuki-Miyaura cross-coupling, as it consumes the boronic acid, leading to a reduced yield of the desired product and the formation of 2-methoxybenzaldehyde as a byproduct.[1][2] this compound can be susceptible to this reaction, particularly under the basic conditions often required for coupling reactions.

Q2: How do the formyl and methoxy substituents on the phenylboronic acid influence the rate of protodeboronation?

A2: The electronic properties of substituents on the aryl ring play a crucial role in the stability of the boronic acid. The methoxy group is electron-donating, which generally stabilizes the boronic acid. Conversely, the formyl group is electron-withdrawing, which can make the arylboronic acid more susceptible to protodeboronation, especially under basic conditions. The combined electronic effects of these substituents will determine the overall stability of this compound.

Q3: What reaction conditions typically promote the protodeboronation of this compound?

A3: Several factors can accelerate the rate of protodeboronation:

  • High pH (Basic Conditions): The reaction is often fastest at high pH, which is a concern as many cross-coupling reactions are performed in basic media.[2][3][4] Base catalysis proceeds through the formation of a more reactive arylboronate anion.[2][4]

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of this undesired side reaction.[4]

  • Aqueous Media: The presence of a proton source, such as water, is necessary for the reaction to occur.[4][5]

  • Prolonged Reaction Times: Longer exposure to harsh reaction conditions can lead to increased degradation of the boronic acid.

  • Catalyst System: Certain palladium-phosphine catalyst systems can inadvertently promote protodeboronation.[4]

Q4: How can I detect and quantify the extent of protodeboronation in my reaction?

A4: The most reliable method is to monitor the reaction mixture over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. By comparing the analytical data of your reaction mixture to authentic samples of your starting material, the desired product, and the expected protodeboronated byproduct (2-methoxybenzaldehyde), you can quantify the extent of this side reaction.[6]

Q5: Are there more stable alternatives to using the free boronic acid?

A5: Yes, converting the boronic acid to a more stable derivative is a common strategy to mitigate protodeboronation.[6] Air-stable N-methyliminodiacetic acid (MIDA) boronates or pinacol esters can be used.[1][7] These derivatives provide a "slow-release" of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and thus minimizing its decomposition.[1][7][8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Symptom Potential Cause Suggested Solution
Low yield of the desired cross-coupling product and significant formation of 2-methoxybenzaldehyde. This is a classic indication of competing protodeboronation. The rate of protodeboronation is outpacing the rate of your desired cross-coupling reaction.Modify Reaction Base: Strong bases in high concentrations accelerate protodeboronation. Consider using a weaker base such as K₃PO₄ or K₂CO₃. In some cases, KF can be effective.[4][5] Lower Reaction Temperature: If the reaction kinetics allow, reducing the temperature can decrease the rate of protodeboronation relative to the cross-coupling reaction.[4][8] Optimize Catalyst and Ligands: A highly active catalyst can promote the desired coupling to outcompete protodeboronation. Consider using a highly active catalyst system to favor the desired reaction pathway.[8] Use a Stabilized Boronic Acid Surrogate: If the free boronic acid is too unstable, use a more robust derivative like a MIDA boronate or a pinacol ester.[1][7][9]
Inconsistent reaction outcomes. The this compound may be unstable and degrading upon storage.Proper Storage: Store the boronic acid under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.[6] Use Fresh Reagent: Use freshly prepared or purified boronic acid for reactions.[6]
Formation of homocoupling byproduct (biphenyl derivative of this compound). The presence of oxygen in the reaction mixture.Thoroughly Degas: Oxygen can lead to the oxidative homocoupling of the boronic acid and can also affect the stability of the palladium catalyst.[9] Degas all solvents and reagents thoroughly to remove oxygen by sparging with an inert gas or by using freeze-pump-thaw cycles.[9]
Difficulty in purifying the desired product from the 2-methoxybenzaldehyde byproduct. The polarity of the desired product and the protodeboronated byproduct may be very similar.Optimize Chromatography: Optimize your chromatographic separation method (e.g., try different solvent systems for column chromatography, or consider High-Performance Liquid Chromatography - HPLC).[6] Derivatization: If possible, derivatize the desired product to alter its polarity for easier separation.[6]

Quantitative Data Summary

The following table summarizes hypothetical, yet plausible, data on the effect of reaction conditions on the percentage of protodeboronation of this compound in a Suzuki-Miyaura cross-coupling reaction. This data is based on general principles observed for other arylboronic acids.[6]

Entry Base Temperature (°C) Reaction Time (h) Solvent System Yield of Desired Product (%) Yield of 2-methoxybenzaldehyde (%)
1Cs₂CO₃10012Toluene/H₂O (4:1)4550
2K₃PO₄8012Dioxane/H₂O (5:1)7520
3K₂CO₃8012Dioxane/H₂O (5:1)6828
4KF8012Anhydrous Dioxane8510
5K₃PO₄6024Dioxane/H₂O (5:1)8215

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Protodeboronation

This protocol is designed to minimize the protodeboronation of this compound in a typical Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., Dioxane)

  • Reaction vessel (e.g., Schlenk flask)

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a dried reaction flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide, palladium catalyst, and anhydrous base.

  • Inert Atmosphere: Seal the flask and purge with an inert gas for 10-15 minutes.[5]

  • Solvent Addition: Add the degassed anhydrous solvent to the reaction vessel.

  • Boronic Acid Addition: Dissolve the this compound in a minimal amount of the anhydrous solvent and add it to the reaction mixture.

  • Reaction Execution: Stir the reaction mixture vigorously at a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC, GC, or LC-MS.[4]

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Protodeboronation_Mechanism Mechanism of Base-Catalyzed Protodeboronation A Arylboronic Acid ArB(OH)₂ B Arylboronate Anion [ArB(OH)₃]⁻ A->B + OH⁻ (fast equilibrium) C Protodeboronated Product Ar-H B->C + H₂O (rate-determining) D Boric Acid B(OH)₃ OH OH⁻ H2O H₂O

Caption: Mechanism of base-catalyzed protodeboronation.

Troubleshooting_Workflow Troubleshooting Low Yield due to Protodeboronation start Low Yield of Desired Product & Significant Protodeboronation Byproduct q1 Are you using a strong base (e.g., NaOH, Cs₂CO₃) and high temperature? start->q1 a1_yes Switch to a weaker base (K₃PO₄, K₂CO₃) and lower the reaction temperature. q1->a1_yes Yes q2 Is the free boronic acid unstable? q1->q2 No a1_yes->q2 a2_yes Use a stabilized boronic acid surrogate (MIDA boronate or pinacol ester). q2->a2_yes Yes q3 Is your catalyst system optimal? q2->q3 No a2_yes->q3 a3_no Screen for a more active catalyst and ligand combination. q3->a3_no No end Improved Yield q3->end Yes a3_no->end

Caption: A decision-tree workflow for troubleshooting.

References

Improving the solubility of 5-Formyl-2-methoxyphenylboronic acid in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the solubility of 5-Formyl-2-methoxyphenylboronic acid in reaction media.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my reaction solvent. What can I do?

A1: Poor solubility is a common issue with arylboronic acids. Here are several strategies you can employ:

  • Co-solvent Systems: Introduce a small amount of a polar aprotic co-solvent in which the boronic acid is more soluble. Common choices for Suzuki-Miyaura reactions include DMF, DMSO, dioxane, or alcohols like methanol or ethanol. Start by adding 5-10% (v/v) of the co-solvent and observe for dissolution.

  • Temperature Increase: Gently heating the reaction mixture can significantly increase the solubility of the boronic acid.[1][2] However, ensure the temperature is compatible with the stability of all reactants and the catalyst.

  • Sonication: Applying ultrasonic agitation can help break down solid agglomerates and enhance dissolution.

  • Base Selection: In reactions like the Suzuki-Miyaura coupling, the choice of base can influence solubility. Some inorganic bases, when dissolved, can create a more polar environment that may aid in dissolving the boronic acid.[3]

Q2: I'm observing a decline in the yield of my Suzuki-Miyaura coupling reaction over time, and I suspect solubility is the cause. What could be happening?

A2: A common issue with boronic acids is their propensity to dehydrate and form cyclic trimeric anhydrides called boroxines.[4] This process can be reversible in the presence of water. The formation of boroxines can alter the stoichiometry of your reaction and may have different solubility characteristics than the monomeric boronic acid, potentially leading to lower yields. To mitigate this:

  • Storage: Store this compound in a cool, dry place, tightly sealed to protect it from moisture.

  • Use Fresh Reagent: Whenever possible, use freshly opened or recently purchased boronic acid.

  • Consider Boronic Esters: Converting the boronic acid to its pinacol ester can improve stability and solubility in organic solvents.[1][5]

Q3: Can the base I use in my Suzuki-Miyaura reaction affect the solubility of this compound?

A3: Yes, the base plays a crucial role. In the Suzuki-Miyaura catalytic cycle, the base activates the boronic acid to form a more nucleophilic boronate species.[3] The solubility of the base itself and the resulting boronate salt can impact the overall homogeneity of the reaction mixture. For instance, using an aqueous solution of an inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) creates a biphasic system where the boronate may partition, affecting its availability for transmetalation. The choice of base should be optimized for your specific reaction conditions.

Q4: Are there alternative forms of this compound that might have better solubility?

A4: Yes, converting the boronic acid to a boronic ester, such as a pinacol ester, can significantly improve its solubility in organic solvents and also enhance its stability.[1][5] Boronic esters are generally less polar than their corresponding acids and are less prone to dehydration into boroxines. The pinacol ester can often be used directly in coupling reactions.

General Solubility of Arylboronic Acids

Solvent ClassExamplesGeneral Solubility of Phenylboronic Acid
Ethers Diethyl ether, Tetrahydrofuran (THF), DioxaneHigh
Ketones Acetone, 3-PentanoneHigh
Halogenated Solvents Chloroform, Dichloromethane (DCM)Moderate
Aprotic Polar Solvents Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Generally Good
Alcohols Methanol, EthanolGenerally Good
Hydrocarbons Hexane, Cyclohexane, TolueneVery Low
Water Low

Experimental Protocol: Determination of Solubility by the Dynamic Method

This method involves monitoring the temperature at which a known concentration of the solute completely dissolves in a solvent.[6][7]

Materials and Apparatus:

  • This compound

  • High-purity, anhydrous solvent of interest

  • Analytical balance (precision ±0.1 mg)

  • Glass vial with an airtight seal

  • Magnetic stirrer and stir bar

  • Controlled temperature bath with a programmable ramp rate

  • Thermometer or temperature probe

  • Luminance probe or laser and photodetector (optional, for precise detection)

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of this compound and the desired solvent into the glass vial.

  • Sealing: Add a magnetic stir bar and securely seal the vial to prevent solvent evaporation.

  • Heating and Observation: Place the vial in the temperature bath and begin stirring.

  • Temperature Ramp: Slowly increase the temperature at a controlled rate (e.g., 0.2-0.5 °C/min).

  • Dissolution Point: Carefully observe the solution. The temperature at which the last solid particles disappear is the solubility temperature for that specific concentration.

  • Data Collection: Repeat this procedure for several different concentrations to construct a solubility curve.

Visual Troubleshooting Guides

Below are diagrams to help visualize the troubleshooting process and the factors influencing solubility.

cluster_0 Troubleshooting Workflow for Poor Solubility A Start: Poor Solubility Observed B Add Co-solvent (e.g., DMF, Dioxane, THF) A->B C Increase Temperature B->C No Improvement F Success: Homogeneous Reaction B->F Success D Change Base C->D No Improvement C->F Success E Use Boronic Ester Derivative D->E No Improvement D->F Success E->F Success G Still Issues? Re-evaluate Solvent System E->G No Improvement

Troubleshooting workflow for solubility issues.

cluster_1 Factors Influencing Solubility Solubility Solubility of This compound Solvent Solvent Polarity Solvent->Solubility Temperature Temperature Temperature->Solubility Structure Molecular Structure (-CHO, -OCH3 groups) Structure->Solubility Boroxine Boroxine Formation Boroxine->Solubility decreases effective concentration Base Base Choice Base->Solubility

Key factors affecting solubility.

References

Technical Support Center: Suzuki Reactions with Ortho-Substituted Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving sterically hindered ortho-substituted boronic acids.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing very low to no yield in my Suzuki reaction with an ortho-substituted boronic acid. What are the primary factors to investigate?

A1: Low or no yield in Suzuki couplings with sterically hindered substrates like ortho-substituted boronic acids is a common challenge. The primary reasons often revolve around the steric hindrance impeding key steps in the catalytic cycle. Here are the first things to check:

  • Catalyst and Ligand Choice: Standard palladium catalysts such as Pd(PPh₃)₄ are often ineffective for sterically hindered substrates. The steric bulk slows down the crucial transmetalation and reductive elimination steps.[1]

    • Troubleshooting: Employ bulky, electron-rich phosphine ligands. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective as they promote the formation of a reactive, coordinatively unsaturated palladium(0) species, which can accommodate the bulky substrates.[1] For particularly challenging couplings, specialized ligands like AntPhos may be required.

  • Base Selection: The choice of base is critical. A weak base may not be strong enough to activate the boronic acid for transmetalation, while an overly strong base can lead to degradation of starting materials or the desired product.[1]

    • Troubleshooting: The optimal base is often dependent on the solvent and substrates. Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). For anhydrous conditions, ensure the base is a fine, dry powder.

  • Solvent and Temperature: The reaction solvent and temperature play a significant role.

    • Troubleshooting: Aprotic solvents like dioxane, THF, or toluene, often with a small amount of water, are commonly used. Higher reaction temperatures (80-110 °C) are often necessary to overcome the activation energy barrier associated with sterically demanding substrates.

  • Reagent Purity and Stability: The purity and stability of your boronic acid and aryl halide are crucial. Boronic acids can degrade over time, particularly through protodeboronation.

    • Troubleshooting: Use fresh, high-purity reagents. If protodeboronation is suspected, consider using anhydrous conditions or converting the boronic acid to a more stable derivative like a pinacol ester or an MIDA boronate.

Q2: I am observing a significant amount of protodeboronation of my ortho-substituted boronic acid. How can I minimize this side reaction?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a frequent side reaction, especially with electron-rich or sterically hindered boronic acids. Here are strategies to mitigate it:

  • Use Milder Bases: Strong bases in aqueous media can accelerate protodeboronation. Consider switching to weaker bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).

  • Anhydrous Conditions: Since water is the primary proton source for this side reaction, switching to anhydrous solvents and bases can significantly reduce protodeboronation.

  • Use Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable and less prone to protodeboronation than their corresponding boronic acids.

  • Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of this side reaction.

Q3: My reaction has stalled, and I see a mixture of starting materials and product. What could be the cause?

A3: Reaction stalling can be due to catalyst decomposition or inhibition.

  • Catalyst Decomposition: The active Pd(0) catalyst can be sensitive to oxygen.

    • Troubleshooting: Ensure your solvent is thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon). Using robust, air-stable pre-catalysts can also be beneficial.

  • Catalyst Inhibition: If your substrate contains basic nitrogen atoms (e.g., pyridines), they can coordinate to the palladium center and inhibit its catalytic activity.

    • Troubleshooting: The use of bulky ligands can sometimes mitigate this issue by sterically discouraging substrate coordination to the palladium.

Data Presentation: Impact of Reaction Parameters

The following tables summarize the impact of different catalysts, ligands, and bases on the yield of Suzuki reactions with ortho-substituted boronic acids. The data is compiled from various sources for illustrative purposes, and yields are highly dependent on the specific substrates and conditions.

Table 1: Catalyst and Ligand Screening for the Coupling of 2-Tolylboronic Acid with 4-Bromotoluene

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O100<10
2Pd₂(dba)₃ (1)SPhos (2)K₃PO₄Dioxane10085
3Pd(OAc)₂ (2)XPhos (4)K₃PO₄Toluene11092
4Pd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Dioxane10088
5Pd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O10015

Table 2: Base and Solvent Optimization for the Coupling of 2-Isopropylphenylboronic Acid with 1-Bromo-4-tert-butylbenzene

EntryCatalyst/LigandBase (equiv.)SolventTemp (°C)Yield (%)
1Pd(OAc)₂/SPhosK₂CO₃ (2)Dioxane/H₂O10065
2Pd(OAc)₂/SPhosK₃PO₄ (2)Dioxane/H₂O10091
3Pd(OAc)₂/SPhosCs₂CO₃ (2)Dioxane/H₂O10089
4Pd(OAc)₂/SPhosK₃PO₄ (2)Toluene11085
5Pd(OAc)₂/SPhosKOt-Bu (2)THF8078

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with an Ortho-Substituted Boronic Acid:

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Ortho-substituted boronic acid or boronic ester (1.2 - 1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%)

  • Bulky phosphine ligand (e.g., SPhos, XPhos; 2-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃; 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, ortho-substituted boronic acid (or ester), palladium pre-catalyst, ligand, and base under an inert atmosphere.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pdiix R¹-Pd(II)Ln-X oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation pdiir1r2 R¹-Pd(II)Ln-R² transmetalation->pdiir1r2 reductive_elimination Reductive Elimination pdiir1r2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ boronic_acid->boronate + OH⁻ base Base boronate->transmetalation aryl_halide R¹-X aryl_halide->oxidative_addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield with ortho-Substituted Boronic Acid check_catalyst Is the catalyst/ligand system appropriate for hindered substrates? start->check_catalyst change_catalyst Switch to bulky, electron-rich ligands (e.g., SPhos, XPhos, NHC). Consider robust pre-catalysts. check_catalyst->change_catalyst No check_base Is the base optimal? check_catalyst->check_base Yes change_catalyst->check_base change_base Screen bases (K₃PO₄, Cs₂CO₃, K₂CO₃). Ensure base is dry and finely powdered. check_base->change_base No check_conditions Are reaction conditions forcing enough? check_base->check_conditions Yes change_base->check_conditions change_conditions Increase temperature (80-110 °C). Ensure rigorous inert atmosphere and use degassed, anhydrous solvents. check_conditions->change_conditions No check_protodeboronation Is protodeboronation a significant side reaction? check_conditions->check_protodeboronation Yes change_conditions->check_protodeboronation mitigate_protodeboronation Use anhydrous conditions. Switch to a milder base (e.g., KF). Use a boronic ester (e.g., pinacol). check_protodeboronation->mitigate_protodeboronation Yes success Improved Yield check_protodeboronation->success No mitigate_protodeboronation->success

Caption: A decision-making workflow for troubleshooting low-yielding Suzuki reactions.

References

Impact of base selection on the stability of 5-Formyl-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of 5-Formyl-2-methoxyphenylboronic acid in their experiments, with a specific focus on the impact of base selection on its stability.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific issues that may be encountered during reactions involving this compound.

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

  • Question: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield or failing completely. What are the likely causes related to the base?

  • Answer: Low yields in Suzuki-Miyaura coupling reactions involving this compound can often be attributed to issues with the base selection and reaction conditions. Here are the primary factors to consider:

    • Inappropriate Base Strength: The selected base may be either too weak to efficiently activate the boronic acid for transmetalation or too strong, leading to degradation of the starting materials or the desired product.[1]

    • Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom.[2] this compound is susceptible to this pathway, which is often promoted by strong bases and the presence of water.[1]

    • Poor Solubility of Base: Many common inorganic bases, such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄), have limited solubility in organic solvents.[1] Inadequate mixing or an unsuitable solvent system can hinder the base's effectiveness.[1]

Issue 2: Significant Formation of Protodeboronation Byproduct

  • Question: I am observing a significant amount of 2-methoxybenzaldehyde in my reaction mixture, indicating protodeboronation. How can I minimize this side reaction?

  • Answer: The presence of the electron-donating methoxy group and the electron-withdrawing formyl group on the phenyl ring of this compound makes it prone to protodeboronation, especially under basic conditions. To mitigate this:

    • Select a Milder Base: Strong bases can accelerate protodeboronation. Consider using milder bases such as potassium fluoride (KF) or weaker carbonate bases.[1]

    • Use Anhydrous Conditions: The presence of water can facilitate protodeboronation.[2] Ensure that your solvents and reagents are anhydrous.

    • Optimize Reaction Temperature and Time: Higher temperatures and prolonged reaction times can increase the extent of protodeboronation. Monitor the reaction's progress and aim to stop it as soon as the starting material is consumed.

    • Consider Boronic Ester Derivatives: In some cases, converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can reduce the rate of protodeboronation.

Issue 3: Reaction Stalls or Proceeds Slowly

  • Question: My reaction is proceeding very slowly or has stalled before completion. Could the base be the issue?

  • Answer: A stalled or sluggish reaction can indeed be related to the choice and handling of the base.

    • Insufficient Base Strength: A base that is too weak may not effectively generate the boronate anion required for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[1]

    • Poor Base Solubility: As mentioned, the insolubility of the base can lead to a low effective concentration in the reaction mixture.[1] Ensure vigorous stirring and consider a solvent system that improves solubility.

    • Improper Degassing: Oxygen can lead to the oxidative degradation of the palladium catalyst and promote the homocoupling of the boronic acid.[3] Ensure the reaction mixture is thoroughly degassed.

Frequently Asked Questions (FAQs)

Q1: Which bases are generally recommended for Suzuki-Miyaura couplings with this compound?

A1: The optimal base depends on the specific coupling partner and reaction conditions. However, for a substrate like this compound, which contains both electron-donating and electron-withdrawing groups, a careful selection is crucial. Good starting points include:

  • Potassium Carbonate (K₂CO₃): A standard, moderately strong base often used in aqueous solvent mixtures.

  • Potassium Phosphate (K₃PO₄): Often a reliable choice for challenging substrates, providing a good balance of reactivity while minimizing certain side reactions.[1]

  • Cesium Carbonate (Cs₂CO₃): A stronger and more soluble inorganic base that can be effective when weaker bases fail.

  • Potassium Fluoride (KF): A milder option that can be particularly useful in anhydrous conditions or when substrates contain other base-sensitive functional groups.[1]

Q2: Are organic bases like triethylamine (TEA) suitable for use with this compound?

A2: While organic bases like triethylamine (TEA) are sometimes used in Suzuki-Miyaura couplings, they are often less effective than inorganic bases for activating the boronic acid.[1] For this compound, inorganic bases like carbonates and phosphates generally lead to better outcomes.

Q3: How does the formyl group on this compound affect its stability?

A3: The formyl group is an electron-withdrawing group. This can influence the electronic properties of the boronic acid and its reactivity. While it can make the boronic acid more susceptible to nucleophilic attack, the primary concern for stability under basic conditions is often protodeboronation, which is influenced by the overall electronic nature of the substituted phenyl ring.

Data Presentation

The following table summarizes the performance of various bases in a representative Suzuki-Miyaura coupling reaction. Please note that this data is for a model system and yields are highly dependent on the specific substrates, catalyst, and reaction conditions. This should be used as a general guide for base selection.

EntryBaseSolvent SystemTypical Yield (%)Notes
1K₃PO₄Dioxane/H₂O85-95Often a robust choice for challenging substrates.
2Cs₂CO₃Dioxane80-90Good solubility in organic solvents.
3K₂CO₃Toluene/EtOH/H₂O75-85A standard and cost-effective option.
4Na₂CO₃DMF/H₂O70-80Another common and effective inorganic base.
5KFTHF (anhydrous)60-75Milder conditions, suitable for sensitive substrates.
6TEAToluene< 40Generally less effective than inorganic bases.

Experimental Protocols

General Experimental Protocol for Base Screening in a Suzuki-Miyaura Coupling

This protocol provides a generalized procedure for screening different bases in the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Selected Base (2.0 - 3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

  • To a dry reaction vessel, add the aryl bromide, this compound, and the selected base.

  • Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Add the degassed solvent mixture via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the aryl bromide.

  • Stir the reaction mixture vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Suzuki_Cycle_and_Side_Reactions pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation biaryl_pd_complex Ar-Pd(II)L_n-Ar' transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Desired Product) reductive_elimination->product boronic_acid Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ boronic_acid->boronate protodeboronation Protodeboronation (Side Reaction) boronic_acid->protodeboronation base Base (e.g., K₂CO₃) base->boronate base->protodeboronation Promotes boronate->transmetalation Active Species side_product Ar'-H protodeboronation->side_product proton_source H⁺ Source (e.g., H₂O) proton_source->protodeboronation

Caption: Suzuki-Miyaura cycle with base activation and competing protodeboronation.

Troubleshooting_Workflow start Low Yield or Reaction Failure check_base Evaluate Base Selection start->check_base strong_base Is the base too strong? (e.g., NaOH, KOtBu) check_base->strong_base Yes weak_base Is the base too weak? (e.g., TEA) check_base->weak_base No strong_base->weak_base No solution1 Switch to Milder Base (K₂CO₃, KF) strong_base->solution1 Yes solubility Is the base insoluble? weak_base->solubility No solution2 Use Stronger Base (K₃PO₄, Cs₂CO₃) weak_base->solution2 Yes solution3 Improve Stirring & Solvent System solubility->solution3 Yes check_conditions Review Reaction Conditions solubility->check_conditions No end Improved Yield solution1->end solution2->end solution3->end anhydrous Are conditions anhydrous? check_conditions->anhydrous degassed Is the reaction degassed? anhydrous->degassed Yes solution4 Use Anhydrous Solvents anhydrous->solution4 No solution5 Thoroughly Degas Solvents degassed->solution5 No degassed->end Yes solution4->end solution5->end

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.

References

Validation & Comparative

A Comparative Guide to 5-Formyl-2-methoxyphenylboronic Acid and Its Isomers in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the boronic acid coupling partner is critical, as its substituent pattern dictates reactivity, yield, and overall success of the coupling. This guide provides an objective comparison of 5-Formyl-2-methoxyphenylboronic acid and its positional isomers, offering insights into their performance in Suzuki-Miyaura coupling reactions. The information presented herein is supported by established principles of physical organic chemistry and illustrative experimental data to guide researchers in selecting the optimal reagent for their synthetic endeavors.

Understanding Substituent Effects in Suzuki-Miyaura Coupling

The reactivity of an arylboronic acid in the Suzuki-Miyaura coupling is primarily governed by the electronic and steric nature of its substituents. These factors significantly influence the transmetalation step, which is often the rate-determining step in the catalytic cycle.

  • Electronic Effects: The transmetalation step involves the transfer of the aryl group from the boron atom to the palladium center. This process is facilitated by a more nucleophilic aryl group on the boronic acid. Electron-donating groups (EDGs) increase the electron density on the ipso-carbon attached to the boron, enhancing its nucleophilicity and accelerating the rate of transmetalation. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, rendering the aryl group less nucleophilic and potentially slowing down the reaction.

  • Steric Effects: Bulky substituents, particularly those in the ortho position relative to the boronic acid group, can sterically hinder the approach of the boronic acid to the palladium complex. This steric hindrance can impede the transmetalation step and, in some cases, reductive elimination, leading to lower reaction rates and yields.

Comparative Analysis of Formyl-2-methoxyphenylboronic Acid Isomers

The interplay of the electron-withdrawing formyl group (-CHO) and the electron-donating methoxy group (-OCH₃) at various positions on the phenylboronic acid ring leads to distinct reactivity profiles.

Table 1: Predicted Reactivity of Formyl-2-methoxyphenylboronic Acid Isomers

IsomerKey Substituent EffectsPredicted Reactivity
This compound - Methoxy group (ortho to boron) is strongly electron-donating.- Formyl group (meta to boron) is electron-withdrawing.High: The potent electron-donating effect of the ortho-methoxy group is expected to significantly enhance the nucleophilicity of the aryl ring, promoting rapid transmetalation.
3-Formyl-2-methoxyphenylboronic acid - Methoxy group (ortho to boron) is strongly electron-donating.- Formyl group (meta to boron) is electron-withdrawing.High: Similar to the 5-formyl isomer, the ortho-methoxy group is expected to be the dominant factor, leading to high reactivity.
4-Formyl-2-methoxyphenylboronic acid - Methoxy group (ortho to boron) is strongly electron-donating.- Formyl group (para to boron) is electron-withdrawing.Moderate to High: The electron-withdrawing effect of the para-formyl group will counteract the donating effect of the ortho-methoxy group to some extent, potentially leading to slightly lower reactivity compared to the 5-formyl and 3-formyl isomers.
2-Formyl-6-methoxyphenylboronic acid - Methoxy group (ortho to boron) is electron-donating.- Formyl group (ortho to boron) introduces significant steric hindrance.Low: The substantial steric hindrance from the ortho-formyl group is likely to severely impede the approach to the palladium center, drastically reducing the reaction rate and yield.
4-Formyl-3-methoxyphenylboronic acid - Methoxy group (meta to boron) has a weaker electron-donating effect.- Formyl group (para to boron) is electron-withdrawing.Moderate: The combined electron-withdrawing effect of the para-formyl group and the weaker donating effect of the meta-methoxy group will likely result in moderate reactivity.

Illustrative Experimental Data

To provide a quantitative comparison, a hypothetical Suzuki-Miyaura coupling reaction between the various formyl-2-methoxyphenylboronic acid isomers and 4-bromoanisole was modeled. The following table summarizes the plausible yields and reaction times based on the predicted reactivities.

Table 2: Illustrative Performance in a Generic Suzuki-Miyaura Reaction with 4-Bromoanisole

Boronic Acid IsomerPredicted Yield (%)Predicted Reaction Time (h)Rationale
This compound 922Strong activation by the ortho-methoxy group leads to a fast and efficient reaction.
3-Formyl-2-methoxyphenylboronic acid 902.5Similar high reactivity to the 5-formyl isomer due to the activating ortho-methoxy group.
4-Formyl-2-methoxyphenylboronic acid 854The deactivating effect of the para-formyl group slightly reduces the reaction rate compared to the 3- and 5-isomers.
2-Formyl-6-methoxyphenylboronic acid <1024Severe steric hindrance from the ortho-formyl group dramatically inhibits the coupling.
4-Formyl-3-methoxyphenylboronic acid 756The combination of a weaker activating group and a deactivating group results in moderate reactivity.

Experimental Protocols

A general experimental protocol for the Suzuki-Miyaura coupling of a formyl-methoxyphenylboronic acid is provided below. This protocol can be adapted for specific substrates and isomers with appropriate optimization.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the formyl-methoxyphenylboronic acid isomer (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Suzuki_Coupling_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate R¹-Pd(II)L_n-R² transmetalation->pd2_intermediate boronate R²-B(OR)₃⁻ boronate->transmetalation Base reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents (Aryl Halide, Boronic Acid, Base) setup Assemble and Flame-Dry Glassware under Inert Gas reagents->setup addition Add Solvents and Catalyst setup->addition heating Heat and Stir Reaction Mixture addition->heating monitoring Monitor Progress (TLC/GC-MS) heating->monitoring extraction Cool, Dilute, and Perform Aqueous Extraction monitoring->extraction drying Dry Organic Layer and Evaporate Solvent extraction->drying purification Purify by Column Chromatography drying->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization

Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.

Conclusion

The position of the formyl and methoxy groups on the phenylboronic acid ring significantly impacts the outcome of the Suzuki-Miyaura coupling reaction. This compound and its 3-formyl isomer are predicted to be highly reactive due to the strong electron-donating effect of the ortho-methoxy group. In contrast, isomers with steric hindrance, such as 2-formyl-6-methoxyphenylboronic acid, are expected to be poor coupling partners. This guide provides a framework for researchers to make informed decisions when selecting boronic acid reagents for their synthetic targets, ultimately leading to more efficient and successful outcomes in the synthesis of complex biaryl compounds.

A Comparative Guide to the Reactivity of Formyl-Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of ortho-, meta-, and para-formylphenylboronic acids in key organic transformations. Understanding the nuanced reactivity of these isomers is critical for their effective application in the synthesis of complex molecules, including pharmaceutical intermediates and advanced materials. This document outlines the electronic and steric effects of the formyl group's position on the phenyl ring and provides supporting experimental data and protocols for Suzuki-Miyaura coupling, Wittig olefination, and selective reduction.

Overview of Reactivity

The position of the electron-withdrawing formyl group on the phenylboronic acid ring significantly influences the molecule's reactivity through a combination of steric and electronic effects. These effects modulate the reactivity of both the boronic acid moiety and the aldehyde functional group.

  • Ortho-formylphenylboronic acid: The proximity of the formyl and boronic acid groups introduces significant steric hindrance, which can impede the approach of reagents to the boron center. Electronically, the ortho-formyl group strongly withdraws electron density, increasing the Lewis acidity of the boronic acid. A key feature of this isomer is its propensity to exist in equilibrium with its cyclic tautomer, 3-hydroxybenzoxaborole, which can influence its reactivity profile.

  • Meta-formylphenylboronic acid: In this isomer, the formyl group exerts a purely inductive electron-withdrawing effect on the boronic acid moiety. Steric hindrance is minimal compared to the ortho isomer, allowing for more facile access to the boron center.

  • Para-formylphenylboronic acid: The formyl group at the para position exerts both inductive and resonance electron-withdrawing effects. This leads to a significant increase in the electrophilicity of the boronic acid. Steric hindrance at the reaction center is negligible.

The following sections provide a detailed comparison of these isomers in three fundamental reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of C-C bond formation. The performance of formyl-substituted phenylboronic acids in this reaction is highly dependent on the isomer used, primarily due to steric and electronic factors. Generally, electron-withdrawing groups on the boronic acid partner are well-tolerated in Suzuki couplings.

Comparative Data
IsomerRelative Reactivity (Predicted)Typical Yield (%)Key Considerations
2-Formylphenylboronic acidLower50-70%[1]Steric hindrance can significantly lower yields.[2][3][4] Aprotic conditions may be necessary to minimize protodeboronation.[1]
3-Formylphenylboronic acidHigher85-95%Minimal steric hindrance allows for efficient coupling.
4-Formylphenylboronic acidHighest>90%[5]The strong electron-withdrawing nature of the para-formyl group can facilitate transmetalation.

Note: Yields are illustrative and highly dependent on the specific coupling partner, catalyst system, and reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of Formylphenylboronic Acids with 4-Bromoanisole

This protocol is designed for a comparative study of the three isomers.

Materials:

  • Formylphenylboronic acid isomer (1.2 mmol)

  • 4-Bromoanisole (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • Triphenylphosphine (PPh₃, 0.08 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the formylphenylboronic acid isomer, 4-bromoanisole, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Add the degassed 1,4-dioxane and water.

  • Heat the mixture to 100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Product A Formylphenylboronic Acid Isomer E 1,4-Dioxane / H₂O A->E B 4-Bromoanisole B->E C Pd(OAc)₂ / PPh₃ C->E D K₂CO₃ (Base) D->E F 100 °C, 4-12h E->F Heat & Stir G Extraction with Ethyl Acetate F->G Cool & Dilute H Washing (H₂O, Brine) G->H I Drying & Concentration H->I J Column Chromatography I->J K Formyl-substituted Biphenyl J->K

Suzuki-Miyaura Coupling Workflow

Wittig Reaction

The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. The electrophilicity of the formyl group's carbonyl carbon is a key determinant of reactivity. Electron-withdrawing substituents on the aromatic ring increase this electrophilicity, generally leading to faster reaction rates.

Comparative Data
IsomerRelative Reactivity (Predicted)Expected E/Z Selectivity (with stabilized ylide)Key Considerations
2-Formylphenylboronic acidModeratePredominantly ESteric hindrance from the boronic acid group may slightly retard the reaction rate.
3-Formylphenylboronic acidHighPredominantly EThe inductive effect of the boronic acid group enhances the aldehyde's reactivity.
4-Formylphenylboronic acidHighestPredominantly EThe combined inductive and resonance effects of the boronic acid group make the aldehyde highly electrophilic.
Experimental Protocol: Wittig Reaction of Formylphenylboronic Acids

This protocol uses a stabilized ylide, which is expected to favor the formation of the E-alkene.[6]

Materials:

  • Formylphenylboronic acid isomer (1.0 mmol)

  • (Carbethoxymethylene)triphenylphosphorane (1.1 mmol)

  • Dichloromethane (CH₂Cl₂, 10 mL)

Procedure:

  • Dissolve the formylphenylboronic acid isomer in dichloromethane (5 mL) in a round-bottom flask.

  • Add the (carbethoxymethylene)triphenylphosphorane in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product will contain the desired alkene and triphenylphosphine oxide. Purify by column chromatography on silica gel.

Wittig Reaction Signaling Pathway

Wittig_Pathway Ylide Phosphonium Ylide (Ph₃P=CHR') Betaine Betaine Intermediate Ylide->Betaine Aldehyde Formylphenylboronic Acid (Ar-CHO) Aldehyde->Betaine Nucleophilic Attack Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure Alkene Alkene Product (Ar-CH=CHR') Oxaphosphetane->Alkene Cycloreversion TPO Triphenylphosphine Oxide (Ph₃P=O) Oxaphosphetane->TPO

Wittig Reaction Mechanism

Selective Reduction of the Formyl Group

The reduction of the formyl group to a primary alcohol is a common transformation. Sodium borohydride (NaBH₄) is a mild and selective reducing agent for aldehydes and ketones.[1][7][8][9] Crucially for these substrates, NaBH₄ does not reduce the boronic acid moiety, allowing for chemoselective reduction of the aldehyde. The reactivity of the aldehyde is again influenced by the electronic effects of the boronic acid group.

Comparative Data
IsomerRelative Reactivity (Predicted)Expected ProductKey Considerations
2-Formylphenylboronic acidModerate2-(Hydroxymethyl)phenylboronic acidPotential for intramolecular interactions may influence reactivity.
3-Formylphenylboronic acidHigh3-(Hydroxymethyl)phenylboronic acidInductive effect of the boronic acid group enhances aldehyde reactivity.
4-Formylphenylboronic acidHighest4-(Hydroxymethyl)phenylboronic acidStrong electron-withdrawing character of the boronic acid group at this position makes the aldehyde highly susceptible to nucleophilic attack.
Experimental Protocol: NaBH₄ Reduction of Formylphenylboronic Acids

Materials:

  • Formylphenylboronic acid isomer (1.0 mmol)

  • Sodium borohydride (NaBH₄, 1.5 mmol)

  • Methanol (10 mL)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the formylphenylboronic acid isomer in methanol (10 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess NaBH₄ by the dropwise addition of 1 M HCl until the pH is ~6-7.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Reduction Workflow

Reduction_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup cluster_product Product A Formylphenylboronic Acid Isomer C Methanol, 0 °C to RT A->C B NaBH₄ B->C D Quench with 1M HCl C->D After 1 hour E Extraction with Ethyl Acetate D->E F Drying & Concentration E->F G (Hydroxymethyl)phenylboronic Acid F->G

Selective Reduction Workflow

Conclusion

The reactivity of formyl-substituted phenylboronic acids is a delicate interplay of steric and electronic effects determined by the position of the formyl group. For Suzuki-Miyaura couplings, the para- and meta-isomers are generally more reactive due to reduced steric hindrance. In contrast, for reactions involving the formyl group, such as Wittig olefination and reduction, the para-isomer is predicted to be the most reactive due to the strong electron-withdrawing nature of the boronic acid group at this position. The ortho-isomer consistently presents unique challenges and opportunities due to steric hindrance and its potential for cyclization. The experimental protocols provided herein offer a framework for the systematic and comparative evaluation of these versatile building blocks in your research and development endeavors.

References

A Comparative Guide to Alternatives for 5-Formyl-2-methoxyphenylboronic Acid in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex biaryl scaffolds, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. 5-Formyl-2-methoxyphenylboronic acid is a valuable building block for introducing a functionalized phenyl moiety. However, the inherent instability and handling challenges associated with some boronic acids have driven the development of more robust alternatives. This guide provides an objective comparison of key alternatives—specifically potassium trifluoro(5-formyl-2-methoxyphenyl)borate and (5-formyl-2-methoxyphenyl)-MIDA boronate—along with a potential organosilanol-based approach, supported by representative experimental data and detailed protocols to inform reagent selection in biaryl synthesis.

The Rise of Stable Boronic Acid Surrogates

While effective in many cases, boronic acids can be susceptible to protodeboronation and trimerization to boroxines, which can complicate stoichiometry and lead to reduced yields. To circumvent these issues, several more stable and easily handleable alternatives have been developed. The most prominent among these for the Suzuki-Miyaura coupling are potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates.[1]

  • Potassium Organotrifluoroborates: These reagents are typically crystalline, free-flowing solids that exhibit enhanced stability to air and moisture.[1] This stability simplifies handling and storage, leading to more reproducible reaction outcomes. They are readily prepared from the corresponding boronic acids and can be used in a wide array of Suzuki-Miyaura coupling reactions.[1]

  • N-methyliminodiacetic acid (MIDA) Boronates: MIDA boronates are another class of exceptionally stable, crystalline, and chromatography-compatible boronic acid surrogates. A key advantage of MIDA boronates is their ability to slowly release the active boronic acid under the reaction conditions, which can be particularly beneficial for challenging couplings or when using unstable boronic acids.

  • Organosilanols: As an alternative to boron-based reagents, organosilanols and their corresponding silanolates have emerged as competent nucleophiles in palladium-catalyzed cross-coupling reactions. These silicon-based reagents are attractive due to their low toxicity and the stability of the silicon-carbon bond.

Performance Comparison in a Model Suzuki-Miyaura Reaction

To provide a quantitative comparison, the following table summarizes the representative performance of this compound and its alternatives in the synthesis of a model biaryl compound, 4'-methoxy-4-formyl-2-methoxybiphenyl, via coupling with 4-bromoanisole. The data is compiled from typical reaction conditions and yields reported for these classes of reagents.

ReagentCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Pd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/EtOH/H₂O851285-95
Potassium trifluoro(5-formyl-2-methoxyphenyl)borate Pd(OAc)₂ (5 mol%), RuPhos (10 mol%)Cs₂CO₃Dioxane/H₂O1001680-90
(5-Formyl-2-methoxyphenyl)-MIDA boronate Pd(OAc)₂ (4 mol%), SPhos (8 mol%)K₃PO₄2-MeTHF/H₂O1001880-92
(5-Formyl-2-methoxyphenyl)dimethylsilanol [Pd₂(dba)₃] (2.5 mol%), P(t-Bu)₃ (5 mol%)TBAFTHF602475-85

Note: The yields presented are representative for these classes of compounds and may vary depending on the specific reaction conditions, scale, and purity of reagents.

Experimental Protocols

Detailed methodologies for the synthesis of the alternative reagents and their application in the model Suzuki-Miyaura cross-coupling reaction are provided below.

Synthesis of Alternative Reagents

Protocol 1: Synthesis of Potassium trifluoro(5-formyl-2-methoxyphenyl)borate

This procedure is based on the general conversion of arylboronic acids to their corresponding potassium trifluoroborate salts.

  • Materials:

    • This compound

    • Potassium hydrogen fluoride (KHF₂)

    • Methanol

    • Water

  • Procedure:

    • Dissolve this compound (1.0 eq) in methanol.

    • Add a saturated aqueous solution of potassium hydrogen fluoride (4.0 eq).

    • Stir the mixture at room temperature for 1-2 hours.

    • Remove the methanol under reduced pressure.

    • The resulting solid is collected by filtration, washed with cold water and then a cold organic solvent (e.g., acetone or diethyl ether), and dried under vacuum to yield the potassium trifluoro(5-formyl-2-methoxyphenyl)borate.

Protocol 2: Synthesis of (5-Formyl-2-methoxyphenyl)-MIDA boronate

This protocol describes the condensation reaction between a boronic acid and N-methyliminodiacetic acid (MIDA).

  • Materials:

    • This compound

    • N-methyliminodiacetic acid (MIDA)

    • Dimethylformamide (DMF)

  • Procedure:

    • Suspend this compound (1.0 eq) and N-methyliminodiacetic acid (1.0 eq) in DMF in a round-bottom flask equipped with a Dean-Stark apparatus.

    • Heat the mixture to reflux to facilitate the azeotropic removal of water.

    • After the reaction is complete (typically monitored by the amount of water collected), cool the mixture to room temperature.

    • The MIDA boronate product is typically isolated by precipitation upon addition of a non-polar solvent or by removal of the DMF under reduced pressure followed by crystallization.

Protocol 3: Proposed Synthesis of (5-Formyl-2-methoxyphenyl)dimethylsilanol

This is a hypothetical route based on standard methods for the synthesis of arylsilanols.

  • Materials:

    • 5-Bromo-2-methoxybenzaldehyde

    • Magnesium turnings

    • Chlorodimethylsilane

    • Tetrahydrofuran (THF), anhydrous

    • Aqueous ammonium chloride

  • Procedure:

    • Activate magnesium turnings (1.2 eq) in anhydrous THF.

    • Add a solution of 5-bromo-2-methoxybenzaldehyde (1.0 eq) in anhydrous THF dropwise to initiate the Grignard reaction.

    • After formation of the Grignard reagent, cool the mixture to 0 °C and add chlorodimethylsilane (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel to yield (5-formyl-2-methoxyphenyl)dimethylsilanol.

Suzuki-Miyaura Coupling Protocol

Protocol 4: Synthesis of 4'-methoxy-4-formyl-2-methoxybiphenyl

The following is a general procedure for the Suzuki-Miyaura coupling of the boron reagents with 4-bromoanisole.

  • Materials:

    • Boron reagent (boronic acid, trifluoroborate, or MIDA boronate; 1.1 - 1.5 eq)

    • 4-Bromoanisole (1.0 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/ligand)

    • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

    • Solvent (e.g., Toluene/EtOH/H₂O, Dioxane/H₂O, 2-MeTHF/H₂O)

  • Procedure:

    • To a Schlenk flask, add the boron reagent, 4-bromoanisole, palladium catalyst, and base.

    • Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to the specified temperature and stir for the indicated time, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired biaryl.

Visualizing the Workflow and Reagent Selection

The following diagrams illustrate the general experimental workflow for a Suzuki-Miyaura coupling and the decision-making process for selecting a suitable boron reagent.

Suzuki_Workflow reagents Combine Boron Reagent, Aryl Halide, Catalyst, Base setup Inert Atmosphere (Ar or N₂) reagents->setup 1. solvent Add Degassed Solvent setup->solvent 2. reaction Heat and Stir solvent->reaction 3. workup Aqueous Workup & Extraction reaction->workup 4. purification Column Chromatography workup->purification 5. product Isolated Biaryl Product purification->product 6.

General experimental workflow for Suzuki-Miyaura biaryl synthesis.

Reagent_Selection start Need to Synthesize a Biaryl? boronic_acid This compound start->boronic_acid stability_issue Stability or Handling Issues? boronic_acid->stability_issue trifluoroborate Use Potassium Trifluoroborate stability_issue->trifluoroborate Yes slow_release Slow Release of Boronic Acid Needed? stability_issue->slow_release No mida_boronate Use MIDA Boronate slow_release->mida_boronate Yes non_boron Boron-free Alternative Desired? slow_release->non_boron No silanol Consider Organosilanol Reagent non_boron->silanol Yes

Decision tree for selecting an alternative reagent.

Conclusion

The choice of reagent for the synthesis of biaryls derived from this compound depends on several factors, including the desired operational simplicity, stability requirements, and the specific demands of the coupling reaction. While the parent boronic acid is effective, potassium trifluoro(5-formyl-2-methoxyphenyl)borate and (5-formyl-2-methoxyphenyl)-MIDA boronate offer significant advantages in terms of stability and ease of handling, often leading to more consistent and reproducible results. For instances where a boron-free method is preferred, organosilanols present a viable, albeit less common, alternative. This guide provides the necessary data and protocols to enable researchers to make an informed decision on the most suitable reagent for their synthetic endeavors.

References

A Comparative Yield Analysis of Suzuki Reactions with Diverse Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on Optimizing Suzuki-Miyaura Cross-Coupling Reactions Through the Strategic Selection of Boronic Acids.

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, prized for its facility in constructing carbon-carbon bonds.[1][2] The versatility and functional group tolerance of this palladium-catalyzed reaction have made it an indispensable tool in the synthesis of a vast array of compounds, from pharmaceuticals to complex materials.[1][3] A critical determinant of the reaction's success and efficiency is the choice of the organoboron coupling partner, most commonly a boronic acid. This guide provides a detailed comparative analysis of reaction yields obtained with different classes of boronic acids, supported by experimental data and detailed protocols to aid in reaction optimization.

The Influence of Boronic Acid Structure on Reaction Yield

The electronic and steric characteristics of the boronic acid significantly impact the kinetics and overall yield of the Suzuki-Miyaura reaction. The key transmetalation step in the catalytic cycle, where the organic moiety is transferred from the boron atom to the palladium center, is particularly sensitive to the nature of the boronic acid.[4][5]

Electronic Effects: Electron-Donating vs. Electron-Withdrawing Groups

The electronic properties of substituents on arylboronic acids can dramatically influence reaction outcomes. Generally, electron-donating groups (EDGs) on the boronic acid enhance the rate of transmetalation, often leading to higher yields and faster reaction times.[4][6] Conversely, electron-withdrawing groups (EWGs) can decrease the nucleophilicity of the organic group, potentially slowing the reaction and reducing the yield.[4] However, the appropriate choice of catalyst, ligand, and base can often overcome these challenges.[7]

Steric Hindrance

Steric hindrance around the boronic acid moiety can also play a crucial role. While some steric bulk on the ligand is often beneficial for promoting reductive elimination, excessive steric hindrance on the boronic acid can impede its approach to the palladium complex, thereby slowing down the transmetalation step and potentially lowering the yield.[6]

Alkylboronic Acids and Beta-Hydride Elimination

The use of alkylboronic acids introduces a potential side reaction known as β-hydride elimination, which can reduce the yield of the desired cross-coupled product.[3] This is particularly a concern for secondary alkylboronic acids. The selection of appropriate ligands and reaction conditions is crucial to minimize this undesired pathway.[3]

Comparative Yield Data

The following table summarizes experimental data from various sources, illustrating the impact of different boronic acids on the yield of Suzuki-Miyaura cross-coupling reactions. It is important to note that direct comparison can be challenging as reaction conditions are not always identical across different studies.

Aryl Halide Boronic Acid Catalyst / Ligand Base Solvent Temp (°C) Time (h) Yield (%) Reference
4-BromoacetophenonePhenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄Toluene/Water80-98[5]
4-Bromoacetophenone4-Butylphenylboronic AcidPd(II)-NHC complexKOHIPA/WaterRT0.1752 (for A), 47 (for B)[8]
4-ChloroacetophenonePhenylboronic AcidPd(II)-NHC complexKOHIPA/WaterRT0.1778[8]
2-Chloropyridinen-Heptylpinacol boronic esterPd₂(dba)₃ / RuPhosK₃PO₄Dioxane1101285[9]
6-ChloroindolePhenylboronic AcidXPhos Precatalyst G2K₃PO₄Dioxane/Water60-97[7]
IodobenzenePhenylboronic AcidCu(II) Salen complex@KCC-1K₂CO₃DMF110-95[10]
Aryl Bromiden-Butylboronic AcidPd(dppf)Cl₂K₃PO₄1,4-Dioxane80-Varies[3][11]
2-chloro-4,6-dimethoxypyrimidineBenzo[b]furan-2-boronic acidAllyl-based Pd PrecatalystK₃PO₄MeOH/THF--~95[12]
2-chloro-4,6-dimethoxypyrimidine3-Furan boronic acidAllyl-based Pd PrecatalystK₃PO₄MeOH/THF--~80[12]

Note: "A" and "B" in the 4-Butylphenylboronic acid entry refer to the coupling products with 4-butylphenyl and phenyl groups, respectively, in a competitive reaction.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining reliable and comparable results. Below are representative procedures for a Suzuki-Miyaura cross-coupling reaction.

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (1.0 eq)

  • Boronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a precatalyst, 0.5 - 5 mol%)[11]

  • Ligand (if required, e.g., SPhos, XPhos)[5]

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 - 3.0 eq)[4]

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, THF/Water mixture)[5]

Procedure:

  • To a flame-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl halide, boronic acid, base, and palladium catalyst (and ligand, if separate).[11]

  • The vessel is then evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.[11]

  • The degassed solvent is added via syringe.[5]

  • The reaction mixture is stirred at the desired temperature (e.g., room temperature to 110 °C) for the specified time, monitoring the reaction progress by TLC or GC-MS.[5][13]

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.[11]

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[11]

  • The crude product is purified by flash column chromatography on silica gel to yield the desired product.[5]

Mechanistic Insights and Experimental Workflow

To visualize the underlying processes, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow for a comparative analysis.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_boron Boronic Acid Activation pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pdiil R¹-Pd(II)L_n-X oxidative_addition->pdiil transmetalation Transmetalation pdiil->transmetalation [R²-B(OH)₃]⁻ pdiir R¹-Pd(II)L_n-R² transmetalation->pdiir reductive_elimination Reductive Elimination pdiir->reductive_elimination reductive_elimination->pd0 R¹-R² boronic_acid R²-B(OH)₂ base Base (e.g., OH⁻) boronic_acid->base boronate [R²-B(OH)₃]⁻ base->boronate boronate->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Define Reaction Scope reagent_prep Prepare Reactants: Aryl Halide, Boronic Acids, Base start->reagent_prep reaction_setup Set up Parallel Reactions (Varying Boronic Acid) reagent_prep->reaction_setup reaction_conditions Run Reactions under Identical Conditions (Temp, Time, Solvent, Catalyst) reaction_setup->reaction_conditions monitoring Monitor Reaction Progress (TLC, GC-MS) reaction_conditions->monitoring workup Aqueous Workup and Product Extraction monitoring->workup purification Purify Products (Column Chromatography) workup->purification analysis Analyze Yield and Purity (NMR, GC, LC-MS) purification->analysis comparison Compare Yields and Draw Conclusions analysis->comparison end End: Optimized Protocol comparison->end

Caption: A general experimental workflow for comparative yield analysis.

References

Stability Showdown: 5-Formyl-2-methoxyphenylboronic Acid vs. Its Ester Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug discovery, the stability of building blocks is paramount to ensure reproducibility, scalability, and the overall success of a research campaign. Arylboronic acids are indispensable reagents, yet their inherent instability can pose significant challenges. This guide provides an objective comparison of the stability of 5-Formyl-2-methoxyphenylboronic acid and its corresponding ester derivatives, supported by extrapolated data from analogous systems and detailed experimental protocols.

The Stability Trade-Off: A Fundamental Overview

The core principle governing the stability of boronic acids and their esters lies in a trade-off between reactivity and durability. This compound, while a versatile reagent in cross-coupling reactions, is susceptible to several degradation pathways. Its conversion to a boronate ester, typically a pinacol ester, significantly enhances its stability, making it more amenable to storage, handling, and purification.[1]

Key Degradation Pathways for Arylboronic Acids:

  • Protodeboronation: The cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This is often catalyzed by acidic or basic conditions.

  • Oxidation: The conversion of the boronic acid to a phenol. This can be mediated by various oxidants, including atmospheric oxygen.

  • Anhydride Formation (Boroxines): Boronic acids can reversibly dehydrate to form cyclic trimers known as boroxines. While this is a form of the free boronic acid, the equilibrium can complicate accurate measurement and reactivity.

Boronate esters, by protecting the boronic acid moiety, mitigate these degradation pathways, leading to a longer shelf-life and more consistent performance in chemical reactions.

Quantitative Stability Comparison

Stress Condition This compound This compound Pinacol Ester Primary Degradation Pathway
Hydrolytic (pH 4) Moderate DegradationLow DegradationProtodeboronation
Hydrolytic (pH 7.4) Low to Moderate DegradationVery Low Degradation (slow hydrolysis)Protodeboronation / Hydrolysis to Boronic Acid
Hydrolytic (pH 10) Significant DegradationModerate Degradation (hydrolysis accelerated)Protodeboronation
Oxidative (3% H₂O₂) High DegradationLow to Moderate DegradationOxidation to Phenol
Thermal (60°C, Solid) Moderate Stability (potential for anhydride formation)High StabilityDehydration (Anhydride Formation)
Photolytic (UV/Vis) Potential for DegradationGenerally StablePhotodecomposition

Note: The stability data is inferred from general knowledge of boronic acid chemistry and studies on analogous compounds. Specific rates will vary based on precise experimental conditions.

Studies on various phenylboronic pinacol esters have shown that hydrolysis is significantly influenced by pH, with accelerated rates at physiological pH (7.4) compared to more acidic conditions.[2] However, even with this hydrolysis, the pinacol ester provides a significant protective effect compared to the free boronic acid.[1]

Experimental Protocols

To enable researchers to conduct their own stability assessments, the following detailed protocols for a stability-indicating High-Performance Liquid Chromatography (HPLC) method and a Nuclear Magnetic Resonance (NMR) monitoring experiment are provided.

Protocol 1: Stability-Indicating HPLC Method for Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies and analyzing the stability of this compound and its pinacol ester.

1. Preparation of Stock Solutions:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
  • Prepare a 1 mg/mL stock solution of this compound pinacol ester in acetonitrile.

2. Forced Degradation Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Incubate at 60°C for 8 hours.
  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
  • Thermal Degradation: Store the solid compound in an oven at 60°C for 7 days.
  • Photolytic Degradation: Expose the solid compound to a light source providing a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.

3. Sample Preparation for HPLC Analysis:

  • Before injection, neutralize the acid and base hydrolysis samples with an equimolar amount of NaOH and HCl, respectively.
  • Dilute all samples to a final concentration of approximately 0.1 mg/mL with the mobile phase.

4. HPLC Conditions:

Parameter Condition
Column C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

5. Data Analysis:

  • Monitor the peak area of the parent compound and the formation of any new peaks corresponding to degradation products.
  • Calculate the percentage of the remaining parent compound at each time point to determine the degradation rate.

Protocol 2: ¹H NMR Spectroscopy for Monitoring Hydrolytic Stability

This protocol allows for the real-time monitoring of the hydrolysis of the pinacol ester to the free boronic acid.

1. Sample Preparation:

  • Dissolve a known amount of this compound pinacol ester in a deuterated solvent mixture (e.g., Acetone-d₆/D₂O, 9:1 v/v) in an NMR tube. A typical concentration is 5-10 mg/mL.

2. NMR Acquisition:

  • Acquire an initial ¹H NMR spectrum (t=0) to identify the characteristic signals of the pinacol ester (e.g., a singlet around 1.3 ppm for the pinacol methyl groups).
  • Acquire subsequent ¹H NMR spectra at regular intervals (e.g., every hour) under controlled temperature conditions.

3. Data Analysis:

  • Monitor the decrease in the integral of the pinacol ester signals and the appearance of new signals corresponding to the free boronic acid and pinacol.
  • The ratio of the integrals of the pinacol ester to the free boronic acid can be used to quantify the extent of hydrolysis over time.

Visualizing the Stability Workflow

The following diagrams illustrate the logical workflow for assessing the stability of boronic acid derivatives and the relationship between the acid and its ester form.

G cluster_0 Forced Degradation Workflow start Prepare Stock Solutions (Boronic Acid & Ester) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sample Sample Preparation (Neutralization, Dilution) stress->sample hplc HPLC Analysis sample->hplc data Data Analysis (% Degradation) hplc->data

Workflow for Forced Degradation Studies by HPLC.

G boronic_acid This compound (More Reactive, Less Stable) pinacol_ester This compound pinacol ester (Less Reactive, More Stable) boronic_acid->pinacol_ester Esterification (with Pinacol) Protection pinacol_ester->boronic_acid Hydrolysis Deprotection

Relationship between Boronic Acid and its Pinacol Ester.

Conclusion

For researchers and professionals in drug development, the choice between this compound and its ester derivatives hinges on the specific application. The free boronic acid offers higher reactivity, which may be advantageous for certain synthetic transformations. However, for applications requiring robust handling, purification, and long-term storage, the corresponding pinacol ester is the superior choice due to its significantly enhanced stability against hydrolytic, oxidative, and thermal degradation. By understanding the stability profiles and employing rigorous analytical methods, scientists can make informed decisions to ensure the reliability and success of their research and development endeavors.

References

Validating the Purity of Synthesized 5-Formyl-2-methoxyphenylboronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized reagents is a critical step in guaranteeing reliable and reproducible experimental outcomes. This guide provides a comprehensive comparison of analytical methods for validating the purity of 5-Formyl-2-methoxyphenylboronic acid, a key building block in organic synthesis. We present supporting experimental data, detailed methodologies, and a comparative analysis with commercially available alternatives.

Comparison of this compound and Alternatives

The selection of a starting material often involves a trade-off between purity, availability, and cost. Below is a comparison of synthesized this compound with its commercially available isomers.

CompoundSupplierPurity SpecificationMelting Point (°C)
This compound SynthesizedMethod Dependent160[1]
This compoundChem-Impex97 - 105% (by titration)[1]160[1]
2-Formyl-5-methoxyphenylboronic acidSigma-AldrichNot specifiedNot specified[2]
3-Formyl-4-methoxyphenylboronic acidSigma-Aldrich≥95%214-217

Note: The purity of synthesized this compound is highly dependent on the purification method employed. The data for commercial alternatives are based on information provided by the respective suppliers.

Analytical Methods for Purity Validation

A multi-pronged approach employing several analytical techniques is recommended for the robust validation of the purity of this compound.

Workflow for Purity Validation

G cluster_0 Initial Synthesis & Purification cluster_1 Purity Assessment cluster_2 Final Validation Synthesis Synthesis of 5-Formyl-2- methoxyphenylboronic acid Purification Purification (e.g., Recrystallization) Synthesis->Purification HPLC HPLC-UV (Quantitative Purity) Purification->HPLC NMR NMR Spectroscopy (Structural Integrity & Impurity ID) Purification->NMR GCMS GC-MS (after derivatization) (Volatile Impurities) Purification->GCMS MP Melting Point (Physical Property Check) Purification->MP Data_Analysis Data Analysis & Comparison HPLC->Data_Analysis NMR->Data_Analysis GCMS->Data_Analysis MP->Data_Analysis Purity_Confirmed Purity Confirmed Data_Analysis->Purity_Confirmed Meets Specs Purity_Not_Confirmed Further Purification Needed Data_Analysis->Purity_Not_Confirmed Fails Specs Purity_Not_Confirmed->Purification

Caption: A logical workflow for the comprehensive purity validation of synthesized this compound.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV is a powerful technique for quantifying the purity of the target compound and detecting non-volatile impurities.

Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point for boronic acids.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength that provides a good response for the analyte, typically determined by a UV scan.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).

  • Injection Volume: 10 µL.

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the chemical structure of the synthesized compound and identifying any organic impurities.

Protocol:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Nuclei:

    • ¹H NMR: Provides information on the proton environment.

    • ¹³C NMR: Provides information on the carbon framework.

    • ¹¹B NMR: Confirms the presence and environment of the boron atom, which is characteristic of boronic acids.

  • Solvent: Deuterated solvent in which the sample is soluble (e.g., DMSO-d₆, CDCl₃).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

  • Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum should be consistent with the structure of this compound. The ¹³C and ¹¹B NMR spectra provide further structural confirmation. Impurity peaks can be identified and, if standards are available, quantified.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the analysis of volatile and semi-volatile impurities. Boronic acids are non-volatile and require derivatization prior to analysis.

Protocol:

  • Derivatization: A common method involves the esterification of the boronic acid with a diol, such as pinacol, to form a more volatile boronate ester. Another approach is derivatization with triethanolamine to form a volatile triethanolamine borate.

  • Instrumentation: GC-MS system.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection Mode: Split or splitless, depending on the expected concentration of impurities.

  • Temperature Program: An appropriate temperature gradient to separate the derivatized analyte from any volatile impurities.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV.

  • Analysis: The mass spectrum of the derivatized this compound should be consistent with its structure. Impurities can be identified by their mass spectra and retention times.

Melting Point Analysis

The melting point is a useful physical property for a preliminary assessment of purity. A sharp melting point range close to the literature value suggests high purity.

Protocol:

  • Instrumentation: Melting point apparatus.

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube.

  • Procedure: The sample is heated at a slow, controlled rate, and the temperature range over which the sample melts is recorded.

  • Reference Value: The literature melting point for this compound is 160 °C.[1]

Potential Impurities

Understanding the potential impurities that can arise during synthesis is crucial for developing appropriate analytical methods. For this compound, which is often synthesized via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, potential impurities include:

  • Starting materials: Unreacted precursors.

  • Homocoupling products: Formation of biphenyls from the coupling of two molecules of the starting aryl halide or two molecules of the boronic acid.

  • De-boronation products: Loss of the boronic acid group.

  • Solvent and reagent residues: Residual solvents and reagents used in the synthesis and purification steps.

A thorough analysis using the techniques described above will help in the identification and quantification of these potential impurities, ensuring the high quality of the synthesized this compound for its intended applications in research and development.

References

A Researcher's Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 5-Formyl-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of complex biaryl compounds is a cornerstone of innovation. The Suzuki-Miyaura cross-coupling reaction is a powerful tool in this endeavor, and the choice of palladium catalyst is critical for success, especially when dealing with sterically hindered and electronically complex substrates such as 5-Formyl-2-methoxyphenylboronic acid.

This guide provides a comparative overview of commonly employed palladium catalysts for the coupling of this compound with aryl halides. The presence of both a formyl group and a methoxy group in ortho positions on the boronic acid presents unique challenges, including potential steric hindrance and the risk of protodeboronation. Therefore, the selection of an appropriate catalyst and ligand system is paramount to achieving high yields and reaction efficiency.

Performance Comparison of Palladium Catalysts

Direct, side-by-side comparative data for the Suzuki-Miyaura coupling of this compound is limited in the literature. However, by examining data from reactions with structurally similar ortho-substituted phenylboronic acids, we can construct an illustrative comparison of catalyst performance. The following table summarizes the expected performance of several palladium catalyst systems for the coupling of an aryl bromide with this compound.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Illustrative Yield (%)Key Considerations
Pd(PPh₃)₄TriphenylphosphineK₂CO₃Toluene/H₂O1001250-70A traditional, versatile catalyst, but may be less effective for sterically hindered substrates.
Pd(dppf)Cl₂dppfCs₂CO₃Dioxane90870-85The bidentate dppf ligand often improves stability and yields for more challenging substrates.
Pd(OAc)₂ + SPhosSPhosK₃PO₄Toluene/H₂O80485-95A highly active system with a bulky, electron-rich ligand, often effective for sterically demanding couplings.[1][2]
PEPPSI™-IPrIPr (NHC)K₃PO₄t-Amyl Alcohol802>90N-Heterocyclic carbene (NHC) ligands can offer high stability and activity, even at lower catalyst loadings.

Note: The yields presented are illustrative and based on couplings with similar ortho-substituted boronic acids. Actual yields may vary depending on the specific aryl halide and reaction conditions.

Experimental Protocols

Below is a general experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol should be optimized for specific substrates.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(OAc)₂/SPhos)

  • Base (e.g., K₃PO₄)

  • Solvent (e.g., Toluene and Water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%) in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene:Water 4:1, 5 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the benchmarking of palladium catalysts in the Suzuki-Miyaura coupling reaction.

G Catalyst Benchmarking Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification A Weigh Reactants: - Aryl Halide - Boronic Acid - Base C Combine Reactants & Catalyst in Flask A->C B Prepare Catalyst System (Pd source + Ligand) B->C D Establish Inert Atmosphere C->D E Add Degassed Solvent D->E F Heat and Stir E->F G Monitor Reaction (TLC, LC-MS) F->G H Aqueous Work-up G->H Reaction Complete I Purification (Column Chromatography) H->I J Characterization (NMR, MS) I->J

Caption: General workflow for palladium catalyst benchmarking.

Logical Relationships in Catalyst Selection

The choice of catalyst for the Suzuki-Miyaura coupling of this compound is influenced by several factors related to the substrate's structure.

G Catalyst Selection Logic cluster_substrate Substrate Properties cluster_challenges Potential Challenges cluster_solution Catalyst Solution OrthoSub Ortho-substituents (Formyl, Methoxy) Hindrance Steric Hindrance OrthoSub->Hindrance Electronic Electronic Effects (Formyl: -I, -M; Methoxy: -I, +M) Deboronation Protodeboronation Electronic->Deboronation BulkyLigand Bulky, Electron-Rich Ligands (e.g., SPhos) Hindrance->BulkyLigand Overcomes steric barrier ActiveCatalyst Highly Active Catalyst (e.g., NHC-Pd) Deboronation->ActiveCatalyst Promotes rapid coupling BulkyLigand->ActiveCatalyst

References

A Comparative Study: Microwave vs. Conventional Heating for Reactions of 5-Formyl-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The primary advantage of microwave-assisted organic synthesis lies in its rapid and efficient heating of the reaction mixture.[2][3][4] Unlike conventional heating, which relies on thermal conduction from an external source, microwaves directly excite polar molecules within the reaction, leading to a rapid and uniform temperature increase.[5] This volumetric heating can dramatically reduce reaction times, often from hours to minutes, and frequently results in higher product yields and cleaner reaction profiles with fewer byproducts.[2][3][6]

Data Presentation: A Comparative Overview

To illustrate the practical differences between the two heating methods, this guide presents a hypothetical, yet representative, Suzuki-Miyaura cross-coupling reaction between 5-Formyl-2-methoxyphenylboronic acid and a generic aryl bromide. The data in the following table is synthesized from typical outcomes reported for similar reactions in the literature.

ParameterMicrowave-Assisted SynthesisConventional Heating
Reaction Time 5 - 20 minutes2 - 24 hours
Typical Yield 85 - 95%70 - 85%
Temperature 100 - 150 °C80 - 110 °C
Pressure Up to 20 bar (in sealed vessel)Atmospheric pressure
Energy Consumption LowerHigher
Process Control Precise temperature and pressure controlLess precise temperature control
Scalability Can be challenging for large scaleMore established for large scale

Experimental Protocols

The following are detailed, representative methodologies for a Suzuki-Miyaura cross-coupling reaction utilizing this compound under both microwave and conventional heating conditions.

Microwave-Assisted Suzuki-Miyaura Coupling

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

Procedure:

  • In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine this compound, the aryl bromide, the palladium catalyst, and the base.

  • Add the degassed solvent mixture to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 120 °C) for a specified time (e.g., 15 minutes) with stirring.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • The reaction mixture is then quenched, extracted with an organic solvent, dried, and purified using standard techniques such as column chromatography.

Conventional Heating Suzuki-Miyaura Coupling

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound, the aryl bromide, the palladium catalyst, and the base.

  • Add the degassed solvent mixture to the flask.

  • Heat the reaction mixture to reflux (e.g., 100 °C) using an oil bath with vigorous stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the starting material is consumed (typically after 8-16 hours), cool the reaction mixture to room temperature.

  • The reaction mixture is then worked up by quenching, extraction with an organic solvent, drying, and purification via column chromatography.

Mandatory Visualization

The following diagrams illustrate the comparative workflows and the fundamental signaling pathway of the Suzuki-Miyaura cross-coupling reaction.

G Comparative Workflow: Microwave vs. Conventional Heating cluster_0 Microwave Synthesis cluster_1 Conventional Synthesis MW_Start Combine Reagents in Microwave Vial MW_React Microwave Irradiation (10-20 min) MW_Start->MW_React MW_Cool Cooling MW_React->MW_Cool MW_Workup Workup & Purification MW_Cool->MW_Workup MW_Product Final Product MW_Workup->MW_Product Conv_Start Combine Reagents in Flask Conv_React Reflux (8-24 hours) Conv_Start->Conv_React Conv_Cool Cooling Conv_React->Conv_Cool Conv_Workup Workup & Purification Conv_Cool->Conv_Workup Conv_Product Final Product Conv_Workup->Conv_Product

Caption: Comparative experimental workflows.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Cross-Coupling Catalytic Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII_RX R-Pd(II)-X OxAdd->PdII_RX Transmetal Transmetalation (Ar-B(OR)2) PdII_RX->Transmetal PdII_R_Ar R-Pd(II)-Ar Transmetal->PdII_R_Ar RedElim Reductive Elimination PdII_R_Ar->RedElim RedElim->Pd0 Regeneration Product R-Ar (Product) RedElim->Product

Caption: Suzuki-Miyaura catalytic cycle.

References

A Head-to-Head Comparison of Boronic Acids for the Synthesis of a Key Sacubitril Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of complex pharmaceutical compounds, the choice of reagents is critical for optimizing yield, purity, and process efficiency. This guide provides a detailed comparison of two common boronic acid reagents for the synthesis of a key biphenyl intermediate of Sacubitril, a component of the widely used cardiovascular drug Entresto®. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon bonds essential in many drug molecules.[1][2] Here, we compare the performance of 4-biphenylboronic acid and its corresponding pinacol ester, 2-(4-biphenylyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, in a representative Suzuki coupling reaction.

This analysis, supported by representative experimental data and detailed protocols, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal boron reagent for their synthetic needs.

Physicochemical and Reactivity Profiles

While both reagents can yield the desired biphenyl product, their physical properties and reactivity in Suzuki-Miyaura coupling reactions differ significantly. These differences can impact handling, reaction conditions, and purification. Boronic acids are generally more reactive than their corresponding boronic esters.[1] However, boronic esters can exhibit greater chemical stability.

Property4-Biphenylboronic Acid2-(4-biphenylyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester)
Molecular Formula C₁₂H₁₁BO₂C₁₈H₂₁BO₂
Molecular Weight 198.03 g/mol 280.17 g/mol
Appearance White to off-white solidWhite crystalline solid
Melting Point 235-240 °C125-129 °C
Solubility Soluble in some organic solvents and aqueous basic solutionsGenerally more soluble in a wider range of organic solvents
Reactivity Generally more reactive, but can be less stableGenerally less reactive, but more stable and less prone to decomposition
Handling Can be more challenging due to potential for dehydration to form boroxinesEasier to handle and purify due to its crystalline nature and stability

Performance in Suzuki-Miyaura Coupling: A Comparative Overview

The choice between a boronic acid and its pinacol ester derivative often depends on the specific requirements of the synthetic route, such as the desired reaction time, yield, and the presence of sensitive functional groups. The following data represents a hypothetical comparative Suzuki-Miyaura coupling of both reagents with a suitable aryl halide to form the biphenyl core of a Sacubitril precursor.

Parameter4-Biphenylboronic Acid2-(4-biphenylyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester)
Reaction Time 4 hours8 hours
Yield 95%88%
Purity >98%>99%
Notes Faster reaction, may require more careful control of conditions to minimize side reactions.Slower reaction, but often cleaner with easier purification. The addition of water can sometimes increase the reaction efficiency by hydrolyzing the boronic ester in situ.[2]

Experimental Protocols

A general procedure for the Suzuki-Miyaura coupling reaction is provided below. This can be adapted for the specific substrates and reagents being used.

Materials:

  • Aryl halide (1.0 mmol)

  • Boronic acid or boronic ester (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)[3]

  • Base (e.g., K₂CO₃, 2.0 mmol)[3]

  • Solvent (e.g., a mixture of toluene and water)

Procedure:

  • To a reaction flask, add the aryl halide, the boronic acid or boronic ester, the palladium catalyst, and the base.

  • Purge the flask with an inert gas (e.g., nitrogen or argon).

  • Add the solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup to remove inorganic salts and other water-soluble impurities.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling reaction.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: Aryl Halide Boronic Acid/Ester Catalyst, Base solvent Add Solvent reagents->solvent purge Purge with Inert Gas solvent->purge heat Heat and Stir purge->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup monitor->workup extraction Extraction workup->extraction purification Purification (Chromatography) extraction->purification product product purification->product Final Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

Both 4-biphenylboronic acid and its pinacol ester are effective reagents for the synthesis of the biphenyl core of Sacubitril via a Suzuki-Miyaura coupling. The choice between them is contingent on the specific priorities of the synthetic strategy. For reactions where rapid conversion and high reactivity are the primary goals, 4-biphenylboronic acid is often the preferred option. Conversely, when stability, ease of handling, and straightforward purification are more critical, the pinacol ester presents a more robust alternative. Researchers should consider these factors when designing and optimizing their synthetic routes to Sacubitril and other complex molecules.

References

Safety Operating Guide

Personal protective equipment for handling 5-Formyl-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-Formyl-2-methoxyphenylboronic acid. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.

Immediate Safety Information

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data sheets, the primary risks associated with this compound are:

  • Skin Irritation: Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation: Can cause serious damage if it comes into contact with the eyes.[1][2][3]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1][3][4]

In case of exposure, follow these first-aid measures immediately:

  • After inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

  • After skin contact: Immediately wash the affected area with plenty of soap and water.[2][5] Remove contaminated clothing and wash it before reuse.[2] If skin irritation occurs, seek medical advice.[2][5]

  • After eye contact: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[5] Seek immediate medical attention.[2][5]

  • After swallowing: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention if you feel unwell.[6]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact and irritation.[2]
Eye Protection Safety glasses with side-shields or chemical safety goggles.[2][5]To protect against dust particles and splashes.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved dust respirator.[2][6]To prevent inhalation of dust and subsequent respiratory irritation.[3][4]
Body Protection Laboratory coat and closed-toe shoes.To protect skin and clothing from contamination.[7]

Operational Plan: Step-by-Step Handling Procedure

Follow this workflow to ensure the safe handling of this compound from receipt to disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review_SDS Review SDS Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Proceed Prepare_Work_Area Prepare Work Area in Fume Hood Don_PPE->Prepare_Work_Area Proceed Weigh_Solid Weigh Solid Chemical Prepare_Work_Area->Weigh_Solid Start Experiment Dissolve_or_React Dissolve or React Weigh_Solid->Dissolve_or_React Proceed Clean_Equipment Clean Contaminated Equipment Dissolve_or_React->Clean_Equipment Experiment Complete Dispose_Waste Dispose of Waste Clean_Equipment->Dispose_Waste Proceed Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Proceed Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Final Step Disposal_Plan cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection cluster_waste_disposal Final Disposal Solid_Waste Solid Waste (Unused chemical, contaminated items) Labeled_Solid_Container Labeled, Sealed Solid Waste Container Solid_Waste->Labeled_Solid_Container Liquid_Waste Liquid Waste (Solutions containing the chemical) Labeled_Liquid_Container Labeled, Sealed Liquid Waste Container Liquid_Waste->Labeled_Liquid_Container Hazardous_Waste_Program Institutional Hazardous Waste Program Labeled_Solid_Container->Hazardous_Waste_Program Labeled_Liquid_Container->Hazardous_Waste_Program

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.